molecular formula C4H8<br>C4H8<br>CH3CH2CH=CH2 B3431318 1-Butene CAS No. 9003-28-5

1-Butene

Cat. No.: B3431318
CAS No.: 9003-28-5
M. Wt: 56.11 g/mol
InChI Key: VXNZUUAINFGPBY-UHFFFAOYSA-N
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Description

1-butene is a colorless gas. (NTP, 1992)
But-1-ene is a butene with unsaturation at position 1.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

but-1-ene
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InChI

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3
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InChI Key

VXNZUUAINFGPBY-UHFFFAOYSA-N
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Canonical SMILES

CCC=C
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Molecular Formula

C4H8, Array
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Related CAS

6993-22-2, 9003-28-5, 131724-38-4, 82983-62-8, 25036-29-7
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DSSTOX Substance ID

DTXSID1026746
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Molecular Weight

56.11 g/mol
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Physical Description

1-butene is a colorless gas. (NTP, 1992), Gas or Vapor; Liquid, ODOURLESS COLOURLESS COMPRESSED LIQUEFIED GAS.
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Boiling Point

21 °F at 760 mmHg (NTP, 1992), -6.47 °C at 760 mm Hg, -6 °C
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Flash Point

-110 °F (NTP, 1992), Flammable gas
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Solubility

Insoluble (NTP, 1992), In water, 221 mg/L at 25 °C, Soluble in benzene; very soluble in alcohol, ether, Solubility in water: none
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Density

0.6255 at 19.9 °F (NTP, 1992) - Less dense than water; will float, 0.588 g/cu cm at 25 °C, 1 atm, Density of liquid 10.47 mol/L at 298.15 K; critical volume 0.240 L/mol
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Vapor Density

1.93 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.93 (Air = 1), Relative vapor density (air = 1): 1.93
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Vapor Pressure

3480 mmHg at 70 °F (NTP, 1992), Vapor pressure: 3480 mm Hg at 21 °C, 2.253X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 21 °C: 464
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Color/Form

Colorless gas

CAS No.

106-98-9, 9003-28-5
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Melting Point

-301.5 °F (NTP, 1992), -185.33 °C, -185 °C
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Foundational & Exploratory

1-butene fundamental properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties and Reactivity of 1-Butene (B85601)

For Researchers, Scientists, and Drug Development Professionals

This compound, a linear alpha-olefin, is a key building block in the chemical industry, primarily utilized in the production of polymers and as an intermediate in the synthesis of various organic compounds. This guide provides a comprehensive overview of the fundamental properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a detailed summary of its physical, chemical, and spectroscopic properties presented in tabular format for clarity. Furthermore, this guide delves into the characteristic reactions of this compound, offering insights into its chemical behavior. Key reaction pathways and experimental workflows are illustrated using diagrams generated with Graphviz to provide a clear visual representation of the underlying chemical transformations and processes.

Fundamental Properties of this compound

This compound (IUPAC name: But-1-ene) is a colorless, flammable gas with a slightly aromatic odor.[1] It is the simplest of the linear alpha-olefins and serves as a monomer and a versatile chemical intermediate.[1][2]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for its behavior under various conditions.

PropertyValueReferences
Molecular Formula C₄H₈[1][2][3]
Molar Mass 56.11 g/mol [1][2][3]
CAS Number 106-98-9[1]
Appearance Colorless gas[1]
Odor Slightly aromatic[1]
Melting Point -185.3 °C (-301.5 °F; 87.8 K)[1][3]
Boiling Point -6.3 °C (20.7 °F; 266.9 K)[1][3]
Density (liquid) 0.62 g/cm³[1][4]
Solubility in water 0.221 g/100 mL[1]
Solubility in organic solvents Soluble in alcohol, ether, benzene[1][2]
Vapor Pressure 224 kPa (2.21 atm) at 20 °C
Flash Point -80 °C (-112 °F)[5]
Autoignition Temperature 385 °C (725 °F)
Lower Explosive Limit 1.6%[6]
Upper Explosive Limit 10.0%
Molecular Structure

This compound possesses a simple linear structure with a terminal double bond between the first and second carbon atoms.[7]

  • Chemical Formula : CH₃CH₂CH=CH₂[7]

  • Bond Angles : The C=C-C bond angle is approximately 124.7°, and the H-C=C bond angles are around 120°.

  • Bond Lengths : The C=C double bond length is approximately 1.33 Å, while the C-C single bond is about 1.50 Å.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataKey FeaturesReferences
¹H NMR δ ~5.8 (m, 1H, =CH-), ~4.9 (m, 2H, =CH₂), ~2.0 (q, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)[8][9]
¹³C NMR δ ~139.1 (=CH-), ~114.5 (=CH₂), ~36.3 (-CH₂-), ~13.7 (-CH₃)[10]
Infrared (IR) Spectroscopy ~3080 cm⁻¹ (C-H stretch, sp²), ~1642 cm⁻¹ (C=C stretch), ~990 and 910 cm⁻¹ (C-H bend, out-of-plane)[11]
Mass Spectrometry (MS) m/z 56 (M⁺), 41, 39, 29, 28, 27

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the carbon-carbon double bond, making it susceptible to a variety of addition reactions.

Polymerization

Polymerization is one of the most significant industrial reactions of this compound, leading to the formation of poly(this compound).

This method is commonly used to produce isotactic poly(this compound), a polymer with high crystallinity and desirable mechanical properties.[6][12] The reaction is catalyzed by a mixture of a transition metal compound (e.g., TiCl₄) and an organoaluminum compound (e.g., triethylaluminium).[13]

Experimental Protocol: Slurry Polymerization of this compound with a Ziegler-Natta Catalyst

  • Materials : High-purity this compound, Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂), cocatalyst (e.g., triethylaluminum), inert solvent (e.g., heptane), quenching agent (e.g., methanol), and nitrogen for inert atmosphere.

  • Procedure :

    • A polymerization reactor is thoroughly dried and purged with nitrogen.

    • The inert solvent is introduced into the reactor, followed by the cocatalyst.

    • The Ziegler-Natta catalyst slurry is then added to the reactor.

    • Liquid this compound is continuously fed into the reactor at a controlled rate and temperature (typically 50-80 °C) and pressure.

    • The polymerization is allowed to proceed for a specified time to achieve the desired polymer yield and molecular weight.

    • The reaction is terminated by adding a quenching agent.

    • The polymer is separated from the solvent, washed to remove catalyst residues, and then dried.

Ziegler_Natta_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ti_complex Titanium Catalyst Complex Active_Site Active Catalytic Site Ti_complex->Active_Site Activation AlEt3 Triethylaluminum (Cocatalyst) AlEt3->Active_Site Butene_Monomer This compound Monomer Active_Site->Butene_Monomer Coordination Polymer_Chain Growing Polymer Chain Butene_Monomer->Polymer_Chain Insertion Polymer_Chain->Butene_Monomer Termination_Agent Termination Agent (e.g., H₂) Polymer_Chain->Termination_Agent Chain Transfer Polybutene Poly(this compound) Termination_Agent->Polybutene

Ziegler-Natta Polymerization of this compound
Electrophilic Addition Reactions

The electron-rich double bond of this compound readily undergoes attack by electrophiles.

In the presence of a strong acid catalyst, this compound reacts with water to form 2-butanol (B46777), following Markovnikov's rule.[14][15] The reaction proceeds through a secondary carbocation intermediate.[16]

Experimental Protocol: Acid-Catalyzed Hydration of this compound

  • Materials : this compound, concentrated sulfuric acid (catalyst), water, diethyl ether (for extraction), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure :

    • A mixture of water and concentrated sulfuric acid is prepared in a flask and cooled in an ice bath.

    • This compound gas is bubbled through the cold acid solution.

    • The reaction mixture is stirred at a low temperature until the reaction is complete (monitored by GC).

    • The mixture is then diluted with water and extracted with diethyl ether.

    • The organic layer is washed with saturated sodium bicarbonate solution and then with water.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to yield 2-butanol.

Acid_Catalyzed_Hydration This compound This compound Carbocation Secondary Carbocation Intermediate This compound->Carbocation Protonation H3O+ H₃O⁺ (from H₂SO₄/H₂O) H3O+->Carbocation Oxonium_Ion Oxonium Ion Carbocation->Oxonium_Ion Nucleophilic Attack H2O H₂O (Nucleophile) H2O->Oxonium_Ion 2-Butanol 2-Butanol H2O->2-Butanol Oxonium_Ion->2-Butanol Deprotonation

Acid-Catalyzed Hydration of this compound

This two-step process also yields 2-butanol from this compound, consistent with Markovnikov's rule, but avoids carbocation rearrangements.[17][18]

Experimental Protocol: Oxymercuration-Demercuration of this compound

  • Materials : this compound, mercury(II) acetate (B1210297) (Hg(OAc)₂), tetrahydrofuran (B95107) (THF), water, sodium borohydride (B1222165) (NaBH₄), sodium hydroxide (B78521) solution.

  • Procedure :

    • Mercury(II) acetate is dissolved in a mixture of THF and water.

    • This compound is bubbled through the solution at room temperature. The reaction is typically rapid.

    • After the oxymercuration step is complete, a solution of sodium borohydride in aqueous sodium hydroxide is added to the reaction mixture.

    • The mixture is stirred until the mercury is reduced to elemental mercury.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ether).

    • The combined organic layers are dried and the solvent is evaporated to give 2-butanol.

Oxymercuration_Demercuration This compound This compound Mercurinium_Ion Mercurinium Ion Intermediate This compound->Mercurinium_Ion Oxymercuration HgOAc2_H2O 1. Hg(OAc)₂, H₂O HgOAc2_H2O->Mercurinium_Ion Organomercury_Alcohol Organomercury Alcohol Mercurinium_Ion->Organomercury_Alcohol H₂O attack 2-Butanol 2-Butanol Organomercury_Alcohol->2-Butanol Demercuration NaBH4 2. NaBH₄ NaBH4->2-Butanol Hydroboration_Oxidation This compound This compound Trialkylborane Trialkylborane Intermediate This compound->Trialkylborane Hydroboration BH3_THF 1. BH₃·THF BH3_THF->Trialkylborane 1-Butanol 1-Butanol Trialkylborane->1-Butanol Oxidation H2O2_NaOH 2. H₂O₂, NaOH H2O2_NaOH->1-Butanol Epoxidation This compound This compound Epoxide 1,2-Epoxybutane This compound->Epoxide Concerted Oxygen Transfer m-CPBA m-CPBA m-CPBA->Epoxide m-CBA m-Chlorobenzoic Acid m-CPBA->m-CBA Byproduct Ozonolysis This compound This compound Ozonide Molozonide/Ozonide Intermediate This compound->Ozonide Ozone Addition O3 1. O₃ O3->Ozonide Propanal Propanal Ozonide->Propanal Reductive Cleavage Formaldehyde Formaldehyde Ozonide->Formaldehyde Reductive Cleavage Reductive_Workup 2. Zn/H₂O or DMS Reductive_Workup->Propanal Reductive_Workup->Formaldehyde Metathesis This compound This compound Metallocyclobutane Metallocyclobutane Intermediate This compound->Metallocyclobutane Ethylene Ethylene Ethylene->Metallocyclobutane Catalyst Metathesis Catalyst Catalyst->Metallocyclobutane Catalysis Propene Propene Metallocyclobutane->Propene Productive Metathesis

References

1-butene molecular structure and conformation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Butene (B85601)

Introduction

This compound (But-1-ene) is an alpha-olefin with the chemical formula C4H8.[1][2][3] As a linear hydrocarbon, it consists of a four-carbon chain with a double bond originating at the first carbon.[1] This terminal positioning of the double bond significantly influences the molecule's structure, hybridization, and conformational preferences. This guide provides a detailed examination of the molecular architecture and conformational landscape of this compound, tailored for researchers in chemistry and drug development.

Molecular Structure

The structural foundation of this compound is a four-carbon backbone. The presence of a carbon-carbon double bond between the first and second carbon atoms (C1 and C2) dictates the molecule's geometry and electronic properties.

Hybridization and Bonding

The hybridization of the carbon atoms in this compound varies along the chain:

  • C1 and C2: These two carbon atoms are involved in the double bond and are sp2 hybridized.[4][5] This results in a trigonal planar geometry around these atoms, with bond angles of approximately 120°.[5][6][7] The double bond itself is composed of one strong sigma (σ) bond from the overlap of sp2 hybrid orbitals and one weaker pi (π) bond from the sideways overlap of unhybridized p orbitals.[5]

  • C3 and C4: These carbon atoms are saturated and are sp3 hybridized.[4] They adopt a tetrahedral geometry with bond angles close to the ideal 109.5°.[6][7]

Bond Lengths and Angles

The different types of bonding and hybridization result in varied bond lengths and angles within the this compound molecule. Experimental data from gas electron diffraction and microwave spectroscopy have provided precise measurements of these parameters.[8]

ParameterValueNotes
Bond Lengths (Å)
C1=C21.340 (4)Typical C=C double bond length.[8][9]
C2-C31.502 (2)Single bond adjacent to a double bond.[8]
C3-C41.535 (2) / 1.526 (2)Standard C-C single bond; length depends on conformation (skew/syn).[8]
C(sp2)-H1.104 (3)Bond involving an sp2 hybridized carbon.[8]
C(sp3)-H1.114 (3)Bond involving an sp3 hybridized carbon.[8]
Valence Angles (°)
∠C1=C2-C3125.6 (3) / 127.2 (3)Angle depends on conformation (skew/syn).[8]
∠C2-C3-C4111.7 (3) / 114.9 (3)Angle depends on conformation (skew/syn).[8]

Conformational Analysis

Rotation around the C2-C3 single bond in this compound gives rise to different spatial arrangements of the atoms, known as conformations. The conformational landscape of this compound is primarily defined by two stable conformers: the skew (or gauche) and the syn (or eclipsed) forms. Unlike butane, where the anti-staggered conformation is the most stable, the relative energies in this compound are different due to the influence of the vinyl group.[6][10]

Key Conformers and Relative Stabilities

Experimental studies, particularly electron momentum spectroscopy, have shown that the skew conformer is more stable than the syn conformer.[11][12] At room temperature, the skew form is the predominant species in the gas phase.[11][12]

  • Skew (Gauche) Conformer: This is the most stable conformer.[11] The methyl group is positioned in an inward location relative to the double bond.[11]

  • Syn (Eclipsed) Conformer: This conformer is less stable, with the methyl group positioned outwards from the double bond.[11]

The energy difference between these conformers is small. Electron momentum spectroscopy studies have estimated the skew conformer to be more stable by approximately 0.27–0.67 kcal·mol−1.[11][13] Another study estimated a Gibbs free energy difference of 0.47 ± 0.20 kcal mol−1 in favor of the skew (gauche) form.[11]

ConformerDihedral Angle (H-C2-C3-C4)Relative Energy (kJ/mol)Population at Room Temp.
Eclipsed60°, 300°0 (Lowest Energy)~69% (as skew)[11][12]
Skew/Gauche120°, 240°5.52-
Anti-Staggered0°, 360°5.56 (Highest Energy)~31% (as syn)[11][12]
Syn-Eclipsed180°2.0-
(Note: Energy values are relative and sourced from a computational analysis; experimental values may vary slightly. The population data is for the more general skew/syn classification.)[6]

G

Experimental Protocols

The determination of this compound's molecular structure and conformational preferences relies on sophisticated experimental techniques, primarily conducted in the gas phase.

Gas Electron Diffraction (GED)
  • Principle: GED is a powerful technique for determining the molecular structure of gas-phase molecules. A high-energy beam of electrons is fired at a jet of the sample gas. The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that depends on the distances between all pairs of atoms.

  • Methodology:

    • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber through a nozzle at a controlled temperature.[14]

    • Data Acquisition: An electron beam is directed at the gas jet, and the scattered electrons are detected on a photographic plate or a digital detector at various distances from the nozzle.[14]

    • Data Analysis: The resulting diffraction patterns are converted into a molecular intensity curve. This experimental curve is compared against theoretical curves calculated for different molecular models. A least-squares fitting process is used to refine structural parameters (bond lengths, angles) and determine the relative abundance of different conformers until the best fit with the experimental data is achieved.[8]

Microwave Spectroscopy
  • Principle: This technique measures the absorption of microwave radiation by a molecule, which induces transitions between quantized rotational energy levels.[15][16] It is applicable only to molecules with a permanent electric dipole moment, which this compound possesses.[16] The resulting rotational spectrum is highly sensitive to the molecule's moments of inertia, which are directly related to its geometry.

  • Methodology:

    • Sample Preparation: A sample of this compound is introduced into a waveguide absorption cell in the gas phase at low pressure to minimize intermolecular collisions.

    • Spectrum Acquisition: Microwave radiation is swept across a frequency range, and a detector measures the absorption of energy by the sample. The resulting plot of absorption versus frequency constitutes the rotational spectrum.

    • Data Analysis: The frequencies of the absorption lines are precisely measured and assigned to specific rotational transitions (governed by the selection rule ΔJ = ±1).[15][16] From these frequencies, the rotational constants (B) are calculated. The rotational constants are then used to determine the moments of inertia of the molecule. By analyzing the spectra of different isotopic species of this compound, a detailed and highly precise molecular structure (bond lengths and angles) can be derived.[8]

Electron Momentum Spectroscopy (EMS)
  • Principle: EMS is an experimental technique that measures the momentum distribution of electrons in the valence orbitals of a molecule. Since the electron distribution is sensitive to the molecular geometry, EMS can distinguish between different conformers.[11][12]

  • Methodology:

    • Experiment Setup: The experiment is performed in a high-vacuum chamber using a non-coplanar symmetric geometry.[12] A high-energy electron beam is directed at a gaseous target of this compound.

    • Collision and Detection: The incident electron ionizes a target molecule, resulting in two outgoing electrons and an ion. The energies and momenta of these outgoing electrons are measured in coincidence.

    • Data Analysis: The measured electron counts are used to generate experimental electron momentum profiles for the valence orbitals. These profiles are then compared with theoretical profiles calculated using methods like density functional theory (DFT) for each possible conformer (e.g., skew and syn).[12] By finding the best-fitting combination of theoretical profiles to the experimental data, the relative abundances of the conformers at the experimental temperature can be determined, providing insight into their relative stability.[11][12]

Conformational_Analysis cluster_energy Relative Potential Energy E0 Anti-Staggered (Highest Energy) Dihedral = 0° E60 Eclipsed (Lowest Energy) Dihedral = 60° E0->E60 Rotation by 60° E120 Gauche Dihedral = 120° E60->E120 Rotation by 60° E180 Syn-Eclipsed Dihedral = 180° E120->E180 Rotation by 60° Anti-Staggered (5.56 kJ/mol) Anti-Staggered (5.56 kJ/mol) Gauche (5.52 kJ/mol) Gauche (5.52 kJ/mol) Syn-Eclipsed (2.0 kJ/mol) Syn-Eclipsed (2.0 kJ/mol) Eclipsed (0 kJ/mol) Eclipsed (0 kJ/mol)

References

spectroscopic analysis of 1-butene (IR, NMR, Raman)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Butene (B85601)

Introduction

This compound (C₄H₈) is a simple alpha-olefin of significant industrial importance, primarily serving as a comonomer in the production of various polyethylenes, such as linear low-density polyethylene (B3416737) (LLDPE). Accurate and comprehensive analysis of its molecular structure is critical for quality control, process optimization, and fundamental research. This technical guide provides an in-depth overview of the core spectroscopic techniques used for the structural elucidation of this compound: Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in chemistry and drug development, offering a detailed summary of spectral data, experimental protocols, and visual workflows.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups.

Quantitative Data: IR Spectral Peaks of this compound

The gas-phase IR spectrum of this compound is characterized by prominent absorption bands arising from the vibrations of its alkene and alkane moieties. The data below is compiled from established spectroscopic databases.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentRelative Intensity
~3085 - 3010=C-H Stretch (vinylic C-H)Strong
~2975 - 2860-C-H Stretch (aliphatic C-H)Strong
~1642C=C StretchStrong
~1465-CH₂- Scissoring / -CH₃ Asymmetric BendMedium
~1375-CH₃ Symmetric Bend (Umbrella)Medium
~995 and ~910=C-H Out-of-Plane Bend (Wag)Strong

Discussion of Key Features

The IR spectrum of this compound is dominated by several key features. The sharp, strong peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the vinyl group (=CH₂ and =CH-).[1] Immediately to their right, the intense absorptions below 3000 cm⁻¹ correspond to the C-H stretching of the ethyl group (-CH₂CH₃).[1] The very strong and diagnostically crucial absorption at approximately 1642 cm⁻¹ is due to the C=C double bond stretching vibration.[1] Finally, the two strong bands at ~995 cm⁻¹ and ~910 cm⁻¹ are characteristic out-of-plane bending (wagging) modes for a monosubstituted alkene, providing definitive evidence for the terminal position of the double bond.[1] The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending and skeletal vibrations unique to the molecule.[1]

Experimental Protocol: Gas-Phase FTIR Spectroscopy

  • Instrumentation Setup: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10 cm or longer path length for sufficient signal). Ensure the spectrometer optics, particularly the KBr or NaCl windows, are free from moisture.

  • Background Spectrum: Evacuate the gas cell to a high vacuum or fill it with dry, IR-inactive gas like nitrogen (N₂). Collect a background spectrum (typically 16-64 scans at a resolution of 4 cm⁻¹) to account for atmospheric CO₂, water vapor, and any instrumental artifacts.

  • Sample Preparation: Introduce gaseous this compound into the evacuated gas cell to a desired partial pressure. Low pressures are used to minimize pressure-broadening effects and observe fine rotational-vibrational structure.

  • Sample Spectrum Acquisition: Place the gas cell containing the this compound sample into the spectrometer's sample compartment. Record the sample spectrum using the same parameters as the background scan.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum of this compound.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that also probes the vibrational modes of a molecule. It is complementary to IR spectroscopy because the selection rules differ; vibrations that are weak or inactive in IR may be strong in Raman, and vice versa. For example, the stretching of symmetric, non-polar bonds (like C=C) often produces a strong Raman signal.

Quantitative Data: Raman Spectral Peaks of this compound

A complete, experimentally verified assignment of the Raman spectrum of this compound was performed by N. Sheppard in 1949. While the specific values from this foundational work are not detailed here, the table below outlines the expected prominent Raman-active modes based on the molecule's structure. The C=C stretch is particularly strong and characteristic in the Raman spectrum.

Raman Shift (cm⁻¹) (Approximate)Vibrational Mode AssignmentExpected Relative Intensity
~3080=C-H StretchMedium
~2935, ~2870-C-H StretchStrong
~1642C=C StretchVery Strong
~1440-CH₂- ScissoringStrong
~1295=CH₂ TwistStrong
~830C-C StretchMedium

Experimental Protocol: Liquid-Phase Raman Spectroscopy

  • Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), collection optics, a notch filter (to remove Rayleigh scattering), and a detector (e.g., CCD).

  • Sample Preparation: Condense gaseous this compound into a liquid in a suitable container such as a glass NMR tube or a quartz cuvette. The sample should be clear and free of particulate matter that could cause fluorescence.

  • Spectrum Acquisition:

    • Place the sample holder in the spectrometer.

    • Focus the laser beam into the bulk of the liquid sample.

    • Collect the backscattered or 90°-scattered light.

    • Set the acquisition parameters, including laser power, integration time (e.g., 1-10 seconds), and the number of accumulations to average for an improved signal-to-noise ratio.

  • Calibration and Processing: Calibrate the spectrometer's wavenumber axis using a known standard (e.g., silicon or cyclohexane). Process the raw spectrum to remove any background fluorescence, if present, using baseline correction algorithms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting or multiplicity).

Quantitative Data: ¹H NMR Spectrum of this compound

The structure of this compound (CH₃-CH₂-CH=CH₂) gives rise to a complex ¹H NMR spectrum with distinct signals for each proton group.

Proton Assignment (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Interactions
-CH₃ (C4)~1.00Triplet (t)Coupled to C3 protons
-CH₂- (C3)~2.07Quartet of Triplets (qt)Coupled to C4 and C2 protons
=CH- (C2)~5.85Multiplet (ddt)Coupled to C1 (cis & trans) and C3 protons
=CH₂ (C1, trans to C2-H)~4.99Doublet of Triplets (dt)Coupled to C2 (geminal) and C3 protons
=CH₂ (C1, cis to C2-H)~4.92Doublet of Triplets (dt)Coupled to C2 (geminal) and C3 protons

Discussion of Key Features

  • -CH₃ (C4): The methyl protons are furthest from the double bond and appear most upfield (~1.00 ppm). They are split into a triplet by the two adjacent protons on C3.

  • -CH₂- (C3): These methylene (B1212753) protons (~2.07 ppm) are adjacent to both the methyl group and the vinylic proton. They are split into a quartet by the C4 protons and further split into a triplet by the C2 proton, resulting in a complex quartet of triplets.

  • =CH- (C2): This vinylic proton (~5.85 ppm) is the most deshielded. It is coupled to the two geminal protons on C1 (with different cis and trans coupling constants) and the two protons on C3, leading to a complex multiplet (a doublet of doublets of triplets).

  • =CH₂ (C1): The two terminal vinyl protons are chemically non-equivalent. The proton cis to the ethyl group appears at a slightly different chemical shift (~4.92 ppm) than the proton trans to it (~4.99 ppm) due to the anisotropic effect of the double bond. Each is split by the geminal C2 proton and shows a smaller triplet coupling to the C3 protons across four bonds (allylic coupling).

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. The spectra are typically proton-decoupled, meaning each carbon signal appears as a single line.

Quantitative Data: ¹³C NMR Spectrum of this compound

As this compound has no molecular symmetry, its ¹³C NMR spectrum displays four distinct signals, one for each carbon atom.

Carbon Assignment (Position)Chemical Shift (δ, ppm)
-CH₃ (C4)~13.7
-CH₂- (C3)~36.3
=CH₂ (C1)~114.1
=CH- (C2)~140.2

Discussion of Key Features

The chemical shifts directly reflect the electronic environment of each carbon. The sp³ hybridized carbons of the ethyl group (C3 and C4) are shielded and appear upfield at ~36.3 and ~13.7 ppm, respectively.[2] The sp² hybridized carbons of the double bond are significantly deshielded and appear downfield, with the internal carbon (C2) at ~140.2 ppm and the terminal carbon (C1) at ~114.1 ppm.[2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh the sample: 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) inside a clean vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0.00 ppm for referencing.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.

  • Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer magnet.

    • Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field over time.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either manually or automatically, to maximize spectral resolution and obtain sharp, symmetrical peak shapes.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal transmission and detection.

    • Acquisition: Set the experimental parameters (e.g., pulse sequence, spectral width, acquisition time, number of scans). For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT).

    • The resulting spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.

    • The baseline of the spectrum is corrected to be flat.

    • The spectrum is referenced by setting the TMS peak to 0.00 ppm.

Visualized Workflows and Data Correlation

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast specifications for clarity.

Spectroscopic_Workflow cluster_prep Sample Handling cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Sample (Gas or Liquid) Prep Sample Preparation (Cell/Tube Filling) Sample->Prep IR FTIR Spectrometer Prep->IR Introduce Sample Raman Raman Spectrometer Prep->Raman Introduce Sample NMR NMR Spectrometer Prep->NMR Introduce Sample Proc Spectral Processing (FT, Baseline Correction, Referencing) IR->Proc Acquire Raw Data (FID/Interferogram) Raman->Proc Acquire Raw Data (FID/Interferogram) NMR->Proc Acquire Raw Data (FID/Interferogram) Table Quantitative Data Tables (Peak Positions, Shifts, Assignments) Proc->Table Final Structural Elucidation Table->Final

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Data_Correlation cluster_structure This compound Molecular Structure cluster_data Spectroscopic Signatures mol CH₃-CH₂-CH=CH₂ c4 -CH₃ c3 -CH₂- c2 =CH- c1 =CH₂ cc_double C=C h1_nmr ¹H NMR (ppm) ~1.00 (-CH₃) ~2.07 (-CH₂-) ~5.85 (=CH-) ~4.95 (=CH₂) c4->h1_nmr c13_nmr ¹³C NMR (ppm) ~13.7 (C4) ~36.3 (C3) ~140.2 (C2) ~114.1 (C1) c4->c13_nmr ir_data IR (cm⁻¹) ~1642 (C=C str) ~3085 (=C-H str) ~2975 (-C-H str) c3->ir_data raman_data Raman (cm⁻¹) ~1642 (C=C str) ~1440 (-CH₂- sci) c3->raman_data c3->h1_nmr c3->c13_nmr c2->ir_data c2->h1_nmr c2->c13_nmr c1->ir_data c1->h1_nmr c1->c13_nmr cc_double->ir_data Vibration cc_double->raman_data Vibration

Caption: Correlation of this compound structural features with spectroscopic data.

References

An In-depth Technical Guide to the Thermodynamic Properties of 1-Butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-butene (B85601) and its isomers: cis-2-butene (B86535), trans-2-butene, and isobutylene (B52900) (2-methylpropene). Understanding the thermodynamic stability and properties of these fundamental alkenes is crucial for applications ranging from chemical synthesis and process design to computational modeling in drug development. This document summarizes key quantitative data, details the experimental protocols for their determination, and provides visualizations to illustrate the relationships between these isomers and the experimental workflows.

Core Thermodynamic Data

The thermodynamic properties of the four butene isomers are distinct, reflecting their unique molecular structures. The relative stabilities can be inferred from their standard enthalpies of formation and heats of hydrogenation. The following table summarizes key thermodynamic data for each isomer at standard conditions (298.15 K and 1 atm).

PropertyThis compoundcis-2-Butenetrans-2-ButeneIsobutylene
Standard Enthalpy of Formation (ΔHf°) (gas, kJ/mol)-0.1-6.9-11.1-17.8
Standard Molar Entropy (S°) (gas, J/mol·K)305.7300.8296.5294.6
Molar Heat Capacity (Cp) (gas, J/mol·K)87.189.588.786.4
Heat of Hydrogenation (ΔHhydrog) (kJ/mol)-126.8-119.7-115.5-118.4

Inter-Isomer Relationships and Stability

The isomers of butene provide a classic example of how molecular structure dictates thermodynamic stability. The following diagram illustrates the relationship between the four isomers and their relative energy levels, as indicated by their standard enthalpies of formation.

Butene_Isomer_Stability Relative Stabilities of Butene Isomers This compound This compound cis-2-Butene cis-2-Butene This compound->cis-2-Butene Isomerization Isobutylene Isobutylene This compound->Isobutylene Isomerization trans-2-Butene trans-2-Butene cis-2-Butene->trans-2-Butene Isomerization E1 High Energy (Less Stable) E2 E3 E4 Low Energy (More Stable)

Caption: Relative energy levels of this compound isomers.

Generally, the stability of alkenes increases with the substitution of the double bond. trans-2-Butene and isobutylene are the most stable isomers due to hyperconjugation and reduced steric strain compared to cis-2-butene and the terminal alkene, this compound. The less negative (or positive) the enthalpy of formation, the less stable the isomer.

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise calorimetric measurements. The following sections detail the methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is employed to measure the heat capacity of a substance by minimizing heat exchange with the surroundings.

Methodology:

  • Sample Preparation: A known mass of the gaseous butene isomer is introduced into a sample vessel of a known volume within the calorimeter.

  • Calorimeter Setup: The sample vessel is housed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel at all times, thereby preventing heat loss.

  • Heating: A precisely measured amount of electrical energy (Q) is supplied to a heater within the sample vessel, causing a small increase in temperature (ΔT).

  • Temperature Measurement: The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after heating.

  • Calculation: The heat capacity at constant volume (Cv) is calculated using the formula: Cv = (Q / ΔT) - Ccal where Ccal is the heat capacity of the calorimeter (determined through calibration). The heat capacity at constant pressure (Cp) can then be derived using thermodynamic relationships.

Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.

Methodology:

  • Sample Preparation: A known mass of the butene isomer (in a gaseous state, it would be introduced into a specialized bomb) is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 20-30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation of Heat of Combustion: The heat released by the combustion reaction is absorbed by the water and the calorimeter. The heat of combustion at constant volume (ΔUc) is calculated by accounting for the temperature rise and the heat capacity of the calorimeter system.

  • Calculation of Enthalpy of Formation: The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc. Subsequently, the standard enthalpy of formation (ΔHf°) is determined using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat of Hydrogenation

The heat of hydrogenation is a direct measure of the stability of an alkene. It is the enthalpy change when one mole of an unsaturated compound reacts with hydrogen to form a saturated compound.

Methodology:

  • Reactant Preparation: A known amount of the butene isomer and a catalyst (e.g., platinum or palladium on carbon) are placed in a reaction vessel within a calorimeter.

  • Hydrogenation: A known amount of hydrogen gas is introduced into the vessel, initiating the hydrogenation reaction.

  • Temperature Measurement: The change in temperature of the calorimeter system resulting from the exothermic hydrogenation reaction is measured.

  • Calculation: The heat of hydrogenation is calculated from the temperature change and the heat capacity of the calorimeter. A more stable alkene will release less heat upon hydrogenation.[1][2]

The following diagram illustrates a generalized workflow for the experimental determination of these thermodynamic properties.

Experimental_Workflow Generalized Experimental Workflow for Thermodynamic Property Determination cluster_calorimetry Calorimetric Measurement cluster_calculation Data Analysis and Calculation Sample_Preparation Prepare a known mass of the butene isomer Calorimeter_Setup Set up the appropriate calorimeter (Adiabatic or Bomb) Sample_Preparation->Calorimeter_Setup Initiate_Process Initiate the process (Heating, Combustion, or Hydrogenation) Calorimeter_Setup->Initiate_Process Temperature_Measurement Measure the temperature change (ΔT) Initiate_Process->Temperature_Measurement Calculate_Heat Calculate the heat evolved or absorbed (Q) Temperature_Measurement->Calculate_Heat Data Input Determine_Property Determine the specific thermodynamic property Calculate_Heat->Determine_Property Derive_Formation_Enthalpy Derive ΔHf° from ΔHc° (for Bomb Calorimetry) Determine_Property->Derive_Formation_Enthalpy If applicable

Caption: A flowchart of the experimental determination of thermodynamic properties.

References

An In-depth Technical Guide to the Electrophilic Reactions of 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical reactions of 1-butene (B85601) with various electrophiles. The document details reaction mechanisms, regioselectivity, stereochemistry, and provides experimental protocols for key transformations. Quantitative data is summarized in structured tables for comparative analysis, and reaction pathways are illustrated with diagrams generated using Graphviz (DOT language).

Introduction to Electrophilic Addition Reactions of Alkenes

The carbon-carbon double bond in alkenes, such as this compound, is characterized by a region of high electron density due to the presence of the π-bond. This electron-rich nature makes alkenes nucleophilic and susceptible to attack by electrophiles—species that are electron-deficient. The fundamental reaction mechanism is electrophilic addition, where the π-bond is broken, and two new σ-bonds are formed. The regioselectivity of these reactions with unsymmetrical alkenes like this compound is often governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. However, some reactions proceed via anti-Markovnikov addition.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition reaction that follows Markovnikov's rule. The reaction proceeds through a carbocation intermediate, leading predominantly to the formation of a 2-halobutane.

Reaction Mechanism and Regioselectivity

The reaction is initiated by the attack of the nucleophilic π-bond of this compound on the electrophilic hydrogen of the hydrogen halide. This results in the formation of a carbocation intermediate. Protonation of the terminal carbon (C1) leads to a more stable secondary carbocation at C2, in accordance with Markovnikov's rule. Subsequent attack by the halide ion on the carbocation yields the 2-halobutane as the major product. The formation of the primary carbocation is less favorable, making the 1-halobutane a minor product. In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromobutane.

Quantitative Data: Hydrobromination of this compound
ProductConditionsYieldReference
2-Bromobutane (B33332)HBr, no peroxideMajor Product[1][2]
1-Bromobutane and 2-BromobutaneElimination of HBr from 2-bromobutane with sodium ethoxide19% this compound, 81% 2-butene[3]
1-BromobutaneHBr, with peroxideMajor Product[4]
Experimental Protocol: Addition of HBr to this compound

Materials:

  • This compound

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Inert solvent (e.g., pentane (B18724) or dichloromethane)

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Dissolve this compound in a suitable inert solvent in a flask equipped with a gas inlet tube and a magnetic stirrer, and cool the mixture in an ice bath.

  • Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in glacial acetic acid dropwise.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) if applicable.

  • Once the reaction is complete, neutralize any excess acid by washing the solution with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent like anhydrous calcium chloride.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 2-bromobutane by fractional distillation.

Hydration_Pathways cluster_acid_catalyzed Acid-Catalyzed Hydration cluster_oxymercuration Oxymercuration-Demercuration This compound This compound H3O+ H₃O⁺ This compound->H3O+ Protonation HgOAc2_H2O 1. Hg(OAc)₂, H₂O/THF This compound->HgOAc2_H2O Oxymercuration Carbocation Secondary Carbocation H3O+->Carbocation H2O_attack H₂O Attack Carbocation->H2O_attack Deprotonation Deprotonation H2O_attack->Deprotonation 2-Butanol_acid 2-Butanol Deprotonation->2-Butanol_acid Mercurinium Mercurinium Ion HgOAc2_H2O->Mercurinium H2O_attack_oxy H₂O Attack Mercurinium->H2O_attack_oxy NaBH4 2. NaBH₄ H2O_attack_oxy->NaBH4 Demercuration 2-Butanol_oxy 2-Butanol NaBH4->2-Butanol_oxy Hydroboration_Oxidation_Mechanism cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation This compound H₂C=CH-CH₂-CH₃ Trialkylborane (CH₃-CH₂-CH₂-CH₂)₃B This compound->Trialkylborane + BH₃·THF BH3 BH₃ Trialkylborane_2 (CH₃-CH₂-CH₂-CH₂)₃B 1-Butanol CH₃-CH₂-CH₂-CH₂-OH Trialkylborane_2->1-Butanol + H₂O₂, NaOH H2O2_NaOH H₂O₂, NaOH Experimental_Workflow Start Start: this compound and Reagents Reaction Reaction Setup (Solvent, Temperature Control) Start->Reaction Addition Addition of Electrophile Reaction->Addition Monitoring Reaction Monitoring (TLC, GC) Addition->Monitoring Workup Aqueous Work-up (Neutralization, Washing) Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation, Chromatography) Drying->Purification Product Final Product Purification->Product

References

An In-depth Technical Guide to Safety Protocols for Handling 1-Butene in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols for the handling of 1-butene (B85601) in a laboratory setting. Adherence to these guidelines is critical to mitigate the inherent risks associated with this highly flammable and reactive chemical. This document outlines the physical and chemical properties of this compound, detailed handling and storage procedures, personal protective equipment (PPE) requirements, and emergency protocols.

Chemical and Physical Properties

This compound is a colorless gas with a slightly aromatic odor.[1] It is classified as a linear alpha-olefin and is an isomer of butene.[1] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValue
Chemical Formula C₄H₈
Molar Mass 56.108 g·mol⁻¹[1]
Boiling Point -6.47 °C (20.35 °F)[1]
Melting Point -185.3 °C (-301.5 °F)[1]
Flash Point -80 °C (-112 °F)
Autoignition Temperature 384 °C (723 °F)[2]
Lower Explosive Limit (LEL) 1.6% by volume[2][3]
Upper Explosive Limit (UEL) 9.3% by volume[2][3]
Vapor Pressure 260 kPa (at 20 °C)[3]
Vapor Density (Air = 1) 1.93[2]
Solubility in Water Insoluble[2]

Hazard Identification and Risk Assessment

This compound presents several significant hazards that must be carefully managed in a laboratory environment.

  • Extreme Flammability: this compound is an extremely flammable gas and can form explosive mixtures with air.[3][4] Vapors are heavier than air and may travel considerable distances to an ignition source, leading to a flashback.[2][4]

  • Asphyxiation: As a simple asphyxiant, this compound can displace oxygen in the air, leading to dizziness, unconsciousness, and even death in confined or poorly ventilated spaces.[3][4]

  • Frostbite: Direct contact with liquid this compound can cause severe frostbite due to its rapid evaporation and low boiling point.[4][5]

  • Reactivity: this compound can undergo hazardous polymerization if exposed to high temperatures, high pressure, or a catalyst.[3] It is incompatible with strong oxidizing agents, acids, and halogens.[3]

A thorough risk assessment should be conducted before any experiment involving this compound. This assessment must identify potential ignition sources, evaluate ventilation, and ensure that all necessary safety equipment is available and in good working order.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, a combination of engineering controls and appropriate PPE is mandatory.

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Explosion-proof ventilation systems should be utilized.[7]

  • Closed Systems: Whenever possible, this compound should be handled in a closed system to prevent its release into the laboratory atmosphere.[5][8]

  • Ignition Source Control: All potential ignition sources, including open flames, sparks, hot surfaces, and static electricity, must be eliminated from the work area.[4][9] Use only spark-proof tools and explosion-proof electrical equipment.[6][9]

  • Grounding and Bonding: All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity.[5][6]

The following PPE is required when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes of liquid this compound.[5][6]
Hand Protection Chemical-resistant and cold-insulating gloves (e.g., neoprene, nitrile rubber) must be worn to prevent skin contact and frostbite.[10] Double gloving is recommended.[6]
Body Protection A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron or suit should be worn.[6]
Respiratory Protection In situations where the concentration of this compound may exceed exposure limits or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) is necessary.[3][7]
Footwear Closed-toe, chemical-resistant shoes must be worn.[6] Safety shoes are recommended for cylinder handling.[4]

Handling and Storage Protocols

Strict protocols for the handling and storage of this compound are essential to prevent accidents.

  • Only trained personnel should handle this compound.[8]

  • Work with the smallest quantity of the chemical necessary for the experiment.[6]

  • Ensure that a safety shower and eyewash station are readily accessible and functional.[5][6]

  • Use a "first-in, first-out" inventory system.[7]

  • Keep containers tightly closed when not in use.[6]

  • Regularly check for leaks in the gas system before and during use.[8]

  • Store this compound cylinders in a cool, dry, well-ventilated, and fireproof area, away from direct sunlight and heat sources.[5][10]

  • Storage temperature should not exceed 50°C (122°F).[8][10]

  • Store cylinders in an upright position and securely fastened to a wall or other solid structure to prevent them from falling.[7]

  • Segregate this compound from incompatible materials such as oxidizing agents, acids, and halogens.[3][8]

  • Ensure that the storage area is free of ignition sources and has appropriate hazard warning signs.[9]

Emergency Procedures

In the event of an emergency, a clear and practiced response plan is crucial.

  • Minor Leak: If a small leak occurs in a well-ventilated area, and it is safe to do so, stop the flow of gas.[2] Ventilate the area to disperse the gas.[2]

  • Major Leak/Spill: In the event of a large leak or spill:

    • Evacuate: Immediately evacuate all personnel from the affected area.[3]

    • Isolate: Isolate the hazard area and deny entry.[5] For a large spill, consider an initial downwind evacuation for at least 800 meters (1/2 mile).[2]

    • Eliminate Ignition Sources: Shut off all ignition sources if it is safe to do so.[3][4]

    • Ventilate: Increase ventilation to the area.[5]

    • Stop the Leak: If it can be done without personal risk, stop the leak.[5]

    • Vapor Suppression: Use a water spray or fog to reduce vapors, but do not apply water directly to the liquid spill.[4][5]

  • Do Not Extinguish a Leaking Gas Fire Unless the Leak Can Be Stopped Safely. [4][9] An extinguished gas cloud can re-ignite and cause a more severe explosion.

  • If a fire occurs, immediately evacuate the area and call emergency services.

  • Use a dry chemical, carbon dioxide, or Halon extinguisher for small fires not involving leaking gas.[2]

  • Cool containers exposed to fire with water from a safe distance to prevent them from rupturing.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact (Frostbite): Immediately flush the affected area with plenty of lukewarm water (not hot water).[5] Gently wrap the affected parts in blankets. Do not rub the affected area. Seek immediate medical attention.[5]

  • Eye Contact (Liquid): Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely conducting experiments with this compound.

Butene_Safety_Workflow This compound Experimental Safety Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimentation Phase cluster_conclusion Conclusion & Shutdown Phase cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Verify_Controls Verify Engineering Controls (Fume Hood, Ventilation) Risk_Assessment->Verify_Controls Check_Equipment Inspect Gas Cylinder & Regulators Verify_Controls->Check_Equipment Gather_PPE Gather Required PPE Check_Equipment->Gather_PPE Prepare_Emergency Prepare Emergency Equipment (Spill Kit, Fire Extinguisher) Gather_PPE->Prepare_Emergency Don_PPE Don All Required PPE Prepare_Emergency->Don_PPE Purge_System Purge System with Inert Gas Don_PPE->Purge_System Introduce_Butene Introduce this compound to System Purge_System->Introduce_Butene Conduct_Experiment Conduct Experiment Introduce_Butene->Conduct_Experiment Monitor Continuously Monitor for Leaks Conduct_Experiment->Monitor Emergency Emergency Event (Leak, Fire, Exposure) Conduct_Experiment->Emergency Shutdown_System Safely Shut Down System Monitor->Shutdown_System Monitor->Emergency Purge_Butene Purge this compound from System Shutdown_System->Purge_Butene Close_Cylinder Close Cylinder Valve Purge_Butene->Close_Cylinder Store_Cylinder Store Cylinder Properly Close_Cylinder->Store_Cylinder Doff_PPE Doff and Store/Dispose of PPE Store_Cylinder->Doff_PPE Evacuate Evacuate Area Emergency->Evacuate First_Aid Administer First Aid Emergency->First_Aid Alert Alert Supervisor & Emergency Services Evacuate->Alert

Caption: Logical workflow for handling this compound in a laboratory setting.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive thorough training on these protocols and the specific hazards of the chemicals they are working with. Always consult the Safety Data Sheet (SDS) for this compound before use.

References

Solubility of 1-Butene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-butene (B85601) in various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document summarizes available quantitative data, outlines experimental protocols for solubility determination, and presents a visualization of the factors influencing solubility.

Quantitative Solubility Data

The solubility of this compound, a nonpolar hydrocarbon, is governed by the principle of "like dissolves like." It is sparingly soluble in polar solvents like water but exhibits significant solubility in nonpolar and weakly polar organic solvents.[1][2] The following tables summarize the available quantitative data on the solubility of this compound in select organic solvents.

Table 1: Solubility of this compound in Alcohols

SolventTemperature (K)Pressure (kPa)Solubility (Mole Fraction, x₁)Reference
Methanol (B129727)255 - 320Not SpecifiedHenry's Law Constants Determined[3]
Methanol364.51606.2Azeotrope at x₁ = 0.877[3]
EthanolNot SpecifiedNot SpecifiedVery Soluble[4][5]

Table 2: Solubility of this compound in Aromatic Hydrocarbons

SolventTemperature (K)Pressure (kPa)Solubility (Henry's Law Constant, kPa)Reference
Benzene (B151609)250 - 330Not SpecifiedHenry's Law Constants Determined[6]
Benzene298.1540 - 102Data available for methanol + benzene mixture[7]
Toluene250 - 330Not SpecifiedHenry's Law Constants Determined[6]
o-Xylene250 - 330Not SpecifiedHenry's Law Constants Determined[6]
m-Xylene250 - 330Not SpecifiedHenry's Law Constants Determined[6]
p-Xylene250 - 330Not SpecifiedHenry's Law Constants Determined[6]
Styrene250 - 330Not SpecifiedHenry's Law Constants Determined[6]

Table 3: Solubility of this compound in Other Organic Solvents

SolventTemperature (°C)Pressure (kPa)SolubilityReference
Diethyl EtherNot SpecifiedNot SpecifiedVery Soluble[4][5]
Cyclohexane (B81311)298.1540 - 102Data available for methanol + cyclohexane mixture[7]

Experimental Protocols for Solubility Determination

The determination of gas solubility in liquids can be performed using various experimental techniques. The choice of method depends on factors such as the desired accuracy, the volatility of the solvent, and the temperature and pressure range of interest. Two common methods are the static equilibrium method and the gas stripping method.

Static Equilibrium Method

The static equilibrium method is a precise technique for determining vapor-liquid equilibrium (VLE) data.

Principle: A known amount of the gas (this compound) and the degassed solvent are introduced into a thermostatted equilibrium cell of a known volume. The system is agitated until equilibrium is reached, which is indicated by a constant pressure reading. The composition of the liquid and/or vapor phase is then determined through analytical methods such as gas chromatography.

Key Experimental Steps:

  • Preparation: The solvent is thoroughly degassed to remove any dissolved air. The equilibrium cell is evacuated.

  • Charging: A precise amount of the degassed solvent is charged into the equilibrium cell. A known amount of this compound gas is then introduced into the cell.

  • Equilibration: The cell is maintained at a constant temperature using a thermostat bath. The contents are vigorously stirred or rocked to facilitate mass transfer between the gas and liquid phases until the pressure inside the cell remains constant.

  • Analysis: Once equilibrium is reached, samples from the liquid and/or vapor phase are carefully withdrawn and analyzed to determine their composition. Gas chromatography (GC) is a common analytical technique for this purpose.

  • Data Calculation: From the known initial amounts of solute and solvent, and the composition of the phases at equilibrium, the solubility can be calculated in terms of mole fraction, Henry's law constant, or other relevant units.

A schematic of a static equilibrium apparatus is shown below:

G cluster_0 Equilibrium Cell cluster_1 Measurement & Control cluster_2 Gas & Solvent Handling cluster_3 Analysis EC Thermostatted Equilibrium Cell Agitator Magnetic Stirrer/ Shaker TC Temperature Controller EC->TC PC Pressure Transducer EC->PC GC Gas Chromatograph EC->GC Sampling Gas_Cylinder This compound Cylinder Gas_Cylinder->EC Solvent_Reservoir Degassed Solvent Reservoir Solvent_Reservoir->EC Vacuum_Pump Vacuum Pump Vacuum_Pump->EC Evacuation

Figure 1. Schematic of a static equilibrium apparatus for gas solubility measurement.
Gas Stripping Method

The gas stripping method is particularly suitable for determining Henry's law constants and infinite dilution activity coefficients.[6]

Principle: An inert carrier gas is bubbled through the solvent containing the dissolved solute (this compound). The carrier gas strips the solute from the liquid phase. The concentration of the solute in the exiting gas stream is measured over time, and from this data, the solubility can be determined.

Key Experimental Steps:

  • Saturation: The solvent is first saturated with this compound at a specific temperature and partial pressure.

  • Stripping: A stream of an inert gas (e.g., helium or nitrogen) at a known flow rate is passed through the saturated solution.

  • Detection: The concentration of this compound in the outlet gas stream is continuously monitored using a suitable detector, such as a thermal conductivity detector (TCD) or a flame ionization detector (FID) coupled with a gas chromatograph.

  • Data Analysis: The decay of the this compound concentration in the outlet gas over time is used to calculate the Henry's law constant.

Factors Influencing the Solubility of this compound

The solubility of this compound in organic solvents is influenced by several factors, including the properties of the solute and solvent, temperature, and pressure. The interplay of these factors determines the extent to which this compound will dissolve in a particular solvent.

G cluster_factors Influencing Factors cluster_properties Key Properties Solute Solute Properties (this compound) Polarity_solute Polarity (Nonpolar) Solute->Polarity_solute Size_solute Molecular Size Solute->Size_solute Solvent Solvent Properties Polarity_solvent Polarity Solvent->Polarity_solvent IMFs Intermolecular Forces Solvent->IMFs Temp Temperature Solubility Solubility of this compound Temp->Solubility Generally decreases for gases Press Pressure Press->Solubility Increases with partial pressure Polarity_solute->Solubility 'Like dissolves like' Size_solute->Solubility Polarity_solvent->Solubility 'Like dissolves like' IMFs->Solubility

Figure 2. Factors influencing the solubility of this compound in organic solvents.

References

commercial production methods of 1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Production of 1-Butene (B85601)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core commercial methodologies for the production of this compound, a key intermediate in the chemical and pharmaceutical industries. The document details the primary production routes, including ethylene (B1197577) dimerization, separation from C4 refinery streams, dehydrogenation of n-butane, selective hydrogenation of 1,3-butadiene (B125203), and the emerging conversion of ethanol (B145695).

Quantitative data from various processes are summarized in structured tables for comparative analysis. Detailed experimental protocols for key laboratory-scale syntheses and processes are provided to enable replication and further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to elucidate complex relationships.

Ethylene Dimerization

Ethylene dimerization is a major on-purpose route for producing high-purity this compound. The process involves the catalytic conversion of two ethylene molecules into one molecule of this compound.

Core Process Description

The most prominent commercial technology for ethylene dimerization is the Axens AlphaButol® process.[1][2] This process utilizes a homogeneous catalyst system, typically a titanium-based Ziegler-Natta type catalyst, along with an organoaluminum activator like triethylaluminum (B1256330) (TEAl).[2] The reaction is carried out in the liquid phase under mild conditions, which helps to prevent the isomerization of this compound to 2-butenes.[2] The process is known for its high selectivity and yield of over 90% to this compound.[1][2]

The overall workflow involves dissolving polymer-grade ethylene in the reaction medium, where it comes into contact with the catalyst system in a reactor. The exothermic reaction heat is removed by external cooling.[2] The reactor effluent is then sent to a separation section where the catalyst is removed and treated. Finally, the hydrocarbon stream is purified through a two-step distillation process. The first column removes and recycles unreacted ethylene, while the second column recovers high-purity this compound.

Experimental Protocol: Laboratory-Scale Ethylene Dimerization

This protocol describes a typical batch process for the dimerization of ethylene to this compound using a titanium-based catalyst in a laboratory setting.

Materials:

  • High-pressure stainless-steel autoclave reactor (e.g., 1000 mL Buchi reactor) equipped with a stirrer, temperature and pressure sensors, gas inlet/outlet, and a heating/cooling jacket.

  • Titanium (IV) butoxide (Ti(O-n-Bu)₄) as the catalyst precursor.

  • Triethylaluminum (TEAl) as the co-catalyst (typically as a solution in a hydrocarbon solvent like n-hexane).

  • Anhydrous n-heptane as the reaction solvent.

  • Polymer-grade ethylene.

  • Methanol (B129727)/HCl solution for reaction quenching.

  • Nitrogen for inerting the reactor.

  • Dicyclopentyldimethoxysilane (DCPDS) as a modifier (optional).

  • Dichloromethane (DCM) as a promoter (optional).

Procedure:

  • Reactor Preparation: The reactor is first heated to 100-110°C for at least one hour under a nitrogen purge to eliminate any traces of water and air. It is then cooled to the desired reaction temperature (e.g., 50-60°C).

  • Solvent and Reactant Charging: 400 mL of anhydrous n-heptane is charged into the reactor. The reactor is then pressurized with ethylene to the desired reaction pressure (e.g., 15-25 bar).

  • Catalyst Preparation and Injection:

    • In a separate Schlenk flask under an inert atmosphere, the desired amount of Ti(O-n-Bu)₄ is dissolved in a small amount of anhydrous n-heptane.

    • If used, the modifier (DCPDS) and promoter (DCM) are added to the catalyst solution.

    • The TEAl solution is then added to the titanium solution to achieve the desired Al/Ti molar ratio (e.g., 3-7). The mixture is stirred for a few minutes to allow for catalyst formation.

    • This freshly prepared catalyst system is then injected into the pressurized reactor.

  • Reaction: The reaction mixture is stirred vigorously (e.g., 900 rpm) for the desired reaction time (e.g., 30-60 minutes). The temperature and pressure are monitored and maintained throughout the reaction.

  • Quenching: The reaction is terminated by rapidly cooling the reactor and injecting a methanol/HCl solution to destroy the catalyst.

  • Product Analysis: The gas and liquid phases are analyzed by gas chromatography (GC) to determine the ethylene conversion, this compound selectivity, and the formation of byproducts such as other butene isomers, hexenes, and polyethylene.

Signaling Pathway: Cossee-Arlman Mechanism

The dimerization of ethylene with Ziegler-Natta catalysts is generally believed to proceed via the Cossee-Arlman mechanism. This involves the insertion of an ethylene molecule into a titanium-alkyl bond.

Cossee_Arlman Ti_Active_Site [Ti]-R (Active Site) Pi_Complex π-Complex [Ti]-R(C₂H₄) Ti_Active_Site->Pi_Complex + C₂H₄ Ethylene_Coordination Ethylene Coordination Propyl_Complex [Ti]-CH₂CH₂R Pi_Complex->Propyl_Complex Insertion Insertion Migratory Insertion Butene_Complex This compound Complex [Ti]-H(this compound) Propyl_Complex->Butene_Complex β-H Elimination Beta_Hydride_Elimination β-Hydride Elimination Regenerated_Site [Ti]-H Butene_Complex->Regenerated_Site Release of this compound Product_Release This compound Release Regenerated_Alkyl [Ti]-CH₂CH₃ Regenerated_Site->Regenerated_Alkyl + C₂H₄ Ethylene_Insertion_2 Ethylene Insertion Regenerated_Alkyl->Ti_Active_Site Chain Propagation

Caption: The Cossee-Arlman mechanism for ethylene dimerization to this compound.

Separation from C4 Refinery Streams

A significant portion of commercially available this compound is derived from C4 hydrocarbon streams produced during steam cracking or fluid catalytic cracking (FCC).[3] These streams are complex mixtures containing n-butane, isobutane, this compound, 2-butenes (cis and trans), isobutene, and butadiene. The primary challenge in isolating this compound is its close boiling point to isobutene, making simple distillation impractical.[3]

Core Process Descriptions

Two main strategies are employed to separate this compound from C4 streams:

  • Extractive Distillation: This technique involves the use of a selective solvent that alters the relative volatilities of the C4 components, allowing for their separation by distillation.[4][5] Common solvents include N-methylpyrrolidone (NMP), acetonitrile, and dimethylformamide.[5] For instance, in the BASF-NMP process, butadiene is first removed from the C4 stream.[5]

  • Reaction-Based Separation: This approach involves selectively reacting one of the close-boiling components to form a new compound with a significantly different boiling point. A common industrial practice is the reaction of isobutene with methanol to produce methyl tertiary-butyl ether (MTBE).[6][7] The MTBE is then easily separated from the remaining C4 hydrocarbons by distillation. The this compound can then be further purified from the other butenes and butanes.

Experimental Workflow: Separation via MTBE Synthesis

The following workflow outlines the general steps for separating this compound from a mixed C4 stream containing isobutene.

C4_Separation C4_Stream Mixed C4 Stream (Butanes, this compound, 2-Butenes, Isobutene) MTBE_Reactor MTBE Synthesis Reactor (with Methanol and Acid Catalyst) C4_Stream->MTBE_Reactor Distillation_1 First Distillation Column MTBE_Reactor->Distillation_1 MTBE_Product MTBE (Bottoms) Distillation_1->MTBE_Product Separation C4_Raffinate Raffinate-2 (Overhead) (Butanes, this compound, 2-Butenes) Distillation_1->C4_Raffinate Distillation_2 Second Distillation Column (Deisobutanizer) C4_Raffinate->Distillation_2 Isobutane Isobutane (Overhead) Distillation_2->Isobutane Separation Butenes_nButane This compound, 2-Butenes, n-Butane (Bottoms) Distillation_2->Butenes_nButane Distillation_3 Third Distillation Column (this compound/2-Butene Splitter) Butenes_nButane->Distillation_3 1_Butene_Product High-Purity this compound (Overhead) Distillation_3->1_Butene_Product Separation 2_Butenes_nButane 2-Butenes, n-Butane (Bottoms) Distillation_3->2_Butenes_nButane

Caption: Process flow for this compound separation from a C4 stream via MTBE synthesis.

Dehydrogenation of n-Butane

The catalytic dehydrogenation of n-butane is a direct route to produce butenes. This process is typically carried out at high temperatures over a metal oxide catalyst.

Core Process Description

In this process, a preheated n-butane feed is passed through a reactor containing a catalyst, commonly chromia-alumina (Cr₂O₃/Al₂O₃).[8][9] The reaction is endothermic and reversible, and it is typically carried out at temperatures between 550°C and 650°C.[8] The process yields a mixture of this compound, 2-butenes, and unreacted n-butane, along with byproducts like butadiene and light gases. The butene isomers are then separated from the reaction mixture.

Experimental Protocol: Laboratory-Scale n-Butane Dehydrogenation

This protocol outlines a procedure for the dehydrogenation of n-butane in a fixed-bed reactor.

Materials:

  • Fixed-bed quartz or stainless-steel reactor.

  • Tubular furnace with temperature controller.

  • Mass flow controllers for gases.

  • Chromia-alumina catalyst pellets.

  • n-Butane gas.

  • Nitrogen or other inert gas for purging.

  • Condenser and collection system for products.

  • Gas chromatograph for product analysis.

Procedure:

  • Catalyst Loading and Activation: A known amount of the chromia-alumina catalyst is loaded into the reactor. The catalyst is then activated by heating under a flow of air or an inert gas to a high temperature (e.g., 600-700°C) to ensure the desired oxidation state of the chromium.

  • Reaction Setup: The reactor is brought to the desired reaction temperature (e.g., 600°C) under a flow of nitrogen.

  • Dehydrogenation Reaction: The nitrogen flow is stopped, and a controlled flow of n-butane is introduced into the reactor at a specific space velocity.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the C4 products, which are collected in a cold trap. Non-condensable gases are collected separately or vented.

  • Analysis: The collected liquid and gas products are analyzed by GC to determine the conversion of n-butane and the selectivity to this compound, 2-butenes, and other products.

Selective Hydrogenation of 1,3-Butadiene

In C4 streams from steam crackers, 1,3-butadiene is a significant component. Selective hydrogenation of butadiene to butenes is an important industrial process to increase the yield of valuable butenes.[10]

Core Process Description

This process involves the reaction of a butadiene-containing C4 stream with hydrogen over a selective catalyst. Palladium-based catalysts, often supported on alumina (B75360) (Pd/Al₂O₃), are commonly used due to their high activity and selectivity for the conversion of dienes to monoenes.[11] The reaction is typically carried out in a fixed-bed reactor in the liquid phase at temperatures between 40°C and 80°C.[11] Careful control of the reaction conditions is necessary to maximize the production of butenes and minimize the over-hydrogenation to butane.

Conversion of Ethanol

The production of this compound from renewable resources like ethanol is a developing technology. This route offers a more sustainable alternative to petroleum-based processes.

Core Process Description

One promising approach involves the single-step conversion of ethanol to butenes over a multifunctional catalyst. For instance, a catalyst system comprising silver and zirconia supported on silica (B1680970) (Ag-ZrO₂/SiO₂) has been shown to convert ethanol to n-butenes with high selectivity.[1] The reaction proceeds through a series of steps including the dehydrogenation of ethanol to acetaldehyde, aldol (B89426) condensation to crotonaldehyde, and subsequent hydrogenation to butenes.[1] This process can achieve high ethanol conversion (>90%) and good selectivity to butenes (>60%).[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for the different .

Table 1: Ethylene Dimerization

ParameterAxens AlphaButol® ProcessOther Titanium-Based Systems
Catalyst Homogeneous Titanium-basedHomogeneous Ti(O-n-Bu)₄/TEAl
Temperature (°C) 50 - 60[2]50 - 70
Pressure (bar) 20 - 25[2]15 - 30
This compound Yield (%) > 90[1][2]75 - 85
This compound Selectivity (%) > 9380 - 90

Table 2: n-Butane Dehydrogenation

ParameterChromia-Alumina Catalyst
Temperature (°C) 550 - 650[8]
n-Butane Conversion (%) 30 - 50
Total Butenes Selectivity (%) 70 - 85
This compound in Butene Fraction (%) 30 - 40

Table 3: Selective Hydrogenation of 1,3-Butadiene

ParameterPalladium-based Catalyst
Temperature (°C) 40 - 80[11]
Butadiene Conversion (%) > 99
Butene Selectivity (%) > 90
This compound in Butene Fraction (%) Varies with feed and conditions

Table 4: Conversion of Ethanol

ParameterAg-ZrO₂/SiO₂ Catalyst
Temperature (°C) 300 - 400
Ethanol Conversion (%) > 90[1]
Total Butenes Selectivity (%) > 60[1]

Conclusion

The commercial production of this compound relies on several mature and emerging technologies. Ethylene dimerization, particularly the AlphaButol® process, stands out for on-purpose production of high-purity this compound. Separation from C4 streams remains a major source, with continuous improvements in separation efficiency. Dehydrogenation of n-butane and selective hydrogenation of butadiene are important routes for converting readily available feedstocks into valuable butenes. The conversion of ethanol represents a promising sustainable pathway for the future. The choice of production method depends on factors such as feedstock availability, desired product purity, and economic considerations. This guide provides a foundational understanding of these key processes for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical Properties of 1-Butene Gas and Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-butene (B85601) in its gaseous and liquid states. The information is presented in a structured format to facilitate easy comparison and reference, with detailed methodologies for key experimental procedures and a visualization of the interplay between its physical characteristics.

Core Physical Properties of this compound

This compound (C₄H₈) is a colorless, flammable gas at standard temperature and pressure.[1][2][3] It is an alpha-olefin that is slightly aromatic and can be liquefied by lowering the temperature or increasing the pressure.[1][3] This guide details its key physical properties, crucial for its application in various scientific and industrial fields.

Quantitative Data Summary

The following tables summarize the key physical properties of this compound in both its gaseous and liquid forms.

Table 1: General and Critical Properties of this compound

PropertyValueUnits
Molecular FormulaC₄H₈-
Molar Mass56.106 g/mol
Boiling Point (at 1 atm)-6.26°C
Melting Point-185.3°C
Critical Temperature146.4°C
Critical Pressure40.2bar
Critical Density237.89 kg/m ³
Acentric Factor0.192-

Table 2: Thermodynamic Properties of this compound

PropertyValueUnitsConditions
Heat of Vaporization21.87kJ/molat boiling point
Liquid Heat Capacity (Cp)128.5J/(mol·K)at 25 °C
Gas Heat Capacity (Cp)85.98J/(mol·K)at 25 °C, 1 atm
Standard Enthalpy of Formation (Gas)1.17kJ/molat 25 °C
Standard Molar Entropy (Gas)305.7J/(mol·K)at 25 °C, 1 atm

Table 3: Physical Properties of Liquid this compound

PropertyValueUnitsConditions
Density625.6 kg/m ³at boiling point
Density595.1 kg/m ³at 20 °C
Viscosity0.186mPa·sat -6.7 °C
Surface Tension12.5mN/mat 20 °C
Refractive Index (n_D)1.3962-at 20 °C

Table 4: Physical Properties of Gaseous this compound

PropertyValueUnitsConditions
Density2.4 kg/m ³at 21.1 °C, 1 atm
Viscosity7.63 x 10⁻³mPa·sat 20 °C, 1 atm
Thermal Conductivity0.015W/(m·K)at 25 °C

Table 5: Safety-Related Properties of this compound

PropertyValueUnits
Flash Point-80°C
Autoignition Temperature385°C
Lower Flammability Limit (in air)1.6% by volume
Upper Flammability Limit (in air)10.0% by volume
Solubility in Water0.221 g/100 mL

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on established experimental techniques.

Density Measurement (Liquid and Gas)

The density of liquid and gaseous this compound can be accurately measured using a vibrating tube densimeter .[4][5][6][7]

Methodology:

  • Calibration: The instrument is first calibrated using two fluids with well-known densities, typically dry nitrogen and a certified liquid standard. This calibration is performed over the desired temperature and pressure range.

  • Sample Introduction: A purified sample of this compound is introduced into the U-shaped vibrating tube within the densimeter. For gaseous measurements, the gas is flowed through the tube at a controlled pressure. For liquid measurements, the liquefied gas is injected into the tube.

  • Measurement: The tube is electromagnetically excited to resonate at its natural frequency. This frequency is dependent on the total mass of the tube and the fluid it contains. A piezoelectric detector measures the oscillation period.

  • Data Acquisition: The temperature and pressure of the sample are precisely controlled and measured. The measured oscillation period is then correlated to the density of the this compound sample using the calibration data.

  • Uncertainty: This method can achieve an uncertainty of better than 0.1% for liquid and compressed supercritical states.[4]

Vapor Pressure Determination

The vapor pressure of liquid this compound can be determined using a static or dynamic equilibrium method .[8][9]

Methodology (Static Method):

  • Sample Preparation: A high-purity sample of this compound is degassed to remove any dissolved air or other non-condensable gases.

  • Apparatus: The degassed sample is introduced into a thermostatically controlled vessel equipped with a pressure transducer. The vessel is evacuated before the sample is introduced.

  • Equilibrium: The temperature of the vessel is precisely controlled and allowed to stabilize. The liquid this compound will evaporate until the pressure of the vapor phase reaches a constant value, indicating that equilibrium has been reached.

  • Measurement: The equilibrium pressure at the set temperature is recorded using the pressure transducer.

  • Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve.

Heat of Vaporization Measurement

The enthalpy of vaporization can be determined calorimetrically.[10]

Methodology:

  • Calorimeter Setup: A known mass of liquid this compound is placed in a calorimeter equipped with a heating element and a temperature sensor.

  • Vaporization: The liquid is heated at a constant pressure, and the energy input required to vaporize a specific amount of the substance is measured.

  • Data Analysis: The heat of vaporization is calculated by dividing the energy input by the number of moles of this compound that were vaporized. Corrections are made for any heat loss to the surroundings.

Flammability Limits Determination

The lower and upper flammability limits of this compound in air are determined according to the ASTM E681 standard test method .[11][12]

Methodology:

  • Test Vessel: A 5-liter or larger spherical glass flask is used as the test vessel.

  • Mixture Preparation: A known concentration of this compound gas is mixed with air inside the vessel at a controlled temperature and atmospheric pressure.

  • Ignition Source: A spark igniter is used to provide an ignition source at the center of the vessel.

  • Observation: Visual observation is used to determine if a self-propagating flame is produced upon ignition.

  • Limit Determination: The concentration of this compound is varied systematically to find the minimum concentration (Lower Flammability Limit - LFL) and the maximum concentration (Upper Flammability Limit - UFL) at which flame propagation occurs.

Solubility in Water Measurement

The solubility of this compound in water can be measured using a Ben-Naim/Baer-type apparatus .[13][14][15]

Methodology:

  • Degassing: The solvent (water) is thoroughly degassed to remove any dissolved gases.

  • Saturation: A known volume of the degassed water is brought into contact with this compound gas at a constant temperature and pressure until the liquid is saturated.

  • Equilibrium: The system is allowed to reach equilibrium, where the partial pressure of this compound in the gas phase is constant.

  • Analysis: The concentration of dissolved this compound in the liquid phase is determined using techniques such as gas chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical relationships between the physical properties of this compound and a typical experimental workflow for its characterization.

G cluster_molecular Molecular & Structural Properties cluster_thermodynamic Thermodynamic Properties cluster_physical Physical & Transport Properties cluster_safety Safety Properties Molecular Formula Molecular Formula Molar Mass Molar Mass Molecular Formula->Molar Mass Boiling Point Boiling Point Molar Mass->Boiling Point Density Density Molar Mass->Density Vapor Pressure Vapor Pressure Boiling Point->Vapor Pressure Melting Point Melting Point Critical Properties Critical Properties Critical Properties->Vapor Pressure Heat of Vaporization Heat of Vaporization Solubility Solubility Heat of Vaporization->Solubility Heat Capacity Heat Capacity Vapor Pressure->Heat of Vaporization Flammability Limits Flammability Limits Vapor Pressure->Flammability Limits Viscosity Viscosity Density->Viscosity Refractive Index Refractive Index Density->Refractive Index Surface Tension Surface Tension Flash Point Flash Point Flammability Limits->Flash Point Autoignition Temperature Autoignition Temperature G cluster_gas Gas Property Measurements cluster_liquid Liquid Property Measurements start Start: this compound Sample purification Sample Purification (e.g., Distillation) start->purification gas_phase Gas Phase Characterization purification->gas_phase liquid_phase Liquid Phase Characterization purification->liquid_phase gas_density Density (Vibrating Tube Densitometer) gas_phase->gas_density gas_viscosity Viscosity (Capillary Viscometer) gas_phase->gas_viscosity flammability Flammability Limits (ASTM E681) gas_phase->flammability liquid_density Density (Vibrating Tube Densitometer) liquid_phase->liquid_density vapor_pressure Vapor Pressure (Static/Dynamic Method) liquid_phase->vapor_pressure heat_vaporization Heat of Vaporization (Calorimetry) liquid_phase->heat_vaporization surface_tension Surface Tension (Pendant Drop Method) liquid_phase->surface_tension refractive_index Refractive Index (Refractometer) liquid_phase->refractive_index solubility Solubility in Water (Ben-Naim/Baer Apparatus) liquid_phase->solubility data_analysis Data Analysis & Reporting gas_density->data_analysis gas_viscosity->data_analysis flammability->data_analysis liquid_density->data_analysis vapor_pressure->data_analysis heat_vaporization->data_analysis surface_tension->data_analysis refractive_index->data_analysis solubility->data_analysis

References

environmental fate and transport of 1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Transport of 1-Butene (B85601)

Executive Summary

This compound is a colorless, flammable gas primarily used in the production of plastics, synthetic rubber, and other chemicals.[1][2] Its release into the environment is mainly from industrial emissions and fossil fuel combustion.[2] Due to its high volatility and low water solubility, this compound's environmental fate is dominated by rapid partitioning to the atmosphere. In the air, it undergoes relatively quick photodegradation, primarily through reactions with hydroxyl radicals.[3] In aquatic and soil environments, the principal removal mechanism is volatilization into the atmosphere.[4] Biodegradation is not considered a significant fate process in either water or soil.[4] Furthermore, this compound exhibits a low potential for bioaccumulation in aquatic organisms.[5][6] This guide provides a comprehensive overview of the physicochemical properties, environmental dynamics, and ecotoxicity of this compound, supported by quantitative data and process diagrams.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. For this compound, high vapor pressure and a significant Henry's Law constant indicate a strong tendency to partition from water and soil into the air. Its low octanol-water partition coefficient (log Kow) suggests a low potential for bioaccumulation.[4] A summary of these key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₈[1]
Molecular Weight56.11 g/mol [1][4]
Physical StateColorless Gas[4][7]
Boiling Point-6.3 °C (266.85 K)[1][8]
Melting Point-185.3 °C (87.85 K)[7][8]
Vapor Pressure1939 - 3480 mmHg at 20-21.1 °C[8][9]
Water Solubility222 mg/L at 25 °C[8]
Henry's Law Constant0.233 atm-m³/mol at 25 °C[4]
Octanol-Water Partition Coefficient (log Kow)2.40[4]
Lower Flammability Limit1.6% in Air[10]
Vapor Density1.93 (Air = 1)[9]

Environmental Fate and Transport

The "fate and transport" of a chemical describes its movement and transformation within and between different environmental compartments.[11] For this compound, this is overwhelmingly governed by its volatility.

Atmospheric Fate

Once released, this compound rapidly partitions to the atmosphere.[9] The primary degradation mechanism in the air is phototransformation through reaction with hydroxyl (OH) radicals.[3] This process is relatively fast, with an estimated atmospheric half-life of about 0.5 days.[3] This indicates that this compound does not persist for long periods in the atmosphere.

Butene This compound in Atmosphere Products Degradation Products (e.g., Aldehydes, Ketones) Butene->Products Photo-oxidation (t½ ≈ 0.5 days) OH Hydroxyl Radicals (OH•) OH->Products

Figure 1: Atmospheric Degradation Pathway of this compound.
Fate in Water

If released into water, this compound is not expected to persist. Its high Henry's Law constant indicates it will volatilize rapidly from the water surface.[4] The estimated volatilization half-life from a model river (1m deep, 1 m/sec flow, 3 m/sec wind) is just 2 hours.[4] Processes such as hydrolysis are not significant for alkenes. Biodegradation in water is also considered a slow and non-important fate process, as demonstrated by a Japanese MITI test where only 3% of the theoretical biochemical oxygen demand was reached in 4 weeks.[4] Due to its low soil adsorption coefficient, it is not expected to adsorb to suspended solids or sediment.[4]

Fate in Soil

For releases to soil, volatilization from the soil surface is the most important fate process, driven by this compound's high vapor pressure.[4] Its mobility in soil is expected to be high based on an estimated soil adsorption coefficient (Koc) of 44, which suggests it does not bind strongly to soil particles.[5] However, this mobility is limited in practice by its rapid volatilization.[4]

While some microorganisms, including certain methanotrophic and propane-utilizing bacteria, have been shown to degrade this compound, this process is generally slow in the broader environment.[5] The typical microbial degradation pathway involves the oxidation of the double bond by monooxygenase enzymes to form an epoxide (1,2-epoxybutane) or oxidation to an alcohol.[5][12]

cluster_microbe Microbial Cell Butene This compound Epoxide 1,2-Epoxybutane Butene->Epoxide Oxidation Enzyme Monooxygenase Enzyme->Epoxide Further Further Metabolism Epoxide->Further

Figure 2: Simplified Microbial Oxidation Pathway of this compound.
Overall Environmental Transport

The collective physicochemical properties of this compound ensure that its transport is dominated by movement into and within the atmosphere. Any release to soil or water will lead to rapid volatilization, making atmospheric transport the primary distribution mechanism on a larger scale.

cluster_source Sources cluster_compartments Environmental Compartments cluster_fate Fate Processes Source Industrial Release & Fossil Fuel Combustion Air Atmosphere Source->Air Release Water Water Source->Water Release Soil Soil Source->Soil Release Degradation Photodegradation (Primary Fate) Air->Degradation Transport leads to Water->Air Volatilization (Rapid) Bio Slow Biodegradation Water->Bio Bioaccum Low Bioaccumulation Water->Bioaccum Soil->Air Volatilization (Rapid) Soil->Bio

Figure 3: Environmental Fate and Transport Pathways of this compound.

Table 2: Summary of Environmental Fate Data for this compound

ParameterValue / DescriptionReference
Atmospheric Half-Life~0.5 days (via OH radical reaction)[3]
Volatilization Half-Life (River)~2 hours[4]
Soil Adsorption Coefficient (Koc)~44 (Estimated)[5]
Bioconcentration Factor (BCF)14 - 17.8 (Estimated)[5][13]
BiodegradationNot a significant process in water or soil[4]

Bioaccumulation and Ecotoxicity

Bioaccumulation Potential

Bioaccumulation refers to the uptake of a chemical by an organism from all exposure routes (water, food, air) combined. The potential for a chemical to bioaccumulate is often estimated using its log Kow value. With a log Kow of 2.40, this compound is not expected to significantly accumulate in the fatty tissues of organisms.[4] This is supported by a low estimated bioconcentration factor (BCF) of 14 to 17.8, which indicates that it is not likely to build up in aquatic organisms.[5][13]

Ecotoxicity

This compound exhibits low acute toxicity to aquatic organisms.[14] High concentrations can act as an anesthetic or asphyxiant, but the levels required are far above what would be expected from an environmental release due to its rapid volatilization and degradation.[8][15]

Table 3: Acute Ecotoxicity Data for this compound

SpeciesEndpointConcentrationExposure TimeReference
Various FishLC₅₀19 mg/L (QSAR)96 hours[14]
Water Flea (Daphnia magna)EC₅₀11 mg/L48 hours[14]
AlgaeEC₅₀6.5 mg/L72 hours[14]

Key Experimental Protocols

The quantitative data presented in this guide are derived from standardized laboratory tests or validated estimation models. Below are brief descriptions of the principles behind key experimental methods used to determine the environmental fate of chemicals like this compound.

Henry's Law Constant Determination (Gas Stripping Method)

This method is used to measure the partitioning of a volatile compound between water and air.[16][17]

  • Principle: An inert gas (like nitrogen) is bubbled through a dilute aqueous solution of the test chemical (this compound) at a constant temperature.

  • Methodology: The gas stream "strips" the volatile chemical from the solution. The concentration of the chemical in the exiting gas is measured over time, typically by gas chromatography. The rate of this removal is directly related to the chemical's Henry's Law constant.[16] A rigorous formula is used to calculate the constant from the decay of the liquid-phase concentration.[17]

Biodegradability Assessment (OECD 301C - Ready Biodegradability: MITI Test)

This test assesses the potential for a chemical to be readily biodegraded by microorganisms.[4]

  • Principle: The test measures the biochemical oxygen demand (BOD) of a chemical in the presence of a mixed population of microorganisms over a 28-day period.

  • Methodology: The test chemical is introduced as the sole source of organic carbon into a mineral medium inoculated with microorganisms. The consumption of oxygen is measured continuously. A high percentage of theoretical oxygen demand (ThOD) indicates the substance is readily biodegradable. For this compound, the result of 3% ThOD in 4 weeks indicates it is not readily biodegradable.[4]

Soil Adsorption Coefficient (Koc) Estimation

The Koc value, which indicates the tendency of a chemical to bind to organic matter in soil, is often estimated rather than experimentally determined for highly volatile compounds.[5]

  • Principle: Koc can be predicted using Quantitative Structure-Activity Relationships (QSARs). These models correlate a chemical's structure and related properties (like log Kow) with its Koc.

  • Methodology: For this compound, the Koc was estimated using a structure estimation method based on molecular connectivity indices.[5] This computational method uses the chemical's molecular structure to predict its partitioning behavior in soil.

cluster_start Phase 1: Characterization cluster_fate Phase 2: Fate & Transport Assessment cluster_risk Phase 3: Risk Evaluation Start Identify Chemical (this compound) Props Determine Physicochemical Properties (Table 1) Start->Props Air Atmospheric Fate (Photodegradation) Props->Air Predicts Water Aquatic Fate (Volatilization, Biodegradation) Props->Water Predicts Soil Soil Fate (Mobility, Adsorption) Props->Soil Predicts Bio Bioaccumulation Potential (BCF, log Kow) Props->Bio Predicts Eco Ecotoxicity Testing (LC₅₀, EC₅₀) Air->Eco Water->Eco Soil->Eco Bio->Eco Risk Environmental Risk Assessment Eco->Risk

Figure 4: General Workflow for Environmental Fate Assessment.

Conclusion

The are characterized by low persistence and low potential for bioaccumulation. Its high volatility ensures that upon release, it rapidly partitions to the atmosphere, where it is degraded by photochemical reactions within about a day. In soil and water, its presence is transient, with volatilization being the dominant removal mechanism, far outweighing the slow rates of biodegradation. The low log Kow and estimated BCF values, combined with low aquatic toxicity, suggest that this compound poses a limited risk to aquatic ecosystems under typical environmental release scenarios.

References

A Deep Dive into the Computational Chemistry of 1-Butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational chemistry studies of 1-butene (B85601), a molecule of significant interest in fields ranging from polymer chemistry to fundamental chemical theory. This document summarizes key findings on its conformational landscape, thermochemical properties, spectroscopic characterization, and reaction mechanisms, with a focus on the computational methodologies employed. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental and computational protocols are provided. Visual diagrams generated using the DOT language are included to illustrate key concepts.

Conformational Analysis of this compound

This compound (CH₂=CH-CH₂-CH₃) exhibits rotational isomerism around the C₂-C₃ single bond, leading to distinct conformers with different energies and populations at equilibrium. The two primary conformers are the skew (or gauche) and syn (or eclipsed) forms.

Computational studies, corroborated by experimental data from electron momentum spectroscopy and photoelectron spectroscopy, have consistently shown the skew conformer to be the more stable of the two.[1][2][3] The energy difference is small, leading to a dynamic equilibrium between the conformers at room temperature.

Computational Protocols for Conformational Analysis

A typical computational workflow for the conformational analysis of this compound involves the following steps:

  • Initial Structure Generation: Generation of initial 3D coordinates for the skew and syn conformers.

  • Geometry Optimization: Optimization of the molecular geometries to find the stationary points on the potential energy surface. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d).[4][5]

  • Frequency Calculations: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: Higher-level calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like Gaussian-3 (G3) or Complete Basis Set (CBS-QB3), are often performed on the DFT-optimized geometries to obtain more accurate relative energies.[3][6][7]

conformational_analysis_workflow

Relative Energies of this compound Conformers

The relative energies of the syn conformer with respect to the more stable skew conformer, as determined by various computational methods, are summarized below.

Computational MethodEnergy Difference (kcal/mol)Reference
DFT0.27 - 0.67[1]
CCSD(T)~0.025[3]
G2Value not explicitly stated in snippets[6]
CBS-QValue not explicitly stated in snippets[6]

Thermochemical Properties

The thermochemical properties of this compound, such as its enthalpy of formation, are crucial for understanding its reactivity and stability. These properties can be accurately determined using high-level composite computational methods.

Computational Protocol for Thermochemistry

Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models (e.g., CBS-QB3, CBS-APNO) are widely used for accurate thermochemical calculations. These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a very large basis set.

The general steps in a CBS-QB3 calculation are:

  • Geometry optimization and frequency calculation at the B3LYP/6-311G(d,p) level.

  • Single-point energy calculations at the CCSD(T)/6-31+G(d'), MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p) levels.

  • Extrapolation to the complete basis set limit.

thermochemistry_workflow

Enthalpy of Formation of this compound

The Active Thermochemical Tables (ATcT) provide a highly accurate value for the gas-phase enthalpy of formation of this compound.[8][9][10]

PropertyValue (kJ/mol at 298.15 K)
Enthalpy of Formation (gas)+0.1 ± 0.4

Spectroscopic Properties

Computational chemistry plays a vital role in interpreting experimental spectra. For this compound, computational methods have been used in conjunction with photoelectron spectroscopy, electron momentum spectroscopy, and infrared spectroscopy to elucidate its electronic structure and conformational dynamics.[1][5][11][12][13]

Experimental and Computational Protocols for Spectroscopic Studies

Electron Momentum Spectroscopy (EMS): This technique measures the momentum distribution of electrons in molecules.[1][5]

  • Experimental Setup: A non-coplanar symmetric geometry is typically employed.

  • Computational Analysis: The experimental electron momentum distributions are compared with theoretical calculations, often using DFT, to assign spectral features to specific molecular orbitals and to determine the relative abundances of conformers.[1][5]

Photoelectron Spectroscopy (PES): This technique measures the ionization potentials of a molecule.

  • Experimental Setup: Typically involves a light source (e.g., He I) to ionize the sample and an electron energy analyzer.

  • Computational Analysis: The ionization potentials are calculated using methods like the Outer-Valence Green's Function (OVGF) or by calculating the energy difference between the neutral molecule and the corresponding cation. These theoretical values aid in the assignment of the experimental spectrum.

Reaction Mechanisms

Computational chemistry has been instrumental in elucidating the mechanisms of various reactions involving this compound.

Polymerization of this compound

DFT calculations have been extensively used to study the polymerization of this compound catalyzed by metallocene systems.[2][4][14] These studies have investigated:

  • Regioselectivity: The preference for 1,2- versus 2,1-insertion of the monomer.

  • Stereoselectivity: The control of the tacticity of the resulting polymer.

  • Termination Reactions: The mechanisms by which the polymer chain growth is terminated.

  • Isomerization Pathways: The formation of constitutional isomers within the polymer chain.

A common computational approach involves modeling the catalyst, the growing polymer chain, and the incoming monomer, and then locating the transition states for the propagation, termination, and isomerization steps.

polymerization_mechanism

Skeletal Isomerization of this compound

The skeletal isomerization of this compound to isobutene over zeolite catalysts is a commercially important reaction. Computational studies, often using hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), have been employed to investigate the reaction mechanism.[4][15] Both monomolecular and bimolecular pathways have been proposed and studied computationally.[4][15]

Monomolecular Mechanism: Involves the formation of a protonated this compound intermediate that rearranges to a protonated isobutene. Bimolecular Mechanism: Involves the reaction of two butene molecules to form an octyl carbocation intermediate, which then cracks to form isobutene and other products.

Conclusion

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of this compound. Through methods ranging from DFT to high-level composite and coupled-cluster theories, researchers can gain detailed insights into its conformational preferences, thermochemistry, spectroscopic signatures, and complex reaction mechanisms. This knowledge is invaluable for applications in catalysis, polymer science, and beyond.

References

The Evolution of 1-Butene Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butene (B85601), a key alpha-olefin, has evolved from a laboratory curiosity to a cornerstone of the global petrochemical industry. This technical guide provides an in-depth exploration of the historical development of this compound chemistry, from its early synthesis to the sophisticated industrial processes that dominate modern production. We will examine the key scientific milestones, detail the experimental methodologies for its synthesis and polymerization, present quantitative data on its production and process efficiencies, and visualize the critical chemical pathways and workflows. This document serves as a comprehensive resource for professionals seeking a deeper understanding of the science and technology that underpins this vital chemical building block.

A Historical Journey: Key Milestones in this compound Chemistry

The story of this compound is intrinsically linked to the broader history of olefin chemistry and polymer science. The timeline below highlights the pivotal moments in its development.

  • Early 20th Century: The Dawn of Olefin Production: The first methods for producing olefins, including butenes, emerged from the thermal cracking of petroleum oils to produce gasoline.[1][2] These early processes offered little control over the distribution and purity of the products.[3]

  • 1950s: The Ziegler-Natta Revolution: The landscape of olefin chemistry was irrevocably changed by the groundbreaking work of Karl Ziegler and Giulio Natta. In 1953, Ziegler discovered that a combination of titanium tetrachloride (TiCl₄) and an aluminum alkyl co-catalyst could polymerize ethylene (B1197577) at low pressure.[3] Building on this, Natta extended this catalyst system to other alpha-olefins, leading to the synthesis of stereoregular polymers.[3] This pioneering work, which earned them the Nobel Prize in Chemistry in 1963, laid the foundation for the controlled polymerization of this compound and its use in producing advanced materials.[3]

  • 1960s: The Rise of Steam Cracking: Steam cracking became the dominant industrial method for producing light olefins.[4] This process involves the high-temperature decomposition of hydrocarbons in the presence of steam, yielding a mixture of products including ethylene, propylene, and a C4 stream containing this compound.[4][5]

  • 1970s: On-Purpose Production and the Shell Higher Olefin Process (SHOP): The 1970s saw the development of "on-purpose" methods for producing specific linear alpha-olefins. The Shell Higher Olefin Process (SHOP), commercialized in 1977, provided a highly efficient and flexible route to a range of alpha-olefins, including this compound, through ethylene oligomerization and olefin metathesis.[1][2][3]

  • 1980s: Advancements in Ethylene Dimerization: The selective dimerization of ethylene emerged as a key on-purpose route to high-purity this compound. The Alphabutol process, developed by IFP (now Axens), uses a titanium-based catalyst and is a widely adopted technology for this conversion.[6]

  • Present Day: Diversification and Sustainability: Current research focuses on improving catalyst efficiency, developing novel production routes from alternative feedstocks like biomass-derived ethanol, and enhancing the sustainability of this compound production.[7]

Industrial Production of this compound: A Comparative Overview

The commercial production of this compound is dominated by three primary methods: separation from C4 refinery streams (produced via steam cracking), ethylene dimerization, and n-butane dehydrogenation.[8][9]

Steam Cracking and Separation of C4 Streams

Steam cracking of hydrocarbons like naphtha or ethane (B1197151) produces a mixed C4 stream containing this compound, 2-butenes, isobutylene, and butanes.[5][10] The separation of high-purity this compound from this complex mixture is challenging due to the close boiling points of the components.[11]

Ethylene Dimerization

This "on-purpose" method offers a direct route to high-purity this compound.[8] The Alphabutol process is a leading example, where ethylene is dimerized in a liquid phase using a titanium-based catalyst.[6]

Catalytic Dehydrogenation of n-Butane

The dehydrogenation of n-butane offers a route to a mixture of butene isomers, from which this compound can be separated.[12] This process is an important source of butenes, particularly in regions with abundant butane (B89635) feedstocks.

Quantitative Data on this compound Production

The following tables summarize available data on the production and process efficiency of this compound.

Table 1: Historical Production of this compound in the United States (2013-2024)

YearProduction Volume (Million Metric Tons)
20135.9[7]
20244.6[7]

Table 2: Global Production of this compound (2023)

RegionProduction Volume (Metric Tons)
Global> 1,200,000[13]

Table 3: Indicative Selectivity of this compound in Ethylene Dimerization Processes

Process/Catalyst SystemSelectivity to this compound
Industrial Process (general)93%[14]
Ni-MFU-4l (experimental)up to 96.2%[14]
Cr-promoted cobalt oxide on carbon (experimental)53.5% - 82.4%[15]

Key Applications of this compound

This compound is a versatile chemical intermediate with a wide range of applications, primarily driven by the polymer industry.

  • Polyethylene (B3416737) Comonomer: The largest application of this compound is as a comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE).[16] Its incorporation into the polymer chain modifies the density, flexibility, and strength of the final product.

  • Polybutene-1 (PB-1) Production: this compound is the monomer for polybutene-1, a high-performance thermoplastic used in applications such as piping, packaging, and adhesives.[8]

  • Chemical Synthesis: this compound serves as a precursor for the synthesis of various other chemicals, including:

    • Butylene Oxide: Used in the production of surfactants and detergents.[8]

    • Valeraldehyde: An intermediate in the production of plasticizers and other specialty chemicals.[16]

    • Secondary Butyl Alcohol (SBA) and Methyl Ethyl Ketone (MEK): Important industrial solvents.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and polymerization of this compound.

Synthesis of this compound via Ethylene Dimerization (Homogeneous Catalysis)

Objective: To synthesize this compound from ethylene using a titanium-based catalyst system.

Materials:

  • Titanium tetrabutoxide (catalyst precursor)

  • Triethylaluminum (B1256330) (co-catalyst)

  • 1,2-dichloroethane (promoter)

  • n-heptane (solvent)

  • High-purity ethylene

  • Pressurized reaction vessel (e.g., Buchi reactor) equipped with a stirrer, temperature control, and gas inlet/outlet.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Thoroughly dry and purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Introduce the solvent (n-heptane) into the reactor.

  • Add the catalyst components in the following order under an inert atmosphere: titanium tetrabutoxide, triethylaluminum, and 1,2-dichloroethane. The molar ratios of these components should be optimized based on preliminary experiments.[17]

  • Seal the reactor and begin stirring.

  • Heat the reactor to the desired reaction temperature (e.g., 55-60°C).[17]

  • Pressurize the reactor with ethylene to the desired pressure (e.g., 22 bar).[17]

  • Maintain the reaction conditions for a set period (e.g., 30 minutes).[17]

  • After the reaction, cool the reactor and carefully vent the unreacted ethylene.

  • Collect the liquid product for analysis by gas chromatography to determine the conversion of ethylene and the selectivity to this compound.

Synthesis of Butenes via Catalytic Dehydrogenation of n-Butane

Objective: To produce a mixture of butenes, including this compound, from n-butane over a heterogeneous catalyst.

Materials:

  • PtAg/Al₂O₃ catalyst

  • n-butane

  • Helium (carrier gas)

  • Hydrogen (for catalyst reduction and coke suppression)

  • Tubular reactor

  • Tubular muffle furnace

  • Gas chromatograph with a thermal conductivity detector (TCD)

Procedure:

  • Place a known amount of the PtAg/Al₂O₃ catalyst in the center of the tubular reactor.

  • Position the reactor within the muffle furnace.

  • Reduce the catalyst in situ by flowing a mixture of hydrogen and helium (e.g., 40 vol% H₂) at the reaction temperature for 1 hour.[18]

  • Introduce the reactant gas mixture consisting of n-butane, helium, and hydrogen (e.g., molar ratio 1:6:1) into the reactor at a controlled flow rate.[18]

  • Maintain the reaction temperature at 550°C for the duration of the experiment (e.g., 6 hours).[18]

  • Periodically sample the product stream and analyze it using a gas chromatograph to determine the conversion of n-butane and the selectivity to this compound and other products.[18]

Polymerization of this compound using a Ziegler-Natta Catalyst

Objective: To polymerize this compound to polybutene-1 using a heterogeneous Ziegler-Natta catalyst.

Materials:

  • MgCl₂-supported TiCl₄ catalyst

  • Triethylaluminum (TEAL) as co-catalyst

  • This compound (polymerization grade)

  • n-hexane (solvent)

  • Pressurized polymerization reactor with stirring and temperature control

  • Methanol (B129727) (for quenching the reaction)

Procedure:

  • Thoroughly dry and purge the polymerization reactor with nitrogen.

  • Introduce the solvent (n-hexane) into the reactor.

  • Add the triethylaluminum co-catalyst to the solvent.

  • In a separate vessel, prepare a slurry of the Ziegler-Natta catalyst in n-hexane.

  • Inject the catalyst slurry into the reactor.

  • Introduce a known amount of this compound into the reactor.

  • Control the temperature and pressure to the desired polymerization conditions (e.g., specific temperature and pressure will depend on the desired polymer properties).

  • Allow the polymerization to proceed for the desired reaction time.

  • Quench the polymerization by adding methanol to the reactor.

  • Collect the polymer product, wash it with a suitable solvent to remove catalyst residues, and dry it under vacuum.

Visualizing Key Processes in this compound Chemistry

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in this compound chemistry.

Production Pathways of this compound

G cluster_0 Feedstocks cluster_1 Production Processes cluster_2 Intermediate & Final Product Ethane Ethane Steam_Cracking Steam Cracking Ethane->Steam_Cracking Naphtha Naphtha Naphtha->Steam_Cracking n_Butane n-Butane Dehydrogenation Catalytic Dehydrogenation n_Butane->Dehydrogenation Ethylene Ethylene Dimerization Ethylene Dimerization Ethylene->Dimerization C4_Stream Mixed C4 Stream Steam_Cracking->C4_Stream Butene_Isomers Butene Isomers Dehydrogenation->Butene_Isomers One_Butene This compound Dimerization->One_Butene C4_Stream->One_Butene Separation Butene_Isomers->One_Butene Separation

Caption: Major industrial production routes to this compound.

Experimental Workflow for n-Butane Dehydrogenation

G cluster_0 Catalyst Preparation & Loading cluster_1 Reaction cluster_2 Analysis cluster_3 Results Load_Catalyst Load PtAg/Al₂O₃ catalyst into reactor Reduce_Catalyst Reduce catalyst with H₂/He at 550°C Load_Catalyst->Reduce_Catalyst Introduce_Feed Introduce n-butane/He/H₂ feed gas Reduce_Catalyst->Introduce_Feed Maintain_Conditions Maintain reactor at 550°C Introduce_Feed->Maintain_Conditions Sample_Product Sample product stream Maintain_Conditions->Sample_Product GC_Analysis Analyze by Gas Chromatography (GC-TCD) Sample_Product->GC_Analysis Conversion_Selectivity Determine n-butane conversion and butene selectivity GC_Analysis->Conversion_Selectivity

Caption: Workflow for n-butane dehydrogenation experiment.

Applications of this compound

G cluster_0 Polymer Production cluster_1 Chemical Synthesis One_Butene This compound LLDPE_HDPE LLDPE & HDPE (Comonomer) One_Butene->LLDPE_HDPE Polymerization PB1 Polybutene-1 (Monomer) One_Butene->PB1 Polymerization Butylene_Oxide Butylene Oxide One_Butene->Butylene_Oxide Oxidation Valeraldehyde Valeraldehyde One_Butene->Valeraldehyde Hydroformylation SBA_MEK SBA & MEK One_Butene->SBA_MEK Hydration

References

Methodological & Application

Application Notes and Protocols for 1-Butene Polymerization using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The polymerization of 1-butene (B85601) using Ziegler-Natta (Z-N) catalysts is a cornerstone of industrial polyolefin production, yielding isotactic poly(this compound) (iPB), a thermoplastic with a unique combination of flexibility, creep resistance, and high environmental stress cracking resistance. This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis and characterization of poly(this compound) utilizing heterogeneous Ziegler-Natta catalyst systems.

Ziegler-Natta catalysts are multi-site catalysts, typically comprising a transition metal compound (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and activated by an organoaluminum cocatalyst, such as triethylaluminium (TEAL).[1] The stereospecificity of the catalyst system is often enhanced by the inclusion of internal and external electron donors.[2] These catalysts facilitate the coordination polymerization of this compound, leading to the formation of highly isotactic polymers.[3][4] The properties of the resulting poly(this compound), including molecular weight, molecular weight distribution (polydispersity index), and isotacticity, are highly dependent on the catalyst composition and polymerization conditions.[3][4]

Data Presentation

The following tables summarize the influence of key reaction parameters on the polymerization of this compound and the properties of the resulting polymer, based on experimental findings.

Table 1: Effect of Monomer Pressure and Hydrogen Concentration on Polymer Properties [3][4]

Monomer Pressure (bar)Hydrogen Amount (L)Catalyst Activity (kg PB-1/g Ti·bar B-1)Isotacticity (%)Weight Average Molecular Weight ( g/mol )Polydispersity Index (PDI)
1.40.0624.7697Not SpecifiedNot Specified
1.40.01Not SpecifiedNot Specified913,0004.29
1.00.13Not Specified81149,5002.49

Note: The use of cyclohexylmethyl dimethoxysilane (B13764172) as an external electron donor was reported in these experiments.[3][4]

Table 2: Influence of Internal Electron Donors on Catalyst Performance [2]

Internal Electron DonorCatalyst Activity ( kg/(g ·h))Isotacticity (%)
9,9-bis-(methoxymethyl)fluorene (BMMF)2.856Not Specified
Di-n-butyl phthalate (B1215562) (DNBP)Lower than BMMFHighest
NoneLowestLowest

Note: Polymerization conditions were: catalyst concentration 0.05 mg/mL, Al/Ti molar ratio 400, and polymerization temperature 20°C.[2]

Experimental Protocols

Protocol 1: Slurry Polymerization of this compound

This protocol describes a typical slurry polymerization of this compound in a hydrocarbon solvent using a MgCl₂-supported TiCl₄ catalyst.

Materials:

  • Catalyst: High-activity MgCl₂-supported TiCl₄ catalyst.

  • Cocatalyst: Triethylaluminium (TEAL) solution in n-hexane.

  • External Electron Donor (optional): Cyclohexylmethyl dimethoxysilane or other suitable silane.

  • Monomer: Polymerization-grade this compound.

  • Solvent: Anhydrous n-hexane.

  • Chain Transfer Agent: High-purity hydrogen gas.

  • Quenching Agent: Isopropanol or acidified ethanol (B145695).

Equipment:

  • Jacketed stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlets for solvent, monomer, cocatalyst, and hydrogen.

  • Schlenk line and glovebox for inert atmosphere manipulation.

  • Monomer and solvent purification columns.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried under vacuum at an elevated temperature and subsequently purged several times with high-purity nitrogen or argon to ensure an inert atmosphere.

  • Solvent and Cocatalyst Addition: Anhydrous n-hexane is introduced into the reactor. The desired amount of TEAL solution and external electron donor (if used) are then added.

  • Catalyst Introduction: A suspension of the Ziegler-Natta catalyst in n-hexane is injected into the reactor.

  • Pressurization and Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70°C). This compound is then fed into the reactor to the desired pressure (e.g., 1.4 bar).[3][4] If hydrogen is used as a chain transfer agent, it is introduced to the specified partial pressure.

  • Reaction Monitoring: The polymerization is allowed to proceed for the desired time, with the consumption of this compound monitored by maintaining a constant pressure.

  • Termination: The polymerization is terminated by venting the unreacted monomer and pressurizing the reactor with nitrogen. The reaction is then quenched by injecting an alcohol, such as isopropanol.

  • Polymer Isolation and Purification: The polymer slurry is discharged from the reactor. The polymer is collected by filtration, washed repeatedly with ethanol and water to remove catalyst residues, and then dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Characterization of Poly(this compound)

1. Isotacticity Determination:

  • The isotacticity of the poly(this compound) is determined by ¹³C NMR spectroscopy. The isotacticity index is calculated from the ratio of the intensity of the methyl resonance corresponding to the isotactic pentads to the total intensity of the methyl resonances.

2. Molecular Weight and Polydispersity Index (PDI):

  • The weight average molecular weight (Mw), number average molecular weight (Mn), and PDI (Mw/Mn) are determined by high-temperature gel permeation chromatography (GPC) using 1,2,4-trichlorobenzene (B33124) as the eluent at 135-150°C, calibrated with polystyrene standards.

3. Thermal Properties:

  • The melting temperature (Tm) and crystallinity are determined by differential scanning calorimetry (DSC). The sample is typically heated to erase its thermal history, cooled at a controlled rate, and then reheated to observe the melting behavior.

Visualizations

Ziegler-Natta Polymerization Mechanism

The polymerization of this compound on a Ziegler-Natta catalyst surface is generally described by the Cossee-Arlman mechanism. This involves the coordination of the monomer to a vacant site on the titanium active center, followed by the insertion of the monomer into the titanium-carbon bond of the growing polymer chain.

G cluster_0 Polymerization Cycle Active_Site Active Site (Ti-Polymer Chain) Monomer_Coordination This compound Monomer Coordination Active_Site->Monomer_Coordination π-complex formation Monomer_Insertion Monomer Insertion (Chain Growth) Monomer_Coordination->Monomer_Insertion Cis-insertion New_Active_Site Regenerated Active Site (Ti-Polymer Chain+1) Monomer_Insertion->New_Active_Site New_Active_Site->Active_Site Next Monomer

Caption: The Cossee-Arlman mechanism for this compound polymerization.

Experimental Workflow for this compound Polymerization

The following diagram outlines the key steps in a typical laboratory-scale slurry polymerization of this compound.

G Reactor_Prep Reactor Preparation (Drying & Purging) Reagent_Add Reagent Addition (Solvent, Cocatalyst) Reactor_Prep->Reagent_Add Catalyst_Inj Catalyst Injection Reagent_Add->Catalyst_Inj Polymerization Polymerization (Temp & Pressure Control) Catalyst_Inj->Polymerization Termination Reaction Termination (Venting & Quenching) Polymerization->Termination Isolation Polymer Isolation (Filtration & Washing) Termination->Isolation Drying Drying Isolation->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: A typical experimental workflow for this compound polymerization.

Logical Relationship of Catalyst Components and Polymer Properties

The composition of the Ziegler-Natta catalyst system has a direct and significant impact on the final properties of the poly(this compound).

G Catalyst_System Ziegler-Natta Catalyst System TiCl₄/MgCl₂ Cocatalyst (e.g., TEAL) Electron Donors Polymer_Properties Poly(this compound) Properties Isotacticity Molecular Weight Polydispersity Catalyst_System:f0->Polymer_Properties:f0 Stereo-control Catalyst_System:f1->Polymer_Properties:f1 Chain Transfer Catalyst_System:f2->Polymer_Properties:f0 Enhances Isotacticity Catalyst_System:f0->Polymer_Properties:f2 Active Site Heterogeneity

References

Application of 1-Butene as a Comonomer in the Production of Linear Low-Density Polyethylene (LLDPE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Linear Low-Density Polyethylene (B3416737) (LLDPE) is a versatile thermoplastic polymer widely utilized in various applications, most notably in packaging films, due to its enhanced flexibility, tensile strength, and puncture resistance compared to Low-Density Polyethylene (LDPE). The key to these improved properties lies in the incorporation of α-olefin comonomers, such as 1-butene (B85601), into the linear ethylene (B1197577) backbone. This introduction of short-chain branches disrupts the crystalline structure of the polyethylene, leading to a lower density and increased flexibility. This document provides a detailed overview of the application of this compound as a comonomer in LLDPE production, including experimental protocols for synthesis and characterization, and quantitative data on the influence of this compound content on the final polymer properties.

Principle of this compound Incorporation

The copolymerization of ethylene and this compound is typically carried out using transition metal catalysts, primarily Ziegler-Natta or metallocene-based systems. These catalysts facilitate the coordination and insertion of both ethylene and this compound monomers into the growing polymer chain. The incorporation of this compound introduces ethyl side branches onto the polyethylene backbone, which hinders the close packing of the polymer chains and reduces the overall crystallinity and density of the material. The extent of this modification, and thus the final properties of the LLDPE, is directly related to the concentration of this compound in the polymerization reactor and the type of catalyst employed.

Data Presentation

The concentration of this compound as a comonomer significantly influences the physical, thermal, and mechanical properties of the resulting LLDPE. The following tables summarize the quantitative effects of this compound incorporation.

This compound Concentration (mol/L in n-hexane)Ethylene Pressure (bar)Ethylene/1-Butene Molar Ratio (β)Resulting Polymer FormIncorporated this compound (wt. %)
0.1383.31Powder< 4.3
0.2681.69Transition4.3 - 5.2
0.3981.15Sticky> 5.2
0.5280.88Sticky> 5.2
0.2640.86Sticky> 5.2
0.26122.51Powder< 4.3

Table 1: Effect of this compound Concentration and Ethylene Pressure on LLDPE Physical Form and Comonomer Incorporation (Ziegler-Natta Catalyst, Slurry Polymerization at 80°C). Data compiled from a study on ethylene/1-butene copolymerization.[1][2] For ethylene/1-butene concentration ratios (β) in n-hexane above approximately 1.80, the product forms as a powder, while for values below 1.30, the product is sticky.[1][2]

PropertyLLDPE (this compound Comonomer)LLDPE (1-Hexene Comonomer)
Tensile Stress at Yield LowerHigher
Tensile Stress at Break LowerHigher
Elmendorf Tear Strength LowerHigher
Spencer Impact Strength LowerHigher

Table 2: Comparative Mechanical Properties of LLDPE produced with this compound vs. 1-Hexene (B165129) Comonomers. LLDPE produced with longer-chain α-olefins like 1-hexene generally exhibits superior mechanical properties compared to those produced with this compound.[3]

Experimental Protocols

Protocol 1: LLDPE Synthesis via Slurry Polymerization with a Ziegler-Natta Catalyst

This protocol describes a lab-scale slurry polymerization of ethylene and this compound using a supported Ziegler-Natta catalyst.

Materials:

  • Catalyst: High-activity MgCl₂-supported TiCl₄ Ziegler-Natta catalyst.

  • Cocatalyst: Triethylaluminum (TEAL) solution (e.g., 1 M in hexane).

  • Solvent: Anhydrous n-hexane.

  • Monomers: Polymerization-grade ethylene and this compound.

  • Chain Transfer Agent: Hydrogen (optional, for molecular weight control).

  • Quenching Agent: Acidified ethanol (B145695) (e.g., 5% HCl in ethanol).

  • Purging Gas: High-purity nitrogen.

Equipment:

  • Jacketed glass or stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and monomer/catalyst injection ports.

  • Schlenk line or glovebox for inert atmosphere operations.

  • Monomer feed lines with mass flow controllers.

  • Solvent purification system.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen to remove all traces of oxygen and moisture.

  • Solvent and Comonomer Addition: Introduce a measured volume of anhydrous n-hexane into the reactor. Add the desired amount of this compound to the solvent.

  • Reactor Equilibration: Heat the reactor to the desired polymerization temperature (e.g., 80°C) and pressurize with ethylene to the desired partial pressure (e.g., 7 bar). Allow the system to equilibrate.

  • Catalyst and Cocatalyst Injection: In a separate vessel under an inert atmosphere, prepare the catalyst slurry by suspending the Ziegler-Natta catalyst in a small amount of anhydrous hexane. Add the TEAL cocatalyst to the reactor, followed by the catalyst slurry to initiate the polymerization.

  • Polymerization: Maintain a constant temperature and ethylene pressure throughout the reaction. Monitor the ethylene uptake to follow the polymerization kinetics. The reaction time will vary depending on the desired yield and polymer properties (typically 1-3 hours).

  • Termination: Stop the ethylene feed and vent the reactor. Quench the reaction by adding acidified ethanol to deactivate the catalyst.

  • Polymer Isolation and Purification: Filter the polymer slurry and wash the collected polymer powder extensively with ethanol and then with water to remove catalyst residues.

  • Drying: Dry the LLDPE powder in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Protocol 2: LLDPE Synthesis via Solution Polymerization with a Metallocene Catalyst

This protocol outlines a lab-scale solution polymerization of ethylene and this compound using a metallocene catalyst system.

Materials:

  • Metallocene Catalyst: e.g., Zirconocene dichloride derivative.

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343).

  • Solvent: Anhydrous toluene.

  • Monomers: Polymerization-grade ethylene and this compound.

  • Quenching Agent: Acidified ethanol.

  • Purging Gas: High-purity argon or nitrogen.

Equipment:

  • Similar to Protocol 1, but the reactor must be capable of handling higher pressures if required.

Procedure:

  • Reactor Preparation: As in Protocol 1, ensure the reactor is clean, dry, and under an inert atmosphere.

  • Solvent and Cocatalyst Addition: Charge the reactor with anhydrous toluene and the MAO solution.

  • Monomer Addition: Introduce the desired amount of this compound into the reactor. Pressurize the reactor with ethylene to the desired pressure.

  • Reactor Equilibration: Bring the reactor to the desired polymerization temperature (e.g., 90°C) and allow the gas and liquid phases to equilibrate.

  • Catalyst Injection: Dissolve the metallocene catalyst in a small amount of toluene in a glovebox and inject the solution into the reactor to start the polymerization.

  • Polymerization: Maintain constant temperature and ethylene pressure. The reaction is typically faster than with Ziegler-Natta catalysts.

  • Termination and Isolation: After the desired reaction time, terminate the polymerization by injecting acidified ethanol. Precipitate the polymer by pouring the reactor contents into a large volume of ethanol.

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with ethanol, and dry it in a vacuum oven.

Protocol 3: Characterization of LLDPE

1. Density Measurement:

  • Determine the density of the LLDPE samples according to ASTM D792 using a density gradient column or an analytical balance with a density determination kit.

2. Melt Flow Index (MFI):

  • Measure the MFI according to ASTM D1238 at 190°C with a 2.16 kg load. MFI is an indicator of the average molecular weight of the polymer.

3. Thermal Properties (Differential Scanning Calorimetry - DSC):

  • Use a DSC instrument to determine the melting temperature (Tm) and the degree of crystallinity.

  • Heat a small sample (5-10 mg) from room temperature to 200°C at a rate of 10°C/min, hold for 5 minutes to erase thermal history, cool to room temperature at 10°C/min, and then heat again to 200°C at 10°C/min.

  • The melting temperature is determined from the peak of the endotherm in the second heating scan. The degree of crystallinity is calculated from the heat of fusion.

4. Mechanical Properties:

  • Prepare test specimens by compression molding the LLDPE powder into sheets and then cutting them into the desired shape (e.g., dog-bone for tensile testing).

  • Conduct tensile testing according to ASTM D638 to determine tensile strength at yield and break, and elongation at break.

  • Measure tear resistance according to ASTM D1922 (Elmendorf tear test).

  • Determine impact strength using methods like the Izod impact test (ASTM D256) or Spencer impact test.

5. This compound Content (Fourier Transform Infrared Spectroscopy - FTIR):

  • Prepare thin films of the LLDPE samples by compression molding.

  • Record the FTIR spectrum. The amount of incorporated this compound can be quantified by analyzing the characteristic absorption bands of the ethyl branches.

Signaling Pathways and Experimental Workflows

LLDPE_Production_Workflow cluster_purification 1. Purification cluster_reaction 2. Polymerization cluster_separation 3. Separation & Recovery cluster_finishing 4. Finishing Ethylene Ethylene Purification Purification Unit (Removal of impurities) Ethylene->Purification Butene This compound Butene->Purification Solvent Solvent (e.g., Hexane) Solvent->Purification Reactor Polymerization Reactor (Slurry or Solution) Purification->Reactor Purified Monomers & Solvent Catalyst_Prep Catalyst Preparation (Ziegler-Natta or Metallocene) Catalyst_Prep->Reactor Catalyst & Cocatalyst Flash_Tank Flash Tank / Separator Reactor->Flash_Tank Monomer_Recycle Monomer & Solvent Recycle Flash_Tank->Monomer_Recycle Polymer_Slurry Polymer Slurry/Solution Flash_Tank->Polymer_Slurry Drying Drying Unit Polymer_Slurry->Drying Extrusion Extrusion & Pelletizing Drying->Extrusion LLDPE_Pellets Final LLDPE Pellets Extrusion->LLDPE_Pellets

Caption: LLDPE Production Workflow with this compound.

Ziegler_Natta_Mechanism cluster_activation Catalyst Activation cluster_propagation Chain Propagation cluster_termination Chain Termination TiCl4 TiCl4 on MgCl2 support Active_Site Active Ti-R Site TiCl4->Active_Site Alkylation TEAL AlR3 (TEAL) TEAL->Active_Site Monomer_Coordination Ethylene/1-Butene Coordination Active_Site->Monomer_Coordination Insertion Monomer Insertion Monomer_Coordination->Insertion Chain_Growth Growing Polymer Chain Insertion->Chain_Growth Chain_Growth->Monomer_Coordination Cycle Repeats Termination Chain Transfer (e.g., to H2 or monomer) Chain_Growth->Termination Dead_Polymer LLDPE Polymer Chain Termination->Dead_Polymer

Caption: Ziegler-Natta Polymerization Mechanism.

Metallocene_Mechanism cluster_activation_metallocene Catalyst Activation cluster_propagation_metallocene Chain Propagation cluster_termination_metallocene Chain Termination Metallocene_Precatalyst Metallocene Dichloride Active_Cation Active Metallocene Cation Metallocene_Precatalyst->Active_Cation Alkylation & Abstraction MAO MAO (Cocatalyst) MAO->Active_Cation Monomer_Coordination_M Ethylene/1-Butene Coordination Active_Cation->Monomer_Coordination_M Insertion_M Migratory Insertion Monomer_Coordination_M->Insertion_M Chain_Growth_M Growing Polymer Chain Insertion_M->Chain_Growth_M Chain_Growth_M->Monomer_Coordination_M Cycle Repeats Termination_M β-Hydride Elimination or Chain Transfer Chain_Growth_M->Termination_M Dead_Polymer_M LLDPE Polymer Chain Termination_M->Dead_Polymer_M

Caption: Metallocene-Catalyzed Polymerization Mechanism.

References

Application Notes and Protocols for the Catalytic Dimerization of Ethylene to 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective dimerization of ethylene (B1197577) to 1-butene (B85601) is a crucial industrial process, as this compound is a valuable comonomer in the production of linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE). This document provides detailed application notes and protocols for researchers and scientists working on the development and optimization of catalysts for this reaction. Both homogeneous and heterogeneous catalytic systems are discussed, with a focus on catalyst performance, experimental procedures, and reaction mechanisms.

The commercial production of this compound from ethylene is dominated by homogeneous catalysis, such as the AlphaButol® process, which utilizes a titanium-based catalyst and is known for its high purity product with a yield exceeding 90%.[1] However, homogeneous catalysts present challenges in terms of separation from the product and catalyst recycling.[2][3] Consequently, there is significant research interest in developing robust and highly selective heterogeneous catalysts to simplify the process and reduce operational costs.[4][5][6][7][8]

Catalytic Systems and Performance Data

A variety of transition metal-based catalysts, primarily centered around titanium, nickel, and chromium, have been developed for the selective dimerization of ethylene. The choice of catalyst and reaction conditions significantly impacts the activity, selectivity towards this compound, and the formation of byproducts such as other butene isomers, higher oligomers, and polyethylene.

Titanium-Based Catalytic Systems

Titanium-based catalysts, particularly titanium alkoxides activated by trialkylaluminum compounds, are the cornerstone of several industrial processes.[9][10] The performance of these systems can be finely tuned by the addition of modifiers and promoters.

Table 1: Performance of a Modified Titanium-Based Homogeneous Catalyst System [11]

Promoter/ModifierReaction Temperature (°C)Ethylene Pressure (bar)Ethylene Conversion (%)This compound Selectivity (%)
None (Commercial Catalyst)5522--
1,2-dichloroethane (EDC)5522IncreasedIncreased
Dichloromethane--88.2678.45
Dibromopropane--48.5239.52
Dicyclopentyldimethoxysilane (DCPDS)--+1.5 (relative)+6.0 (relative)

*Reaction conditions: Solvent: n-heptane; Stirrer speed: 900 rpm; Reaction time: 30-60 min. The addition of EDC as a promoter was found to significantly improve this compound selectivity and reaction yield while reducing the formation of polymers and by-products.[11] Silane modifiers like DCPDS can also enhance selectivity and reduce polymer formation.[12]

Nickel-Based Catalytic Systems

Nickel-based catalysts, both homogeneous and heterogeneous, are highly effective for ethylene dimerization.[9][13][14] Heterogeneous nickel catalysts, such as those supported on zeolites or metal-organic frameworks (MOFs), offer the advantage of easier separation and potential for reuse.

Table 2: Performance of Various Nickel-Based Catalysts

Catalyst SystemTypeTemperature (°C)Ethylene Pressure (bar)Activity (mol ethylene/mol Ni·h)This compound Selectivity (%)Reference
Ni(II)-MFU-4l (MOF)Heterogeneous05022,60096.2[5][8]
Ni(II)-MFU-4l (MOF)Heterogeneous255041,500up to 96.2[4][5][7][8]
H–Ni@Y (Zeolite)Heterogeneous60-4.28 × 10⁵ h⁻¹ (formation rate)83.6[3][15]
Ni-ZIF-8Heterogeneous3550>1,000,000 h⁻¹ (TOF)>85[2]
[TpMesNi]⁺Homogeneous--~30,000up to 87 (butenes)[5][7]

*Note: Activity and selectivity are highly dependent on the specific reaction conditions and the presence of co-catalysts like methylaluminoxane (B55162) (MAO). For Ni-MFU-4l, higher ethylene pressures and lower temperatures generally favor higher this compound selectivity.[16]

Chromium-Promoted Cobalt Catalysts

Recent research has explored bimetallic catalysts, such as chromium-promoted cobalt oxide on a carbon support, for ethylene dimerization without the need for a co-catalyst.

Table 3: Performance of a Cr-Promoted Cobalt on Carbon Catalyst [6]

WHSV (h⁻¹)Ethylene Conversion (%)Total this compound Selectivity (%)
-8.9 - 31.553.5 - 82.4
-20.866.1

*Reaction conditions: Temperature: 353 K (80°C); Ethylene partial pressure: 13.4 bar.[6]

Reaction Mechanisms

The predominant mechanism for ethylene dimerization catalyzed by transition metals is the Cossee-Arlman mechanism.[6][17] This mechanism involves the insertion of ethylene into a metal-hydride or metal-alkyl bond, followed by chain growth and termination steps. An alternative, the metallacycle mechanism, has also been proposed, particularly for titanium-based catalysts.[17]

Cossee-Arlman Mechanism

The Cossee-Arlman mechanism proceeds through the following key steps:

  • Initiation: Formation of a metal-hydride or metal-alkyl active species.

  • Coordination: An ethylene molecule coordinates to the active metal center.

  • Insertion: The coordinated ethylene inserts into the metal-hydride or metal-alkyl bond, forming a longer alkyl chain.

  • β-Hydride Elimination: A hydrogen atom from the beta-carbon of the alkyl chain is transferred back to the metal, releasing the α-olefin (this compound) and regenerating the metal-hydride species, which can then start a new catalytic cycle.

Isomerization to 2-butene (B3427860) can occur as a competing reaction.[18]

Cossee_Arlman_Mechanism M_H Metal-Hydride (Active Species) Coord1 Ethylene Coordination M_H->Coord1 + C₂H₄ Ethylene1 Ethylene Ethylene1->Coord1 M_Ethyl Metal-Ethyl Intermediate Coord1->M_Ethyl Insertion Coord2 Ethylene Coordination M_Ethyl->Coord2 + C₂H₄ Ethylene2 Ethylene Ethylene2->Coord2 M_Butyl Metal-Butyl Intermediate Coord2->M_Butyl Insertion B_Elimination β-Hydride Elimination M_Butyl->B_Elimination B_Elimination->M_H Regeneration Butene_1 This compound B_Elimination->Butene_1 Product Release Homogeneous_Dimerization_Workflow Start Start Reactor_Prep Prepare & Purge Reactor Start->Reactor_Prep Solvent_Add Add Solvent (n-Heptane) Reactor_Prep->Solvent_Add Catalyst_Add Add Catalyst Components (Ti(OBu)₄, TEA, THF) Solvent_Add->Catalyst_Add Pressurize Pressurize with Ethylene Catalyst_Add->Pressurize Heat_Stir Heat to Reaction Temp & Stir Pressurize->Heat_Stir React Dimerization Reaction Heat_Stir->React Cool_Vent Cool Reactor & Vent Ethylene React->Cool_Vent Product_Collection Collect Products Cool_Vent->Product_Collection Analysis Analyze Products (GC) Product_Collection->Analysis End End Analysis->End Heterogeneous_Dimerization_Workflow Start Start Catalyst_Prep Prepare Catalyst Suspension in Toluene Start->Catalyst_Prep CoCatalyst_Add Add Co-catalyst (MAO) Catalyst_Prep->CoCatalyst_Add Pressurize_Ethylene Pressurize with Ethylene CoCatalyst_Add->Pressurize_Ethylene Set_Temp_Stir Set Temperature & Stir Pressurize_Ethylene->Set_Temp_Stir Reaction Dimerization Reaction Set_Temp_Stir->Reaction Cool_Quench Rapidly Cool & Quench with Water Reaction->Cool_Quench Separate_Catalyst Separate Solid Catalyst Cool_Quench->Separate_Catalyst Analyze_Products Analyze Liquid Products (GC) Separate_Catalyst->Analyze_Products End End Analyze_Products->End

References

Application Notes and Protocols for the Gas Chromatographic Separation of Butene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of butene isomers (1-butene, isobutene, cis-2-butene, and trans-2-butene) using gas chromatography (GC). The methodologies outlined are tailored for researchers, scientists, and professionals in drug development and related fields. This guide includes information on suitable columns, stationary phases, and optimized temperature programs to achieve baseline separation of these closely boiling C4 hydrocarbons.[1] Quantitative data is summarized for easy comparison, and detailed workflows are visualized using diagrams.

Introduction

Butene isomers are crucial building blocks in the chemical and pharmaceutical industries. Their similar boiling points and structural characteristics present a significant analytical challenge for separation. Gas chromatography is a powerful technique for analyzing these volatile compounds. The selection of an appropriate stationary phase and the optimization of the temperature program are critical for achieving adequate resolution. Porous Layer Open Tubular (PLOT) columns, particularly those with an alumina-based stationary phase, have demonstrated excellent selectivity for C1-C5 hydrocarbons, including butene isomers.[1]

Chromatographic Methods and Data

Effective separation of butene isomers is highly dependent on the choice of the GC column and the analytical conditions. Alumina (B75360) PLOT columns are particularly well-suited for this application due to their high selectivity. Below are details of two effective methods with their corresponding quantitative data.

Method 1: Separation on an Agilent CP-Al2O3/Na2SO4 PLOT Column

This method provides a robust separation of butenes in a butane (B89635) stream. The use of a sodium sulfate (B86663) deactivated alumina PLOT column offers good selectivity for the C4 isomers.[1][2]

Quantitative Data

CompoundElution OrderApproximate Retention Time (min)
trans-2-Butene111.89
This compound212.04
Isobutene312.48
cis-2-Butene413.07

Table 1: Elution Order and Approximate Retention Times for Method 1 on an Agilent CP-Al2O3/Na2SO4 PLOT Column.[3]

Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890A Series GC or equivalent

  • Column: Agilent CP-Al2O3/Na2SO4 PLOT, 50 m x 0.53 mm, 10 µm film thickness[1][2]

  • Carrier Gas: Helium or Nitrogen[1][2]

  • Detector: Flame Ionization Detector (FID)[1][2]

  • Injector: Split/splitless inlet[2]

GC Conditions:

ParameterValue
Oven Program 70 °C (hold for 5 min) then ramp to 170 °C at 10 °C/min[1][2]
Inlet Temperature 150 °C[1][2]
Detector Temperature 250 °C[1][2]
Carrier Gas Flow Rate 5 mL/min[2]
Injection Mode Split[1][2]

Procedure:

  • Sample Preparation: Prepare a gaseous standard mixture containing this compound, isobutene, cis-2-butene, and trans-2-butene in a balance of nitrogen or helium.

  • Instrument Setup: Install the Agilent CP-Al2O3/Na2SO4 PLOT column in the gas chromatograph. Set the GC parameters as detailed in the table above.

  • Injection: Inject a known volume of the gaseous sample into the GC using a gas-tight syringe or a gas sampling valve.

  • Data Acquisition: Start the data acquisition system simultaneously with the injection.

  • Analysis: Identify the peaks based on their retention times as listed in Table 1. Quantify the isomers using the peak areas.

Method 2: Separation on a Restek Rt-Alumina BOND/Na2SO4 PLOT Column

This method also utilizes a sodium sulfate deactivated alumina PLOT column and provides excellent separation of C1-C5 isomers.

Quantitative Data

CompoundElution Order
trans-2-Butene1
This compound2
Isobutylene3
cis-2-Butene4

Table 2: Elution Order for Method 2 on a Restek Rt-Alumina BOND/Na2SO4 PLOT Column.[4]

Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID)

  • Column: Restek Rt-Alumina BOND/Na2SO4, 30 m x 0.53 mm ID, 10 µm film thickness

  • Carrier Gas: Helium

  • Injector: Split/splitless inlet

GC Conditions:

ParameterValue
Oven Program 45 °C (hold 1 min) to 200 °C at 10 °C/min (hold 8.5 min)[4]
Inlet Temperature 200 °C
Detector Temperature 200 °C[4]
Carrier Gas Helium at a constant pressure of 10 psi[4]
Linear Velocity 31 cm/sec @ 45 °C[4]
Injection Mode Split

Procedure:

  • Sample Preparation: Prepare a gaseous mixture of the butene isomers.

  • Instrument Setup: Install the Restek Rt-Alumina BOND/Na2SO4 column and configure the GC with the specified conditions.

  • Injection: Introduce the sample into the GC system.

  • Data Acquisition: Begin recording the chromatogram upon injection.

  • Analysis: Identify the eluted isomers based on the elution order in Table 2 and quantify using peak areas.

Experimental Workflow and Logic

The general workflow for the gas chromatographic separation of butene isomers involves sample preparation, injection into the GC system, separation on a specialized column, detection of the separated components, and subsequent data analysis. The logical relationship between these steps is crucial for obtaining accurate and reproducible results.

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography System cluster_analysis Data Analysis Sample Gaseous Butene Isomer Mixture Injector Injector (Split/Splitless) Sample->Injector Injection Column GC Column (Alumina PLOT) Injector->Column Vaporization & Transfer Detector Detector (FID) Column->Detector Elution & Separation Oven GC Oven (Temperature Program) Oven->Column Temperature Control DataSystem Data Acquisition & Processing Detector->DataSystem Signal Generation Results Quantitative Results (Peak Integration & Identification) DataSystem->Results Chromatogram Analysis

Caption: Gas Chromatography Workflow for Butene Isomer Separation.

Signaling Pathways and Logical Relationships

The separation of butene isomers by gas chromatography is governed by the principles of adsorption chromatography. The alumina stationary phase provides a polar surface that interacts with the double bonds of the butene isomers. The strength of this interaction dictates the retention time of each isomer.

Separation_Logic cluster_isomers Butene Isomers cluster_column Alumina PLOT Column cluster_elution Elution Order This compound This compound Stationary Phase\n(Al₂O₃) Stationary Phase (Al₂O₃) This compound->Stationary Phase\n(Al₂O₃) Moderate Interaction cis-2-Butene cis-2-Butene cis-2-Butene->Stationary Phase\n(Al₂O₃) Strongest Interaction trans-2-Butene trans-2-Butene trans-2-Butene->Stationary Phase\n(Al₂O₃) Weakest Interaction Isobutene Isobutene Isobutene->Stationary Phase\n(Al₂O₃) Strong Interaction Elution Separated Peaks Stationary Phase\n(Al₂O₃)->Elution Differential Retention

Caption: Logical Relationship of Butene Isomer Interaction with Alumina Stationary Phase.

References

Application Notes and Protocols for the Use of 1-Butene in Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butene (B85601) (but-1-ene) is a linear alpha-olefin and a significant C4 hydrocarbon feedstock for the chemical industry. Beyond its large-scale use in the production of polymers like polyethylene (B3416737) and polybutene-1, this compound serves as a versatile starting material for the synthesis of a wide array of specialty chemicals. Its terminal double bond provides a reactive site for various addition reactions, making it a valuable building block for producing aldehydes, ketones, epoxides, higher olefins, and alkylated aromatics. These derivatives are crucial intermediates in the manufacturing of plasticizers, solvents, pharmaceuticals, surfactants, and other high-value products. This document provides detailed application notes, experimental protocols, and quantitative data for key synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Hydroformylation for Valeraldehyde (B50692) Synthesis

Application Notes

Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. The hydroformylation of this compound yields two isomeric C5 aldehydes: n-valeraldehyde (pentanal) and 2-methylbutyraldehyde (B44139) (2-methylbutanal). N-valeraldehyde is the more commercially desirable product, as it is a key precursor for the production of 2-propylheptanol, a C10 plasticizer alcohol.

The regioselectivity of the reaction (the ratio of linear to branched aldehyde, or n/iso ratio) is a critical parameter and is highly dependent on the catalyst system and reaction conditions. Rhodium-based catalysts modified with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are highly effective for this transformation, offering high activity and selectivity under milder conditions than traditional cobalt catalysts.[1] By carefully controlling parameters like temperature, pressure, and ligand concentration, high n/iso ratios can be achieved.[2]

Data Presentation: Hydroformylation of this compound
ParameterRhodium-Catalyzed Process (High n-valeraldehyde)[2]Rhodium-Catalyzed Process (Low n/iso Ratio)[3]
Catalyst Rhodium complex with triphenylphosphine (PPh₃)Self-developed HY-IH catalyst
Temperature 100 °CNot specified
Pressure 1.5 MPaNot specified
Syngas (H₂:CO) 1.9-2.0 : 1Not specified
This compound Conversion 85-90%Not specified
Selectivity to Valeraldehyde >95%>50% to isovaleraldehyde
n/iso Ratio 8-11 : 1~1 : 1
Rhodium Concentration 250 µg/gNot specified

Diagram: Hydroformylation of this compound

G cluster_reactants Reactants cluster_products Products This compound This compound Catalytic_Cycle Rhodium-Phosphine Catalyst This compound->Catalytic_Cycle Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Catalytic_Cycle n-Valeraldehyde n-Valeraldehyde 2-Methylbutyraldehyde 2-Methylbutyraldehyde Catalytic_Cycle->n-Valeraldehyde Linear Addition Catalytic_Cycle->2-Methylbutyraldehyde Branched Addition

Caption: Hydroformylation of this compound to isomeric aldehydes.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is a representative laboratory-scale procedure based on typical conditions for achieving high n-valeraldehyde selectivity.

Materials:

  • Autoclave reactor with magnetic stirring, gas inlet, liquid sampling port, and temperature/pressure controls.

  • This compound (lecture bottle or condensed liquid).

  • Synthesis gas (Syngas, H₂/CO mixture, e.g., 1:1 or 2:1).

  • Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃] or a precursor like Rh(acac)(CO)₂.

  • Triphenylphosphine (PPh₃) ligand.

  • Anhydrous toluene (B28343) (solvent).

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Catalyst Preparation: In an inert atmosphere (glovebox), charge the autoclave with the rhodium catalyst precursor (e.g., 0.01 mmol) and an excess of the PPh₃ ligand (e.g., 1.0 mmol, 100:1 ligand-to-rhodium ratio) in 100 mL of anhydrous toluene.

  • Reactor Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor multiple times with nitrogen and then with the synthesis gas to ensure an inert atmosphere and saturate the solvent.

  • Pressurization and Heating: Pressurize the reactor with syngas to approximately half the desired final pressure. Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).[2]

  • Reactant Introduction: Once the temperature is stable, introduce a known amount of this compound (e.g., 10 g) into the reactor.

  • Final Pressurization: Immediately bring the reactor to the final reaction pressure (e.g., 1.5 MPa) with the synthesis gas.[2] Maintain this pressure throughout the reaction by feeding syngas from a reservoir as it is consumed.

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop in the syngas reservoir. If available, take liquid samples periodically via the sampling port for GC analysis to determine this compound conversion and the n/iso ratio of the aldehyde products.

  • Reaction Completion and Cooldown: After the desired conversion is reached or the gas uptake ceases (typically 2-4 hours), stop the heating and allow the reactor to cool to room temperature.

  • Depressurization and Product Recovery: Carefully vent the excess syngas. Open the reactor and collect the liquid product mixture.

  • Analysis and Purification: Analyze the crude product by GC to determine the final conversion and selectivity. The valeraldehyde products can be purified from the catalyst and solvent by distillation.

Synthesis of Methyl Ethyl Ketone (MEK)

Application Notes

Methyl ethyl ketone (MEK), also known as 2-butanone, is a widely used industrial solvent for resins, coatings, and adhesives. There are two primary routes for its synthesis from this compound.

  • Two-Step Hydration and Dehydrogenation: This is the most common commercial route. This compound is first subjected to acid-catalyzed hydration (addition of water) to produce 2-butanol (B46777). This step follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. The resulting 2-butanol is then dehydrogenated over a catalyst (e.g., copper, zinc) to yield MEK and hydrogen gas.[4]

  • Direct Oxidation (Wacker-Tsuji Process): This process involves the direct oxidation of this compound to MEK using a palladium-based catalyst system.[5] In this aqueous-phase reaction, palladium(II) chloride is the active catalyst, and a co-catalyst, typically copper(II) chloride, is used to reoxidize the palladium(0) formed during the reaction, allowing for a catalytic cycle.[4] While elegant, this process can have challenges with catalyst stability and by-product formation, such as chlorinated ketones.[5]

Data Presentation: Comparison of MEK Synthesis Routes
ParameterTwo-Step Hydration/Dehydrogenation[4]Direct Oxidation (Wacker Process)[5]
Step 1 Hydration: this compound + H₂O → 2-ButanolOxidation: this compound + ½ O₂ → MEK
Step 2 Dehydrogenation: 2-Butanol → MEK + H₂(Catalyst Regeneration)
Catalyst Step 1: Sulfuric acid. Step 2: Cu, Zn, or brass.PdCl₂ / CuCl₂
Key Conditions Step 1: Heat and pressure. Step 2: High temperature.Elevated temperature and pressure.
Purity of Final Product High purity (e.g., 99.7 wt%) achievable.[4]Selectivity decreases above 130°C.[5]
Key By-products Tert-butanol, sec-butyl ether.[4]3-Chloro-2-butanone.[5]

Diagram: Synthetic Pathways to Methyl Ethyl Ketone (MEK)

G cluster_route1 Two-Step Hydration/Dehydrogenation This compound This compound MEK MEK This compound->MEK + 1/2 O2 (PdCl2/CuCl2) 2-Butanol 2-Butanol This compound->2-Butanol + H2O (H+ catalyst) 2-Butanol->MEK - H2 (Cu/Zn catalyst)

Caption: Two primary synthetic routes from this compound to MEK.

Experimental Protocol: Acid-Catalyzed Hydration of this compound to 2-Butanol

This protocol describes the first step in the two-step synthesis of MEK.

Materials:

  • High-pressure reactor or a robust sealed reaction vessel.

  • This compound.

  • 70% Sulfuric acid (H₂SO₄).

  • Diethyl ether.

  • Saturated sodium bicarbonate solution.

  • Anhydrous magnesium sulfate (B86663).

  • Rotary evaporator and distillation apparatus.

Procedure:

  • Reaction Setup: Place 50 mL of 70% sulfuric acid in the reactor and cool it in an ice bath.

  • This compound Addition: Slowly bubble a known mass of this compound gas (e.g., 10-15 g) through the cold, stirred sulfuric acid. Alternatively, if using liquefied this compound, add it dropwise while maintaining the temperature below 10 °C. The this compound will be absorbed and react to form sec-butyl hydrogen sulfate.

  • Hydrolysis: After the addition is complete, continue stirring in the ice bath for another 20 minutes. Then, slowly and carefully pour the reaction mixture into 100 mL of cold water. This hydrolyzes the sec-butyl hydrogen sulfate to 2-butanol and regenerates the sulfuric acid.

  • Separation and Neutralization: Transfer the mixture to a separatory funnel. The 2-butanol may form a separate upper layer. Extract the aqueous layer with two 30 mL portions of diethyl ether. Combine the organic layer and ether extracts.

  • Washing: Wash the combined organic phase sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), venting the separatory funnel frequently.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the diethyl ether using a rotary evaporator. The crude 2-butanol can then be purified by fractional distillation, collecting the fraction boiling at approximately 99-100 °C.

Production of 1,2-Butylene Oxide

Application Notes

1,2-Butylene oxide (1,2-epoxybutane) is a chiral epoxide used as an intermediate in the synthesis of polymers, plasticizers, surfactants, and pharmaceuticals.[6] It is produced via the epoxidation of this compound. Several industrial methods exist for this transformation.

  • Chlorohydrin Process: This traditional route involves reacting this compound with chlorine in the presence of water to form butylene chlorohydrin.[7] This intermediate is then dehydrochlorinated with a base, such as calcium hydroxide (B78521) or sodium hydroxide, to yield 1,2-butylene oxide.[7][8] While effective, this process generates significant saline wastewater.[9]

  • Peroxyacetic Acid Process: In this method, this compound is reacted with peroxyacetic acid. The active oxygen is transferred to the double bond, forming the epoxide and acetic acid as a by-product.[7]

  • Hydroperoxide Process: Modern processes often use hydroperoxides, such as cumene (B47948) hydroperoxide (CHP), in the presence of a catalyst (e.g., TiO₂/SiO₂) for the epoxidation. This can achieve very high selectivity and conversion.[1]

Data Presentation: this compound Epoxidation Methods
ParameterChlorohydrin Process[7][8]Hydroperoxide (CHP) Process[1]H₂O₂ Process[1]
Oxidizing Agent Cl₂ / H₂O, followed by Ca(OH)₂Cumene Hydroperoxide (CHP)Hydrogen Peroxide (H₂O₂)
Catalyst None (stoichiometric)TiO₂/SiO₂ molecular sieveNot specified
Key Intermediate Butylene Chlorohydrin--
Selectivity to Epoxide Not specified≥99.0%Up to 99%
Conversion Not specified≥99.4% (of CHP)Not specified
Key By-products Calcium chloride, chlorinated organicsDimethylbenzyl alcohol (DMBA)Water
Environmental Note High salt waste streamCo-product valorization is key"Green" oxidant (water is by-product)

Diagram: Synthesis of 1,2-Butylene Oxide via Chlorohydrin Route

G This compound This compound Chlorohydrin Butylene Chlorohydrin This compound->Chlorohydrin + Cl2, H2O Epoxide 1,2-Butylene Oxide Chlorohydrin->Epoxide + Ca(OH)2 - CaCl2, H2O

Caption: Synthesis of 1,2-butylene oxide via the chlorohydrin process.

Experimental Protocol: Epoxidation of this compound with a Peroxy Acid

This protocol provides a general laboratory method for epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent.

Materials:

  • Round-bottom flask with a magnetic stirrer.

  • This compound.

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity).

  • Dichloromethane (DCM) as solvent.

  • 10% Sodium sulfite (B76179) solution.

  • Saturated sodium bicarbonate solution.

  • Anhydrous magnesium sulfate.

Procedure:

  • Reaction Setup: Dissolve m-CPBA (e.g., 1.1 equivalents based on this compound) in DCM in a round-bottom flask equipped with a stir bar. Cool the solution in an ice bath.

  • This compound Addition: Prepare a solution of a known amount of this compound (1.0 equivalent) in cold DCM and add it slowly to the stirred m-CPBA solution. Alternatively, bubble this compound gas directly into the reaction mixture at a controlled rate. Maintain the temperature at 0-5 °C during the addition.

  • Reaction: Allow the mixture to stir in the ice bath and then warm to room temperature. Monitor the reaction by TLC (staining with a permanganate (B83412) solution) until the starting alkene is consumed (typically 1-3 hours).

  • Work-up: Cool the mixture again in an ice bath. Quench the excess peroxy acid by adding 10% sodium sulfite solution dropwise until a test with starch-iodide paper is negative.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM solvent by rotary evaporation.

  • Purification: The resulting crude 1,2-butylene oxide can be purified by distillation (b.p. ~63 °C), though care must be taken due to its volatility.

Oligomerization for Higher Olefins

Application Notes

The oligomerization of this compound, particularly its dimerization, is a valuable method for producing C8 olefins (octenes). Linear and mono-branched octenes are important intermediates for producing isononanol (via hydroformylation), which is a precursor to diisononyl phthalate (B1215562) (DINP), a major PVC plasticizer.

The reaction is typically catalyzed by homogeneous or heterogeneous nickel-based systems.[10] Homogeneous catalysts, such as nickel complexes with specific ligands, can offer high selectivity to linear dimers under mild conditions.[10] Heterogeneous catalysts, like cobalt or nickel oxides on carbon or zeolite supports, are also effective and can simplify product-catalyst separation.[11][12] The product distribution (i.e., the ratio of linear octenes, methylheptenes, and dimethylhexenes) is controlled by the catalyst and reaction conditions.[11]

Data Presentation: Catalytic Dimerization of this compound

| Parameter | Homogeneous Ni-based System[10] | Heterogeneous Co-on-Carbon System[11][12] | | :--- | :--- | :--- | :--- | | Catalyst | Ni(COD)₂ with 1,1,1,5,5,5-hexafluoroacetylacetone (hfacac) | Cobalt oxide on carbon support | | Temperature | 70-80 °C | 150 °C | | Pressure | Not specified (liquid phase) | Not specified (liquid phase) | | Selectivity to Linear Octenes | 75-83% | 70-85% | | Primary Products | Linear octenes | 3-octene, trans-2-octene, cis-2-octene (B85535) | | Key By-products | Branched octenes | Methylheptenes, C12 olefins |

Diagram: Dimerization Pathways of this compound

G B1 This compound Cat Ni or Co Catalyst B1->Cat B2 This compound B2->Cat LO Linear Octenes Cat->LO Head-to-Head Coupling MH Methylheptenes Cat->MH Head-to-Tail Coupling

Caption: Catalytic dimerization of this compound to C8 olefins.

Experimental Protocol: Nickel-Catalyzed Dimerization of this compound

This protocol is a representative procedure based on homogeneous nickel catalysis.

Materials:

  • Schlenk flask or similar glassware for air-sensitive reactions.

  • Inert atmosphere line (Nitrogen or Argon).

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].

  • 1,1,1,5,5,5-Hexafluoroacetylacetone (hfacac) activator.

  • Anhydrous toluene.

  • Liquefied this compound.

  • GC-MS for product analysis.

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, add Ni(COD)₂ (e.g., 0.05 mmol) to a Schlenk flask containing anhydrous toluene (20 mL). The solution should be yellow.

  • Activator Addition: To the stirred solution, add the hfacac activator (e.g., 0.05 mmol). The solution color will likely change, indicating complex formation.

  • Reactant Addition: Cool the flask to a low temperature (e.g., -10 °C). Add a known amount of liquefied this compound (e.g., 5 g) to the catalyst solution.

  • Reaction: Seal the flask and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 75 °C) and stir for several hours. Monitor the internal pressure.

  • Quenching: After the reaction period (e.g., 4 hours), cool the flask and quench the reaction by carefully adding a few drops of water or exposing it to air.

  • Analysis: Take an aliquot of the reaction mixture, filter it through a small plug of silica (B1680970) gel to remove catalyst residues, and analyze it by GC-MS to determine the conversion of this compound and the distribution of C8 and other oligomeric products.

Friedel-Crafts Alkylation of Benzene (B151609)

Application Notes

The Friedel-Crafts alkylation is a classic method for forming a carbon-carbon bond between an aromatic ring and an alkyl group. The reaction of benzene with this compound produces sec-butylbenzene. This reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a carbocation electrophile from the alkene.

When this compound reacts with the Lewis acid and a proton source (often trace water), a secondary carbocation is formed at the C2 position. This secondary carbocation is more stable than the primary carbocation that would form at C1. This carbocation then attacks the benzene ring to form sec-butylbenzene. A common issue with Friedel-Crafts alkylation is polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. Using a large excess of benzene can minimize this side reaction.[13]

Data Presentation: Friedel-Crafts Alkylation of Benzene with this compound
ParameterTypical Conditions[13]
Reactants Benzene (in large excess), this compound
Catalyst Aluminum Chloride (AlCl₃)
Temperature 20–50 °C
Primary Product sec-Butylbenzene
Key By-products 1,3- and 1,4-di-sec-butylbenzenes
Control Measure Use of excess benzene to suppress polyalkylation

Diagram: Friedel-Crafts Alkylation of Benzene

G B1 This compound Cat AlCl3 / H+ B1->Cat Benzene Benzene Product sec-Butylbenzene Benzene->Product Electrophilic Attack Carbocation sec-Butyl Carbocation Cat->Carbocation Forms Electrophile Carbocation->Product

Caption: Mechanism of Friedel-Crafts alkylation of benzene with this compound.

Experimental Protocol: Synthesis of sec-Butylbenzene

Materials:

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser fitted with a drying tube (CaCl₂).

  • Anhydrous benzene.

  • Anhydrous aluminum chloride (AlCl₃).

  • This compound.

  • Ice-water bath.

  • Hydrochloric acid (10% aqueous).

  • Saturated sodium bicarbonate solution.

  • Anhydrous calcium chloride.

Procedure:

  • Reaction Setup: Place anhydrous benzene (e.g., 100 mL, a large excess) into the three-necked flask and cool it in an ice-water bath.

  • Catalyst Addition: While stirring, carefully and portion-wise add anhydrous AlCl₃ (e.g., 0.1 mol) to the cold benzene.

  • This compound Addition: Slowly bubble this compound gas (e.g., 0.2 mol) into the stirred suspension over 1-2 hours. Maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Work-up: Cool the flask again in an ice bath and very slowly add 100 mL of cold water to decompose the catalyst complex. Then, add 50 mL of 10% HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again.

  • Drying and Purification: Dry the organic layer over anhydrous calcium chloride. Filter, and then remove the excess benzene by distillation. The residue, crude sec-butylbenzene, can be purified by vacuum distillation.

Role as a Comonomer in Polyethylene

Application Notes

This compound is a critically important α-olefin comonomer used in the production of Linear Low-Density Polyethylene (LLDPE) and High-Density Polyethylene (HDPE). The incorporation of this compound into the polyethylene backbone introduces short ethyl branches. These branches disrupt the regular crystalline structure of the polymer chains.

This disruption of crystallinity has a profound effect on the polymer's properties:

  • Density: The branches prevent the polymer chains from packing closely together, which lowers the overall density and crystallinity of the material.[14]

  • Flexibility: Reduced crystallinity results in a more flexible material.

  • Mechanical Properties: The short chain branches act as tie points between crystalline regions, which can significantly improve properties like tear strength, puncture resistance, and impact strength compared to linear polyethylene (HDPE).[15]

While longer α-olefins like 1-hexene (B165129) or 1-octene (B94956) can provide even greater improvements in some mechanical properties, this compound is a widely used and economically effective choice for producing a vast range of LLDPE grades.[16]

Data Presentation: Effect of this compound Content on LLDPE Properties
PropertyHDPE (No Comonomer)LLDPE (Low this compound Content)LLDPE (Higher this compound Content)
This compound Content (wt%) 0%~4.3%[14]>5.2%[14]
Physical Form of Resin PowderPowderSticky / Amorphous
Density (g/cm³) High (~0.96)Medium (~0.92)Low (<0.91)
Crystallinity HighMediumLow
Flexibility StiffFlexibleVery Flexible
Impact Strength ModerateHighVery High
Tear Strength ModerateHighVery High

Diagram: Influence of this compound on Polyethylene Structure

G cluster_input Inputs cluster_output Polymer Properties Ethylene Ethylene Process Ziegler-Natta or Metallocene Polymerization Ethylene->Process This compound This compound This compound->Process Comonomer Lower_Density Lower_Density Increased_Flexibility Increased_Flexibility Improved_Toughness Improved_Toughness Structure Polymer with Ethyl Branches Process->Structure Structure->Lower_Density Disrupts Packing Structure->Increased_Flexibility Reduces Crystallinity Structure->Improved_Toughness Creates Tie-Chains

References

The Role of 1-Butene in the Production of Polybutylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of 1-butene (B85601) in the synthesis of polybutylene (PB-1), a versatile thermoplastic polymer with significant industrial applications. This document details the polymerization process, key experimental protocols, and the characterization of the resulting polymer, with a focus on providing actionable information for laboratory and research settings.

I. Application Notes

Introduction to Polybutylene (PB-1)

Polybutylene, specifically poly(this compound), is a semi-crystalline polyolefin renowned for its exceptional creep resistance, flexibility, and superior performance at elevated temperatures.[1][2] These properties make it a material of choice for demanding applications, most notably in pressurized hot and cold water piping systems, packaging, and hot-melt adhesives.[1][2][3] The polymer is synthesized through the polymerization of its monomer, this compound, a C4 alpha-olefin.[4]

The Polymerization of this compound

The industrial production of isotactic polybutylene relies predominantly on Ziegler-Natta catalysis.[1] These catalyst systems, typically heterogeneous, are composed of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and activated by an organoaluminum co-catalyst, such as triethylaluminum (B1256330) (TEA).[5] The choice of catalyst and polymerization conditions are critical in controlling the polymer's microstructure, particularly its isotacticity, which in turn dictates its mechanical and thermal properties.

The polymerization of this compound is an addition polymerization reaction where the double bond of the this compound monomer is broken to form a long-chain polymer.[6] The reaction can be carried out in different processes, including slurry (suspension) polymerization in an inert hydrocarbon solvent like isobutane, or in a gas-phase process.

II. Quantitative Data

The properties of polybutylene are highly dependent on the polymerization conditions. The following tables summarize key quantitative data from literature, illustrating the impact of various parameters on catalyst activity and polymer characteristics.

Table 1: Effect of Polymerization Conditions on Ziegler-Natta Catalyst Activity and Polybutylene Isotacticity

Catalyst Concentration (mg/mL)Al/Ti Molar RatioPolymerization Temperature (°C)Catalytic Activity (kg PB-1 / (g cat · h))Isotacticity (%)
0.05400202.856-
----97.18

Data adapted from a study on a high-efficiency supported Ziegler-Natta catalyst.[1]

Table 2: Properties of Polybutylene Produced via Suspension Polymerization

Polymerization Temperature (°C)Isotactic Polybutene-1 Content (%)Average Particle Size (μm)
5099.1120

Data adapted from a patent describing a suspension polymerization process in isobutane.

III. Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of a Ziegler-Natta catalyst and the subsequent polymerization of this compound.

Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Ziegler-Natta Catalyst

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Ethanol (B145695) (absolute)

  • n-Heptane (anhydrous)

  • Triethylaluminum (TEA) solution (e.g., 1 M in hexane)

  • Internal electron donor (e.g., Di-n-butyl phthalate (B1215562) - DNBP)

  • External electron donor (e.g., Diisobutyldimethoxysilane - DIBDMS)

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Support Preparation: In a glovebox, add anhydrous MgCl₂ to a Schlenk flask equipped with a magnetic stirrer.

  • Add a solution of ethanol in n-heptane dropwise to the MgCl₂ slurry while stirring. The molar ratio of ethanol to MgCl₂ should be carefully controlled (e.g., 3:1).

  • Heat the mixture to a specific temperature (e.g., 100-130°C) under a flow of dry nitrogen to partially remove the ethanol and form a porous MgCl₂ support.

  • Titanation: Cool the support to room temperature. Add a solution of TiCl₄ in n-heptane to the flask.

  • Add the internal electron donor (e.g., DNBP) to the mixture.

  • Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain for a set period (e.g., 2 hours) to allow for the reaction between TiCl₄ and the support.

  • Washing: After the reaction, stop the stirring and allow the solid catalyst to settle. Remove the supernatant liquid via cannula.

  • Wash the solid catalyst multiple times with hot, anhydrous n-heptane to remove unreacted TiCl₄ and other byproducts.

  • Dry the catalyst under a stream of nitrogen and then under vacuum to obtain a free-flowing powder.

  • Store the final catalyst under an inert atmosphere.

Protocol 2: Slurry Polymerization of this compound

Materials:

  • Prepared Ziegler-Natta catalyst

  • Triethylaluminum (TEA) solution (co-catalyst)

  • External electron donor (e.g., DIBDMS)

  • This compound (polymerization grade)

  • n-Heptane or Isobutane (anhydrous, polymerization grade solvent)

  • Pressurized polymerization reactor equipped with a stirrer, temperature and pressure controls, and injection ports.

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution (e.g., 5% in methanol)

  • Acetone

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen to remove all traces of oxygen and moisture.

  • Solvent and Co-catalyst Addition: Introduce the desired amount of anhydrous solvent (e.g., n-heptane) into the reactor.

  • Inject the required amount of TEA solution and the external electron donor into the reactor and stir.

  • Catalyst Injection: Disperse the prepared Ziegler-Natta catalyst in a small amount of the solvent and inject the slurry into the reactor.

  • Polymerization: Pressurize the reactor with this compound to the desired pressure. Maintain a constant temperature and pressure throughout the polymerization for a predetermined reaction time.

  • Quenching: After the desired polymerization time, vent the unreacted this compound and quench the reaction by injecting methanol into the reactor.

  • Polymer Isolation and Purification: Transfer the polymer slurry to a beaker.

  • Wash the polymer with a solution of hydrochloric acid in methanol to remove catalyst residues.

  • Filter the polymer and wash it repeatedly with methanol and then with acetone.

  • Dry the polybutylene product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

IV. Polymer Characterization

Molecular Weight and Molecular Weight Distribution

The molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polybutylene can be determined by Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).

Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector is typically used. Solvent: 1,2,4-trichlorobenzene (B33124) (TCB) is a common solvent for polyolefins. Temperature: The analysis is performed at an elevated temperature (e.g., 140-150°C) to ensure complete dissolution of the polymer. Calibration: The instrument is calibrated using polystyrene standards of known molecular weights.

Crystallinity

The degree of crystallinity of polybutylene can be determined using Differential Scanning Calorimetry (DSC).

Procedure:

  • A small, known weight of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.

  • The sample is heated in the DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • The heat flow is recorded as a function of temperature. The melting of the crystalline portion of the polymer results in an endothermic peak.

  • The heat of fusion (ΔHf) of the sample is determined by integrating the area of the melting peak.

  • The percent crystallinity is calculated using the following equation:

    % Crystallinity = (ΔHf / ΔHf°) x 100

    where ΔHf° is the theoretical heat of fusion for 100% crystalline polybutylene.

V. Visualizations

Polymerization_Process cluster_Monomer Monomer cluster_Catalyst Catalyst System cluster_Process Polymerization cluster_Product Product Monomer This compound Polymerization Polymerization Reactor (Slurry or Gas Phase) Monomer->Polymerization Catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2) Catalyst->Polymerization Cocatalyst Co-catalyst (e.g., TEA) Cocatalyst->Polymerization Polybutylene Polybutylene (PB-1) Polymerization->Polybutylene Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Ziegler-Natta) Start->Catalyst_Prep Reactor_Setup Reactor Setup and Purging Catalyst_Prep->Reactor_Setup Solvent_CoCat_Add Solvent and Co-catalyst Addition Reactor_Setup->Solvent_CoCat_Add Catalyst_Inj Catalyst Injection Solvent_CoCat_Add->Catalyst_Inj Polymerization This compound Polymerization Catalyst_Inj->Polymerization Quenching Reaction Quenching Polymerization->Quenching Isolation Polymer Isolation and Purification Quenching->Isolation Drying Drying of Polybutylene Isolation->Drying Characterization Polymer Characterization (GPC, DSC) Drying->Characterization End End Characterization->End

References

Application Notes and Protocols: 1-Butene as a Chemical Intermediate in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the industrial applications of 1-butene (B85601) as a crucial chemical intermediate. It includes summaries of key quantitative data, experimental protocols for major synthetic routes, and visualizations of the chemical pathways and workflows.

Production of Polyethylene (B3416737) (HDPE & LLDPE) with this compound as a Comonomer

This compound is a widely used comonomer in the production of High-Density Polyethylene (HDPE) and Linear Low-Density Polyethylene (LLDPE). Its incorporation into the polyethylene chain introduces short branches, which modify the polymer's crystallinity, density, and mechanical properties.

Table 1: Typical Reaction Parameters for Ethylene (B1197577)/1-Butene Copolymerization

ParameterHigh-Density Polyethylene (HDPE)Linear Low-Density Polyethylene (LLDPE)
Catalyst System Ziegler-Natta (e.g., TiCl₄/MgCl₂) or Chromium-based (Phillips)Ziegler-Natta or Metallocene
Co-catalyst Triethylaluminium (TEAL)Triethylaluminium (TEAL) or Methylaluminoxane (MAO)
Polymerization Temperature 80 - 110 °C (Slurry Process)70 - 100 °C (Gas Phase)
Pressure 10 - 80 bar10 - 25 bar
This compound Concentration Low (to control density)Higher (to achieve lower density)
Polymer Density 0.941 - 0.965 g/cm³0.915 - 0.940 g/cm³

Experimental Protocol: Slurry-Phase Copolymerization of Ethylene and this compound for LLDPE

This protocol outlines a laboratory-scale slurry polymerization process.

Materials:

  • High-purity n-hexane (polymerization solvent)

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Triethylaluminium (TEAL) co-catalyst

  • High-purity ethylene gas

  • High-purity this compound liquid

  • Nitrogen gas for inerting

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Antioxidants

Equipment:

  • Jacketed glass or stainless-steel pressure reactor with a mechanical stirrer

  • Temperature and pressure controllers

  • Mass flow controllers for gases

  • Syringe pumps for liquid injection

  • Filtration system

  • Vacuum oven

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

  • Solvent and Co-catalyst Addition: A predetermined volume of n-hexane is introduced into the reactor, followed by the addition of the TEAL co-catalyst solution. The mixture is stirred and brought to the desired reaction temperature (e.g., 80°C).

  • Monomer and Comonomer Introduction: The reactor is pressurized with ethylene to the desired partial pressure. Liquid this compound is then injected into the reactor.

  • Catalyst Injection and Polymerization: The Ziegler-Natta catalyst, suspended in a small amount of n-hexane, is injected into the reactor to initiate polymerization. The reaction is typically carried out for a set period (e.g., 1-2 hours), with ethylene being continuously fed to maintain a constant pressure.

  • Reaction Quenching: The polymerization is terminated by injecting a small amount of methanol into the reactor.

  • Product Work-up: The reactor is cooled and depressurized. The polymer slurry is filtered to separate the LLDPE powder from the solvent.

  • Purification: The polymer is washed with a dilute hydrochloric acid solution to remove catalyst residues, followed by washing with deionized water until neutral.

  • Drying: The purified LLDPE powder is dried in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

  • Stabilization: Antioxidants are typically compounded with the final polymer to prevent degradation during processing and use.

Workflow for LLDPE Production

LLDPE_Production cluster_feed Feed Preparation cluster_reaction Polymerization cluster_separation Separation & Purification cluster_product Final Product Ethylene Ethylene Reactor Slurry Reactor (80°C, 10-20 bar) Ethylene->Reactor Butene This compound Butene->Reactor Catalyst Catalyst (Ziegler-Natta) Catalyst->Reactor Cocatalyst Co-catalyst (TEAL) Cocatalyst->Reactor Solvent Solvent (n-Hexane) Solvent->Reactor Quenching Quenching (Methanol) Reactor->Quenching Polymer Slurry Filtration Filtration Quenching->Filtration Washing Washing (HCl, Water) Filtration->Washing Drying Drying Washing->Drying LLDPE LLDPE Powder Drying->LLDPE

Caption: Workflow for LLDPE production via slurry polymerization.

Synthesis of 1,2-Butylene Oxide

1,2-Butylene oxide is a valuable chemical intermediate used in the production of surfactants, detergents, and other specialty chemicals.[1] One common industrial route is the chlorohydrin process.

Table 2: Reaction Parameters for the Chlorohydrin Process

ParameterValue
Reactants This compound, Chlorine, Water
Intermediate Butylene Chlorohydrin
Dehydrochlorination Agent Calcium Hydroxide (B78521) or Sodium Hydroxide
Reaction Temperature 0 - 50 °C
Pressure Atmospheric
Yield High

Experimental Protocol: Synthesis of 1,2-Butylene Oxide via the Chlorohydrin Process

This protocol describes a two-step laboratory synthesis.

Step 1: Formation of Butylene Chlorohydrin

Materials:

  • This compound gas

  • Chlorine gas

  • Deionized water

Equipment:

  • Gas dispersion tube

  • Jacketed reaction vessel with a stirrer

  • pH meter

Procedure:

  • Reaction Setup: Deionized water is placed in the reaction vessel and cooled to 5-10°C.

  • Gas Introduction: this compound and chlorine gas are simultaneously bubbled through the water via the gas dispersion tube. The molar ratio of this compound to chlorine should be slightly in excess of 1:1.

  • pH Control: The pH of the reaction mixture is maintained between 4 and 7 by the controlled addition of a base (e.g., dilute sodium hydroxide solution) to neutralize the HCl formed as a byproduct.

  • Reaction Monitoring: The reaction is monitored by analyzing the concentration of hypochlorous acid and dissolved chlorine. The reaction is considered complete when the desired concentration of butylene chlorohydrin is reached.

Step 2: Dehydrochlorination to 1,2-Butylene Oxide

Materials:

  • Butylene chlorohydrin solution (from Step 1)

  • Calcium hydroxide slurry or sodium hydroxide solution

Equipment:

  • Reaction vessel with a stirrer and a condenser

  • Distillation apparatus

Procedure:

  • Reaction: The butylene chlorohydrin solution is transferred to a reaction vessel. The calcium hydroxide slurry or sodium hydroxide solution is added gradually with vigorous stirring.

  • Temperature Control: The reaction is exothermic, and the temperature should be maintained between 20-40°C.

  • Epoxidation: The dehydrochlorination reaction forms 1,2-butylene oxide.

  • Product Isolation: The 1,2-butylene oxide is typically separated from the reaction mixture by steam distillation or vacuum distillation.

  • Purification: The crude 1,2-butylene oxide is further purified by fractional distillation.

Chemical Pathway for 1,2-Butylene Oxide Synthesis

Butylene_Oxide_Synthesis Butene This compound Chlorohydrin Butylene Chlorohydrin Butene->Chlorohydrin Chlorine Cl₂ Chlorine->Chlorohydrin Water H₂O Water->Chlorohydrin ButyleneOxide 1,2-Butylene Oxide Chlorohydrin->ButyleneOxide Salt Salt (CaCl₂ or NaCl) Chlorohydrin->Salt Base Base (Ca(OH)₂ or NaOH) Base->ButyleneOxide Base->Salt

Caption: Synthesis of 1,2-Butylene Oxide via the Chlorohydrin process.

Hydroformylation of this compound to Valeraldehyde

Hydroformylation, or the oxo process, is a key industrial method for producing aldehydes from olefins. The hydroformylation of this compound primarily yields n-valeraldehyde, a precursor to plasticizers and other chemicals.

Table 3: Typical Reaction Parameters for this compound Hydroformylation

ParameterValue
Catalyst Rhodium-based complex (e.g., HRh(CO)(PPh₃)₃)
Ligand Triphenylphosphine (B44618) (PPh₃)
Reactants This compound, Carbon Monoxide (CO), Hydrogen (H₂)
Temperature 80 - 130 °C
Pressure 10 - 50 bar
CO Partial Pressure < 2 bar
H₂ Partial Pressure 1 - 10 bar
n-valeraldehyde / isovaleraldehyde (B47997) ratio > 10:1
Conversion of this compound > 95%

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound

This protocol is based on a batch laboratory-scale hydroformylation reaction.

Materials:

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Triphenylphosphine (PPh₃) ligand

  • High-purity this compound

  • Syngas (a mixture of CO and H₂)

  • High-boiling point solvent (e.g., toluene (B28343) or a higher alkane)

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet and outlet, sampling valve, and temperature and pressure sensors.

  • Gas chromatograph (GC) for product analysis.

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, the rhodium precursor and the triphenylphosphine ligand are dissolved in the solvent.

  • Reactor Charging: The catalyst solution is transferred to the autoclave. The autoclave is sealed and purged several times with nitrogen and then with syngas.

  • Pressurization and Heating: The autoclave is pressurized with syngas to the desired pressure and then heated to the reaction temperature.

  • This compound Injection: Liquid this compound is injected into the hot, pressurized reactor.

  • Reaction: The reaction mixture is stirred vigorously. The progress of the reaction can be monitored by observing the pressure drop as the syngas is consumed. Samples can be taken periodically for GC analysis.

  • Reaction Termination and Product Recovery: After the desired conversion is achieved, the reactor is cooled to room temperature and the excess pressure is carefully vented. The liquid product mixture is collected.

  • Analysis: The product mixture is analyzed by GC to determine the conversion of this compound and the selectivity to n-valeraldehyde and isovaleraldehyde.

Signaling Pathway for Hydroformylation

Hydroformylation_Pathway Catalyst Rh-H(CO)(PPh₃)₂ AlkeneComplex π-Alkene Complex Catalyst->AlkeneComplex + this compound Butene This compound AlkylComplex n-Butyl-Rh Complex AlkeneComplex->AlkylComplex Hydride Migration IsoAlkylComplex iso-Butyl-Rh Complex AlkeneComplex->IsoAlkylComplex AcylComplex n-Pentanoyl-Rh Complex AlkylComplex->AcylComplex + CO, Migratory Insertion OxidativeAddition Oxidative Addition of H₂ AcylComplex->OxidativeAddition OxidativeAddition->Catalyst - n-Valeraldehyde Valeraldehyde n-Valeraldehyde OxidativeAddition->Valeraldehyde Reductive Elimination IsoAcylComplex iso-Pentanoyl-Rh Complex IsoAlkylComplex->IsoAcylComplex Isovaleraldehyde iso-Valeraldehyde IsoAcylComplex->Isovaleraldehyde

Caption: Simplified catalytic cycle for the hydroformylation of this compound.

Oxidation of this compound to Maleic Anhydride (B1165640)

Maleic anhydride is an important industrial chemical used in the production of unsaturated polyester (B1180765) resins, lubricants, and agricultural chemicals. While the primary feedstock for maleic anhydride production is n-butane, processes utilizing C4 streams containing butenes also exist.

Table 4: Reaction Parameters for the Oxidation of Butenes to Maleic Anhydride

ParameterValue
Catalyst Vanadium phosphorus oxide (VPO)
Reactants This compound (in a C4 stream), Air (Oxygen)
Reactor Type Fixed-bed or Fluidized-bed
Temperature 350 - 450 °C
Pressure 1 - 3 bar
Selectivity to Maleic Anhydride 45 - 60%

Experimental Protocol: Fixed-Bed Oxidation of this compound to Maleic Anhydride

This protocol outlines a laboratory-scale continuous flow oxidation process.

Materials:

  • Vanadium phosphorus oxide (VPO) catalyst pellets

  • A feed gas mixture of this compound in air (typically 1-2% this compound)

  • Inert packing material (e.g., quartz chips)

Equipment:

  • Quartz or stainless steel fixed-bed reactor

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Condenser/cold trap system

  • Gas chromatograph (GC) and High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Catalyst Loading: The reactor is packed with a known amount of VPO catalyst, with inert material packed before and after the catalyst bed.

  • System Purge: The system is purged with nitrogen gas.

  • Heating: The reactor is heated to the desired reaction temperature (e.g., 400°C) under a flow of air.

  • Reaction Initiation: The this compound/air mixture is introduced into the reactor at a controlled flow rate.

  • Product Collection: The reactor effluent is passed through a series of cold traps (e.g., ice-water bath, dry ice-acetone bath) to condense the maleic anhydride and other condensable products.

  • Off-gas Analysis: The non-condensable gases are analyzed by GC to determine the conversion of this compound and the formation of CO and CO₂.

  • Product Analysis: The condensed products are dissolved in a suitable solvent (e.g., acetone (B3395972) or water) and analyzed by HPLC or GC to quantify the maleic anhydride yield.

Logical Relationship for Maleic Anhydride Production

Maleic_Anhydride_Production cluster_reactants Reactants cluster_process Process cluster_products Products Butene This compound Reactor Fixed-Bed Reactor (VPO Catalyst, 400°C) Butene->Reactor Air Air (O₂) Air->Reactor MaleicAnhydride Maleic Anhydride Reactor->MaleicAnhydride Main Product Byproducts Byproducts (CO, CO₂, H₂O) Reactor->Byproducts Side Reactions

Caption: Process overview for the production of Maleic Anhydride from this compound.

Oligomerization of this compound for Synthetic Lubricants

The oligomerization of this compound produces higher molecular weight olefins, which are valuable as synthetic lubricant base stocks and as intermediates for plasticizer alcohols.

Table 5: Reaction Parameters for the Oligomerization of this compound

ParameterValue
Catalyst Homogeneous Nickel-based (e.g., Ni(COD)₂ with activator) or Heterogeneous (e.g., Ni on silica-alumina)
Activator (for homogeneous) e.g., 1,1,1,5,5,5-hexafluoroacetylacetone (hfacac)
Temperature 40 - 120 °C
Pressure 10 - 50 bar
Primary Products Linear and branched octenes, dodecenes
Selectivity to Linear Octenes Can be > 80% with specific catalyst systems

Experimental Protocol: Homogeneous Nickel-Catalyzed Dimerization of this compound

This protocol describes a batch laboratory-scale dimerization to produce octenes.

Materials:

  • Nickel catalyst precursor (e.g., bis(1,5-cyclooctadiene)nickel(0) (B103923) - Ni(COD)₂)

  • Activator (e.g., 1,1,1,5,5,5-hexafluoroacetylacetone - hfacac)

  • High-purity this compound

  • Anhydrous, deoxygenated solvent (e.g., toluene)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • High-pressure autoclave with magnetic stirring, temperature and pressure control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation (in glovebox/Schlenk line): The Ni(COD)₂ and hfacac are dissolved in the solvent to form the active catalyst solution.

  • Reactor Charging: The catalyst solution is transferred to the autoclave. The autoclave is sealed and purged with nitrogen.

  • Reactant Addition: A known amount of liquid this compound is added to the autoclave.

  • Reaction: The autoclave is heated to the desired reaction temperature (e.g., 60°C) and the mixture is stirred. The reaction is allowed to proceed for a specified time.

  • Reaction Quenching: The reaction can be quenched by cooling and venting the reactor, or by the addition of a small amount of a coordinating solvent like an alcohol.

  • Product Recovery and Analysis: The liquid product mixture is collected from the reactor. The conversion of this compound and the distribution of oligomeric products (dimers, trimers, etc.) are determined by GC analysis.

Experimental Workflow for this compound Oligomerization

Oligomerization_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_products Products Catalyst_Prep Prepare Ni-based catalyst solution Reactor Autoclave Catalyst_Prep->Reactor Charge Catalyst GC_Analysis GC Analysis Reactor->GC_Analysis Sample Butene_Feed This compound Butene_Feed->Reactor Charge this compound Octenes Octenes GC_Analysis->Octenes Dodecenes Dodecenes GC_Analysis->Dodecenes

Caption: Workflow for the oligomerization of this compound.

References

Application Notes and Protocols for the Purification of 1-Butene Gas

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for three common techniques used in the purification of 1-butene (B85601) gas: Extractive Distillation, Adsorption, and Membrane Separation. The information is intended for researchers, scientists, and professionals in drug development and related fields who require high-purity this compound for their work.

Extractive Distillation

Application Note:

Extractive distillation is a widely used industrial method for separating components with close boiling points, such as the isomers of butene. The boiling point of this compound is approximately -6.3°C, which is very close to that of other C4 hydrocarbons like n-butane (-0.5°C) and the 2-butenes (cis: 3.7°C, trans: 0.9°C). In this process, a high-boiling point solvent, known as an entrainer, is introduced into the distillation column. This solvent selectively alters the relative volatility of the components in the mixture, making the separation feasible. For this compound purification, polar solvents like acetonitrile (B52724) (ACN), often in a mixture with water, or N,N-dimethylformamide (DMF) are commonly used. The solvent interacts differently with the various C4 hydrocarbons, increasing the volatility of some more than others. In the case of separating this compound from n-butane, the addition of a polar solvent makes the more saturated n-butane more volatile, allowing it to be separated as the overhead product, while this compound is recovered from the solvent in a subsequent stripping column. This technique is advantageous for large-scale, continuous purification and can achieve high purity levels. However, it requires significant energy input for heating and cooling and involves the handling and recovery of the solvent.

Quantitative Data Summary:

ParameterExtractive Distillation (ACN + Water)Reference
Feed Composition 80% this compound, 20% n-Butane
Solvent Composition Acetonitrile (ACN) and Water
Solvent to Feed Ratio (mass) 7.918 : 1
Product Purity 99% this compound
Operating Pressure (Extractive Column) Top: 450 kPa, Bottom: 630 kPa
Operating Pressure (Solvent Recovery) Top: 200 kPa, Bottom: 260 kPa
Reflux Ratio (Extractive Column) 5
Reflux Ratio (Solvent Recovery) 4
Number of Theoretical Trays (Extractive) 70
Number of Theoretical Trays (Recovery) 15

Experimental Protocol: Laboratory-Scale Extractive Distillation

Objective: To purify this compound from a mixture containing n-butane using a laboratory-scale extractive distillation setup with acetonitrile/water as the solvent.

Materials:

  • C4 hydrocarbon feed gas (e.g., 80% this compound, 20% n-butane)

  • Acetonitrile (ACN), analytical grade

  • Deionized water

  • Pressurized gas cylinders for feed and nitrogen (for inerting)

  • Laboratory-scale extractive distillation column with a reboiler, condenser, and sample ports

  • Solvent recovery (stripping) column

  • Pumps for feed and solvent

  • Mass flow controllers

  • Temperature and pressure sensors

  • Gas chromatograph (GC) with a suitable column (e.g., Al2O3 PLOT) for C4 hydrocarbon analysis

Procedure:

  • System Setup and Leak Test:

    • Assemble the extractive distillation and solvent recovery columns.

    • Connect all feed and solvent lines, as well as heating and cooling utilities.

    • Pressurize the system with nitrogen and perform a leak test to ensure all connections are secure.

  • Solvent Preparation and Introduction:

    • Prepare the solvent mixture (e.g., acetonitrile and water).

    • Charge the reboiler of the extractive distillation column with a known amount of the solvent.

  • Startup and Equilibration:

    • Heat the reboiler to bring the solvent to its boiling point.

    • Once the column reaches a stable temperature profile, start feeding the C4 hydrocarbon mixture at a predetermined flow rate into the middle section of the column.

    • Simultaneously, introduce the solvent at a controlled rate to one of the upper trays of the column. A typical solvent-to-feed mass ratio is around 8:1.

    • Allow the column to operate for a sufficient time to reach a steady state, as indicated by stable temperatures and pressures.

  • Product Collection and Analysis:

    • Collect the overhead product (n-butane enriched) and the bottoms product (this compound and solvent).

    • Analyze the composition of the overhead product using GC to determine the separation efficiency.

  • Solvent Recovery:

    • Feed the bottoms product from the extractive distillation column to the solvent recovery column.

    • Heat the reboiler of the recovery column to vaporize the this compound.

    • Collect the overhead product (purified this compound) and the bottoms product (recovered solvent).

    • Analyze the purity of the collected this compound using GC.

  • Shutdown:

    • Safely shut down the system by stopping the feed and solvent flows and turning off the heaters.

    • Allow the system to cool down and depressurize.

Workflow Diagram:

Extractive_Distillation_Workflow Feed C4 Feed (this compound/n-Butane) ED_Column Extractive Distillation Column Feed->ED_Column Solvent Solvent (ACN/Water) Solvent->ED_Column Condenser1 Condenser ED_Column->Condenser1 Vapor Reboiler1 Reboiler ED_Column->Reboiler1 Liquid Stripper Solvent Recovery Column (Stripper) Condenser2 Condenser Stripper->Condenser2 Vapor Reboiler2 Reboiler Stripper->Reboiler2 Liquid Condenser1->ED_Column Reflux nButane_Product n-Butane Product Condenser1->nButane_Product Condenser2->Stripper Reflux Butene_Product Purified this compound Condenser2->Butene_Product Reboiler1->ED_Column Vapor Reboiler1->Stripper Bottoms (this compound + Solvent) Reboiler2->Stripper Vapor Recycled_Solvent Recycled Solvent Reboiler2->Recycled_Solvent

Caption: Workflow for this compound purification by extractive distillation.

Adsorption

Application Note:

Adsorptive separation is a technique that utilizes solid adsorbents to selectively bind certain components from a gas or liquid mixture. For this compound purification, this method often relies on the principle of π-complexation, where a metal cation on the adsorbent surface forms a reversible bond with the π-electrons of the olefin's double bond. A common adsorbent for this purpose is silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃/SiO₂). The silver ions selectively interact with the butene isomers, and the strength of this interaction can differ, allowing for their separation. Other materials like zeolites and metal-organic frameworks (MOFs) are also being explored for their potential in separating C4 hydrocarbons based on size exclusion or selective interactions. Adsorption processes are typically cyclic, involving an adsorption step to capture the desired component and a desorption step (achieved by changing temperature or pressure) to release and collect the purified product. This method can be highly selective and may operate at lower temperatures than distillation, potentially saving energy. However, the adsorbent can be susceptible to deactivation by impurities in the feed stream, and the cyclic nature of the process may be less suitable for very large-scale continuous operations compared to distillation.

Quantitative Data Summary:

ParameterAdsorption (AgNO₃/SiO₂)Reference
Adsorbent Monolayer AgNO₃ on SiO₂
Separation Principle π-complexation
Selective Adsorption Ratio (Butene/Butane) 8.33 at 70°C and 1 atm
Adsorbent Preparation Impregnation of silica gel with AgNO₃ solution
Desorption Method Temperature Swing Adsorption (TSA) or Pressure Swing Adsorption (PSA)

Experimental Protocol: Adsorption of this compound on Silver Nitrate-Impregnated Silica Gel

Objective: To purify this compound from a C4 mixture by selective adsorption on AgNO₃/SiO₂ in a packed bed column.

Materials:

  • C4 hydrocarbon feed gas

  • Silica gel (high surface area)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Packed bed adsorption column

  • Heating system for the column (for desorption)

  • Mass flow controllers

  • Pressure regulators

  • Gas chromatograph (GC) for analysis

Procedure:

  • Adsorbent Preparation:

    • Prepare a solution of AgNO₃ in deionized water.

    • Add the silica gel to the solution and stir to ensure even impregnation.

    • Dry the impregnated silica gel in an oven at a controlled temperature (e.g., 80-120°C) to remove water.

    • Handle the prepared adsorbent in the dark as much as possible, as silver nitrate is light-sensitive.

  • Column Packing and Activation:

    • Carefully pack the adsorption column with the prepared AgNO₃/SiO₂ adsorbent.

    • Activate the adsorbent in-situ by heating the column under a flow of inert gas (e.g., nitrogen or helium) to remove any residual moisture or adsorbed species.

  • Adsorption Step:

    • Cool the column to the desired adsorption temperature (e.g., ambient or slightly elevated).

    • Introduce the C4 feed gas into the column at a constant flow rate and pressure.

    • Monitor the composition of the gas exiting the column using an online GC. Initially, the effluent will be depleted of the more strongly adsorbed components (the butenes).

  • Breakthrough and Saturation:

    • Continue the feed flow until the concentration of this compound in the effluent starts to increase significantly, indicating that the adsorbent is becoming saturated (breakthrough).

    • Once the column is fully saturated (effluent composition equals feed composition), stop the feed gas flow.

  • Desorption (Regeneration):

    • Purge the column with an inert gas to remove any non-adsorbed components.

    • Regenerate the adsorbent and recover the purified this compound by either:

      • Temperature Swing Adsorption (TSA): Increase the temperature of the column while maintaining a flow of inert gas. The adsorbed butenes will desorb and can be collected from the effluent.

      • Pressure Swing Adsorption (PSA): Reduce the pressure in the column, causing the adsorbed butenes to be released.

    • Collect the desorbed gas and analyze its composition by GC to determine the purity of the recovered this compound.

  • Cooling and Standby:

    • After desorption, cool the column back to the adsorption temperature for the next cycle.

Workflow Diagram:

Adsorption_Workflow cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase Feed_Adsorption C4 Feed Gas Adsorption_Column_Ad Adsorption Column (AgNO₃/SiO₂) Feed_Adsorption->Adsorption_Column_Ad Effluent_Adsorption Butane-rich Effluent Adsorption_Column_Ad->Effluent_Adsorption Adsorption_Column_De Saturated Column Inert_Gas Inert Gas (Heat/Vacuum) Inert_Gas->Adsorption_Column_De Product_Desorption Purified this compound Adsorption_Column_De->Product_Desorption

Caption: Cyclic workflow for this compound purification by adsorption.

Membrane Separation

Application Note:

Membrane separation is an emerging technology for gas purification that offers the potential for lower energy consumption and a smaller footprint compared to traditional methods. For this compound purification, "facilitated transport membranes" are particularly promising. These membranes incorporate a carrier, typically silver (I) ions, within a polymer matrix. The silver ions selectively and reversibly bind with the π-electrons of the olefin's double bond, "facilitating" its transport across the membrane at a much higher rate than the corresponding paraffin (B1166041) (n-butane), which does not interact with the silver ions and permeates slowly through the polymer matrix. The driving force for the separation is the partial pressure difference of the permeating species across the membrane. The performance of these membranes is characterized by their permeability (a measure of throughput) and selectivity (the ratio of permeabilities of the desired to undesired components). While offering a potentially more energy-efficient and scalable solution, challenges such as maintaining membrane stability and preventing carrier deactivation need to be addressed for widespread industrial application.

Quantitative Data Summary:

ParameterFacilitated Transport Membrane (Ag+ carrier)Reference
Membrane Type Solid polymer electrolyte or supported liquid membrane
Carrier Silver (I) ions (Ag+)
Mechanism Reversible complexation with olefin π-bond
Typical Polymer Matrix Poly(ethylene oxide), Chitosan, Polyimides
Potential Advantage High selectivity for olefins over paraffins

Experimental Protocol: this compound Separation Using a Facilitated Transport Membrane

Objective: To measure the permeability and selectivity of a laboratory-prepared facilitated transport membrane for the separation of this compound from n-butane.

Materials:

  • Polymer for membrane matrix (e.g., chitosan)

  • Silver salt (e.g., silver nitrate, AgNO₃)

  • Solvent for polymer casting

  • Porous support for the membrane

  • Gas permeation test cell

  • Feed gas mixture (this compound/n-butane)

  • Sweep gas (e.g., helium or argon)

  • Mass flow controllers

  • Pressure transducers

  • Bubble flow meter or other flow measurement device

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • Membrane Preparation:

    • Dissolve the polymer in a suitable solvent to form a casting solution.

    • Incorporate the silver salt into the polymer solution.

    • Cast the solution onto a clean, flat surface (e.g., a glass plate) or onto a porous support material.

    • Allow the solvent to evaporate under controlled conditions to form a thin membrane film.

    • Carefully dry the membrane.

  • Permeation Cell Assembly:

    • Mount the prepared membrane in the gas permeation test cell, ensuring a good seal to prevent leaks.

  • System Setup and Leak Test:

    • Connect the feed, sweep, and permeate lines to the test cell.

    • Pressurize the system with an inert gas and perform a leak test.

  • Gas Permeation Measurement:

    • Introduce the feed gas mixture at a controlled flow rate and pressure to the feed side of the membrane.

    • On the permeate side, maintain a lower pressure, either by vacuum or by using a sweep gas at a known flow rate.

    • Allow the system to reach a steady state, where the flow rate and composition of the permeate stream are constant.

  • Data Collection and Analysis:

    • Measure the flow rate of the permeate stream.

    • Analyze the composition of the feed, retentate (the gas that does not pass through the membrane), and permeate streams using a GC.

    • Calculate the permeability of each component (this compound and n-butane) using the measured flow rates, compositions, and the partial pressure difference across the membrane.

    • Calculate the selectivity of the membrane as the ratio of the permeability of this compound to the permeability of n-butane.

Workflow Diagram:

Membrane_Separation_Workflow Feed C4 Feed Gas (this compound/n-Butane) Membrane_Unit Membrane Module (Facilitated Transport Membrane) Feed->Membrane_Unit Retentate Retentate (n-Butane Enriched) Membrane_Unit->Retentate Permeate Permeate (Purified this compound) Membrane_Unit->Permeate Sweep_Gas Sweep Gas (optional) Sweep_Gas->Membrane_Unit

Caption: Workflow for this compound purification using membrane separation.

Application Note: Quantitative Analysis of 1-Butene in Gas Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Butene (B85601) is a key industrial chemical intermediate used in the production of various polymers, such as polyethylene (B3416737) and polybutene-1, as well as in the manufacture of butylene oxide and other specialty chemicals. Accurate quantification of this compound in gas mixtures is crucial for process control, quality assurance, and environmental monitoring. This application note provides detailed protocols for the quantitative analysis of this compound in gaseous matrices using Gas Chromatography with Flame Ionization Detection (GC-FID). Additionally, it explores the application of spectroscopic methods, namely Non-Dispersive Infrared (NDIR) and Raman Spectroscopy, as potential alternative or complementary techniques.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a robust and widely used technique for the separation and quantification of volatile organic compounds. For the analysis of this compound and other light hydrocarbons, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to hydrocarbons and a wide linear range. The separation of this compound from its isomers (isobutene, cis-2-butene, and trans-2-butene) and other C4 hydrocarbons is a critical aspect of the analysis and is typically achieved using specialized capillary columns.

Quantitative Data Summary

The performance of the GC-FID method for the quantification of C4 hydrocarbons has been validated in several studies. The following table summarizes typical performance characteristics.

ParameterTypical ValueNotes
Linearity (R²) ≥ 0.999Excellent linearity is consistently achieved across a wide range of concentrations.[1][2][3]
Limit of Detection (LOD) 1-10 ppmDependent on the specific instrument configuration and sample volume.
Limit of Quantification (LOQ) 5-30 ppmTypically 3-5 times the LOD.
Repeatability (RSD) < 2%Relative Standard Deviation for replicate measurements under the same operating conditions.[2]
Reproducibility (RSD) < 5%Relative Standard Deviation for measurements in different laboratories.
Experimental Protocol: GC-FID Analysis of this compound

This protocol is based on the principles outlined in ASTM D4424 for butylene analysis by gas chromatography.[4][5]

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector.

  • Column: Agilent J&W CP-Al2O3/KCl PLOT (50 m x 0.53 mm, 20 µm) or equivalent porous layer open tubular column designed for light hydrocarbon separation.

  • Carrier Gas: Helium or Hydrogen, high purity (99.999%).

  • FID Gases: Hydrogen (high purity) and compressed air (hydrocarbon-free).

  • Gas Sampling System: Gas-tight syringe or a gas sampling valve.

  • Calibration Gas Standards: Certified gas standards containing known concentrations of this compound and other relevant C4 hydrocarbons in a balance gas (e.g., nitrogen).

2. GC-FID Operating Conditions

  • Inlet Temperature: 200 °C

  • Inlet Mode: Split (split ratio of 50:1, can be optimized based on sample concentration)

  • Carrier Gas Flow Rate: 4 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Detector Temperature: 250 °C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (Helium or Nitrogen): 25 mL/min

3. Sample Preparation and Introduction

  • Ensure the gas sample is homogeneous. If collected in a sample bag or cylinder, allow it to equilibrate to ambient temperature.

  • For manual injection, use a gas-tight syringe to draw a known volume of the gas sample (e.g., 100 µL).

  • For automated analysis, connect the sample container to a gas sampling valve and ensure a consistent delivery pressure.

4. Calibration

  • Prepare a multi-point calibration curve by analyzing at least three different concentrations of the this compound standard.

  • Inject each standard in triplicate to ensure reproducibility.

  • Plot the peak area of this compound against its concentration.

  • Perform a linear regression analysis to determine the calibration equation and the correlation coefficient (R²).

5. Sample Analysis and Quantification

  • Inject the gas sample into the GC system using the same method as for the standards.

  • Identify the this compound peak based on its retention time, as determined from the analysis of the standards.

  • Integrate the peak area of the this compound peak.

  • Calculate the concentration of this compound in the sample using the calibration equation.

Experimental Workflow: GC-FID Analysis

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample Gas Sample GC Gas Chromatograph Sample->GC Injection Standard Calibration Standards Standard->GC Injection FID Flame Ionization Detector GC->FID Data Data Acquisition FID->Data CalCurve Calibration Curve Generation Data->CalCurve Quant Concentration Calculation Data->Quant CalCurve->Quant Result Reported this compound Concentration Quant->Result

Caption: Workflow for this compound quantification using GC-FID.

Alternative Methods: Spectroscopic Techniques

Spectroscopic methods offer the potential for real-time, in-situ analysis of this compound in gas mixtures, which can be advantageous for process monitoring.

Non-Dispersive Infrared (NDIR) Spectroscopy

NDIR sensors are a relatively simple and cost-effective option for gas analysis. They work on the principle that specific gases absorb infrared radiation at characteristic wavelengths.

Principle: An NDIR sensor passes a beam of infrared light through the gas sample. A detector measures the amount of light that is absorbed by the target gas at a specific wavelength. For hydrocarbons like this compound, the C-H stretch vibrations are typically targeted.

Protocol for NDIR Sensor Calibration:

  • Zero Calibration: Introduce a zero gas (e.g., pure nitrogen) into the sensor's measurement chamber to establish a baseline reading with no this compound present.[6][7]

  • Span Calibration: Introduce a calibration gas with a known concentration of this compound to set the upper measurement point.[6][7]

  • Linearity Check (Optional): For higher accuracy, a multi-point calibration can be performed using several standards of different concentrations to verify the sensor's linear response.

Raman Spectroscopy

Raman spectroscopy is a powerful technique that provides a detailed chemical "fingerprint" of a sample. It is non-destructive and can be used for the analysis of gases.

Principle: A laser is directed at the gas sample, and the scattered light is collected and analyzed. The Raman spectrum shows vibrational modes of the molecules, which are specific to each compound. The intensity of the Raman signal is proportional to the concentration of the analyte.

Application to this compound: Raman spectroscopy can be used for the qualitative and semi-quantitative analysis of olefins in hydrocarbon streams.[8] For quantitative analysis, a calibration curve would be generated by plotting the area of a characteristic this compound Raman peak (e.g., the C=C stretch) against known concentrations. While promising, the development of robust quantitative Raman methods for this compound in complex gas mixtures is an area of ongoing research.

Signaling Pathway/Logical Relationship Diagram

Analytical_Methods_Comparison cluster_GC Gas Chromatography cluster_Spectro Spectroscopy Topic Quantification of this compound in Gas Mixtures GC_FID GC-FID Topic->GC_FID NDIR NDIR Topic->NDIR Raman Raman Topic->Raman GC_FID_Adv Advantages: - High Sensitivity - High Selectivity - Well-Established Method GC_FID->GC_FID_Adv GC_FID_Dis Disadvantages: - Not Real-Time - Requires Carrier Gases GC_FID->GC_FID_Dis NDIR_Adv Advantages: - Real-Time - Lower Cost NDIR->NDIR_Adv NDIR_Dis Disadvantages: - Potential for Cross-Interference NDIR->NDIR_Dis Raman_Adv Advantages: - Real-Time - High Specificity (Fingerprinting) Raman->Raman_Adv Raman_Dis Disadvantages: - Lower Sensitivity (typically) - Higher Initial Cost Raman->Raman_Dis

Caption: Comparison of analytical methods for this compound.

Conclusion

For accurate and reliable quantification of this compound in gas mixtures, GC-FID is the recommended and well-validated method. It offers excellent sensitivity, selectivity, and reproducibility. Spectroscopic techniques like NDIR and Raman spectroscopy present viable alternatives, particularly for applications requiring real-time monitoring, although careful calibration and consideration of potential interferences are necessary. The choice of analytical method will ultimately depend on the specific requirements of the application, including the desired accuracy, analysis time, and cost.

References

Protocols for the Synthesis of Poly(1-butene): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(1-butene) (PB) is a versatile semi-crystalline thermoplastic with a unique combination of properties, including excellent creep resistance, high toughness, and good thermal stability. These characteristics make it a valuable material for a range of applications, from hot water pipes (B44673) and food packaging to adhesives and elastomers. The final properties of poly(this compound) are highly dependent on its microstructure, particularly its stereoregularity (tacticity), which is controlled by the choice of catalyst system and polymerization conditions.

This document provides detailed application notes and protocols for the polymerization of This compound (B85601), targeting researchers, scientists, and professionals in drug development who may utilize polymers in their work. It covers the primary catalytic systems used for this process: Ziegler-Natta, metallocene, and non-metallocene catalysts.

Catalyst Systems for this compound Polymerization

The choice of catalyst is critical in determining the outcome of the polymerization reaction. Three main classes of catalysts are predominantly used:

  • Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds like TiCl₃ or TiCl₄ supported on magnesium chloride (MgCl₂).[1][2] They are activated by an organoaluminum cocatalyst, such as triethylaluminum (B1256330) (TEA) or diethylaluminum chloride (DEAC).[1][3] Ziegler-Natta catalysts are the industry standard for producing highly crystalline isotactic poly(this compound).[1][2]

  • Metallocene Catalysts: These are homogeneous, single-site catalysts composed of a Group IV transition metal (like titanium or zirconium) sandwiched between cyclopentadienyl-type ligands.[1][2] When activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), they offer precise control over the polymer's microstructure.[1][4]

  • Non-Metallocene Catalysts: This is a developing class of catalysts, often based on late transition metals, that offer alternative routes to poly(this compound) with varying tacticities.[5]

Pre-Reaction Preparations: Monomer and Solvent Purification

To ensure reproducible results and prevent catalyst deactivation, the purification of the this compound monomer and the reaction solvent is crucial. Impurities such as water, oxygen, dienes, and acetylenes can act as poisons to the catalyst.[6]

Protocol 1: Purification of this compound and Solvents

  • Deoxygenation: Sparge the liquid this compound or solvent (e.g., toluene (B28343), heptane) with a stream of high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[6]

  • Drying: Pass the deoxygenated this compound or solvent through a column packed with activated molecular sieves (3A or 4A) or activated alumina (B75360) to remove water.[6]

  • Removal of Other Impurities: For high-purity applications, fractional distillation can be employed to remove other reactive impurities like dienes and acetylenes.[6]

  • Inhibitor Removal: If commercial this compound containing a polymerization inhibitor (e.g., phenolic compounds) is used, it must be removed. This can be achieved by passing the this compound through a column of activated alumina.[6]

Experimental Protocols for this compound Polymerization

The following protocols provide detailed methodologies for setting up this compound polymerization reactions using different catalyst systems. All procedures should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent catalyst deactivation by air and moisture.

Protocol 2: Slurry Polymerization with a Ziegler-Natta Catalyst

This protocol describes a typical slurry polymerization of this compound using a titanium trichloride-based Ziegler-Natta catalyst.

Materials:

  • Catalyst: TiCl₃·AA (Titanium trichloride, aluminum activated)

  • Cocatalyst: Diethylaluminum chloride (DEAC), 25 wt% solution in heptane (B126788)

  • Monomer: Purified this compound

  • Solvent: Purified heptane

  • Quenching Agent: Acidified ethanol (B145695) (e.g., 5% HCl in ethanol)

Experimental Workflow:

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up prep_reactor 1. Assemble and dry a glass reactor under vacuum with heating. purge_reactor 2. Purge the reactor with high-purity nitrogen. prep_reactor->purge_reactor add_solvent 3. Introduce purified heptane into the reactor. purge_reactor->add_solvent add_deac 4. Inject the DEAC solution into the reactor. add_solvent->add_deac add_catalyst 5. Introduce the TiCl3·AA catalyst slurry. add_deac->add_catalyst saturate_butene 6. Introduce gaseous this compound to saturate the solvent and pressurize the reactor. add_catalyst->saturate_butene start_reaction 7. Maintain constant temperature and pressure while stirring. saturate_butene->start_reaction monitor_reaction 8. Monitor the reaction for the desired time. start_reaction->monitor_reaction quench_reaction 9. Quench the reaction by adding acidified ethanol. monitor_reaction->quench_reaction filter_polymer 10. Filter the precipitated polymer. quench_reaction->filter_polymer wash_polymer 11. Wash the polymer with ethanol and water. filter_polymer->wash_polymer dry_polymer 12. Dry the polymer under vacuum. wash_polymer->dry_polymer

Caption: Workflow for Ziegler-Natta catalyzed this compound slurry polymerization.

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer and temperature and pressure probes is assembled and thoroughly dried under vacuum with heating. The reactor is then backfilled with high-purity nitrogen.

  • Solvent Addition: Introduce a measured volume of purified heptane into the reactor via cannula transfer.

  • Cocatalyst Addition: Inject the required amount of DEAC solution into the reactor using a syringe.

  • Catalyst Addition: Introduce the TiCl₃·AA catalyst as a slurry in heptane.

  • Polymerization: Heat the reactor to the desired temperature (e.g., 70°C). Start feeding purified this compound gas to the reactor to maintain a constant pressure (e.g., 2 bar).

  • Reaction Time: Continue the polymerization for the desired duration, monitoring the uptake of this compound.

  • Quenching: Stop the this compound feed and vent the reactor. Quench the reaction by slowly adding acidified ethanol to the reactor.

  • Polymer Isolation: The precipitated poly(this compound) is collected by filtration.

  • Washing: The polymer is washed repeatedly with ethanol and then with deionized water to remove catalyst residues.

  • Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Protocol 3: Solution Polymerization with a Metallocene Catalyst

This protocol outlines the solution polymerization of this compound using a zirconocene (B1252598) catalyst activated by MAO.

Materials:

  • Catalyst Precursor: e.g., rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂

  • Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene

  • Monomer: Purified this compound

  • Solvent: Purified toluene

Experimental Workflow:

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up prep_reactor 1. Prepare a high-pressure stainless-steel autoclave. purge_reactor 2. Purge with nitrogen and add toluene. prep_reactor->purge_reactor add_butene 3. Introduce a known mass of liquid this compound. purge_reactor->add_butene add_mao 4. Inject the MAO solution. add_butene->add_mao thermo 5. Thermally equilibrate the reactor. add_mao->thermo add_catalyst 6. Inject the zirconocene solution to start the reaction. thermo->add_catalyst run_reaction 7. Maintain constant temperature with vigorous stirring. add_catalyst->run_reaction quench_reaction 8. Quench with acidified ethanol. run_reaction->quench_reaction precipitate_polymer 9. Precipitate the polymer in excess ethanol. quench_reaction->precipitate_polymer filter_wash 10. Filter and wash the polymer. precipitate_polymer->filter_wash dry_polymer 11. Dry the polymer under vacuum. filter_wash->dry_polymer

Caption: Workflow for metallocene-catalyzed this compound solution polymerization.

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature control, and injection ports is used. The reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Monomer Addition: A known volume of purified toluene is added to the reactor, followed by a measured amount of liquefied this compound.

  • Cocatalyst Addition: The MAO solution is injected into the reactor.

  • Thermal Equilibration: The reactor is brought to the desired polymerization temperature (e.g., 70°C).

  • Catalyst Injection: The polymerization is initiated by injecting a solution of the zirconocene precursor in toluene into the reactor.

  • Reaction Time: The reaction is allowed to proceed for the specified time with vigorous stirring.

  • Quenching: The reaction is terminated by injecting acidified ethanol.

  • Polymer Precipitation: The reactor contents are poured into a large volume of ethanol to precipitate the polymer.

  • Isolation and Drying: The polymer is collected by filtration, washed with ethanol, and dried in a vacuum oven.

Data Presentation

The following tables summarize representative data for this compound polymerization under different conditions, synthesized from literature values.

Table 1: Ziegler-Natta Catalyzed Slurry Polymerization of this compound

Catalyst SystemCocatalystAl/Ti Molar RatioTemperature (°C)Activity (kg PB / g Ti·h)Isotacticity (%)
TiCl₃·AADEAC100705.595
TiCl₄/MgCl₂/DIBPTEA250709.898
TiCl₄/MgCl₂TEA200706.892

Data synthesized from representative literature values. DIBP = Diisobutyl phthalate, TEA = Triethylaluminum, DEAC = Diethylaluminum chloride.[1]

Table 2: Metallocene-Catalyzed Solution Polymerization of this compound

CatalystCocatalystAl/Zr Molar RatioTemperature (°C)Activity (kg PB / mol Zr·h)Mv ( g/mol )
Me₂Si(Ind)₂ZrCl₂MAO10005012016,000
Me₂Si(2-Me-Ind)₂ZrCl₂MAO100050250381,100
Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂MAO100070180111,000

Data adapted from Resconi et al. (2006) and other representative literature. Mv = Viscosity-average molecular weight.[1][7]

Table 3: Non-Metallocene Titanium Complex Catalyzed Polymerization of this compound

CatalystCocatalystTemperature (°C)Activity (10⁵ g mol⁻¹ h⁻¹)Mₙ (kDa)PDI (Mw/Mn)Isotacticity (% mmmm)
Tridentate [O⁻NX] Ti ComplexAlEt₃/[Ph₃C][B(C₆F₅)₄]2534.118.92.185
Tridentate [O⁻NX] Ti ComplexMMAO251.8225.41.891

Data from Zhu et al. (2025).[5] The specific structure of the tridentate [O⁻NX] titanium complex is detailed in the cited reference.

Safety Considerations

  • Organoaluminum Compounds: Cocatalysts like TEA, DEAC, and MAO are pyrophoric and react violently with water and air. They must be handled under a strict inert atmosphere.

  • This compound: this compound is a flammable gas.[8] Polymerization reactions, especially at elevated temperatures and pressures, should be conducted behind a safety shield in a well-ventilated fume hood.

  • Catalyst Handling: Transition metal catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: The quenching of organoaluminum compounds is highly exothermic. The quenching agent should be added slowly and with adequate cooling.

By following these detailed protocols and safety guidelines, researchers can effectively set up and conduct this compound polymerization reactions to synthesize poly(this compound) with tailored properties for a variety of applications.

References

Application Notes and Protocols for the Characterization of Polymers Derived from 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to Poly(1-butene) Characterization

Poly(this compound), or PB-1, is a semicrystalline thermoplastic belonging to the polyolefin family. It is synthesized primarily through the polymerization of This compound (B85601) using Ziegler-Natta or metallocene catalysts.[1][2] Isotactic poly(this compound) (iPB) is of particular commercial interest due to its remarkable mechanical and physical properties, including exceptional creep resistance, high toughness, flexibility, and excellent resistance to environmental stress cracking.[2][3] These characteristics make it a preferred material for applications like pressurized hot and cold water piping, food packaging, and hot melt adhesives.[1][4][5]

A defining feature of iPB is its complex polymorphic behavior, which is a critical consideration in its characterization and application.[5][6] The specific crystalline form of the polymer has a profound impact on its physical, mechanical, and thermal properties.[7] Therefore, a thorough characterization of its molecular, thermal, structural, and mechanical properties is essential for quality control, material development, and predicting its performance in various applications, including potential uses in the biomedical field.

The Polymorphic Nature of Isotactic Poly(this compound)

Isotactic poly(this compound) can exist in several crystalline forms, most notably Form I (trigonal), Form II (tetragonal), and Form III (orthorhombic).[5][6]

  • Form II (Metastable): When iPB is cooled from the melt, it initially crystallizes into the metastable Form II.[8] This form is characterized by a lower melting point and density.[8]

  • Form I (Stable): At ambient temperature, the unstable Form II spontaneously and slowly transforms into the thermodynamically stable Form I.[7] This transformation can take several days and is accompanied by an increase in density, crystallinity, stiffness, and tensile strength.[7][8]

  • Form III and I': Other forms, such as Form III and Form I', can be obtained under specific conditions like crystallization from solution or under high pressure, but are less common in typical processing.[6][9]

This unique II to I phase transition is a crucial aspect of PB-1 processing and application.[7] The kinetics of this transformation can be influenced by factors such as temperature, pressure, mechanical stress, and the presence of comonomers (e.g., ethylene).[4][10][11] Characterization techniques are vital for monitoring this transition and understanding how different variables can be used to control the final properties of the material.

Polymorphic_Transformation cluster_factors Influencing Factors Melt Poly(this compound) Melt FormII Form II (Metastable) 11/3 Helix Tm ≈ 124°C Melt->FormII Crystallization (Cooling) FormI Form I (Stable) 3/1 Helix Tm ≈ 135°C FormII->FormI Spontaneous Phase Transition (Aging at Room Temperature) FormII_to_I_edge FormII_to_I_edge Temp Temperature Pressure Pressure Stress Mechanical Stress Comonomers Comonomers cluster_factors cluster_factors

Caption: Polymorphic transformation pathway of isotactic poly(this compound).
Application in Drug Development

While commodity polyolefins like polyethylene (B3416737) and polypropylene (B1209903) are used in medical devices and packaging, the application of poly(this compound) in drug delivery is an emerging area of research.[12] Its properties suggest potential advantages:

  • Biocompatibility: Polyolefins are generally considered biocompatible and chemically inert, which is a fundamental requirement for materials used in drug delivery.[12]

  • Controlled Release: The hydrophobic and non-degradable nature of PB-1 makes it a candidate for developing matrix-based, diffusion-controlled drug delivery systems, particularly for hydrophobic drugs, potentially enabling sustained release profiles.[12]

  • Mechanical Integrity: Its excellent mechanical properties, such as creep resistance and toughness, could be beneficial for implantable drug delivery devices that require long-term dimensional stability.[13]

Researchers exploring PB-1 for biomedical applications must thoroughly characterize its purity, additive content (e.g., stabilizers), and surface properties to ensure safety and efficacy. The slow phase transition from Form II to Form I could also influence drug release kinetics, as properties like density and crystallinity change over time. This necessitates long-term stability studies of any potential drug-polymer formulation.

II. Data Presentation: Typical Properties

The following tables summarize typical quantitative data for poly(this compound), highlighting the differences between its common polymorphic forms.

Table 1: Thermal and Physical Properties of Poly(this compound) Polymorphs

Property Form II (Metastable) Form I (Stable) Test Method Reference
Melting Point (Tm) ~124 °C ~135 °C DSC [8]
Glass Transition (Tg) ~ -27 °C ~ -24 °C DSC [14]
Density ~0.89 g/cm³ ~0.95 g/cm³ Density Measurement [8]
Crystallinity (from melt) ~52% ~77% (after conversion) Dilatometry/Specific Volume [15]

| Heat of Fusion | ~76 J/g | Varies (higher than Form II) | DSC |[14] |

Table 2: Mechanical Properties of Poly(this compound) (Form I)

Property Typical Value Test Method Reference
Tensile Strength 18 - 31 MPa Tensile Test [16][17]
Young's Modulus 250 - 450 MPa Tensile Test [16]
Elongation at Break 480% - 650% Tensile Test [17]

| Hardness (Shore D) | 65 | Hardness Test |[13] |

III. Experimental Protocols & Workflows

A comprehensive characterization of PB-1 involves a multi-faceted approach combining several analytical techniques.

Characterization_Workflow General Workflow for Poly(this compound) Characterization cluster_synthesis Material Source cluster_primary Primary Characterization cluster_secondary Performance Evaluation cluster_results Data Interpretation Start PB-1 Sample (e.g., Pellets, Film) Thermal Thermal Analysis (DSC, TGA) Start->Thermal Molecular Molecular Analysis (GPC, NMR) Start->Molecular Structural Structural Analysis (WAXS, SAXS, FTIR) Start->Structural Mechanical Mechanical Testing (Tensile, DMA) Thermal->Mechanical Sample Preparation (Molding, Aging) Properties Structure-Property Relationships Thermal->Properties Tm, Tg, %Crystallinity, Thermal Stability Molecular->Mechanical Sample Preparation (Molding, Aging) Molecular->Properties Mw, MWD, Tacticity Structural->Mechanical Sample Preparation (Molding, Aging) Structural->Properties Polymorph Type, Phase Transition Kinetics Mechanical->Properties Strength, Modulus, Creep Resistance

Caption: Integrated workflow for the characterization of poly(this compound).
Protocol 1: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions, including melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), and to quantify the degree of crystallinity. This is crucial for identifying polymorphic forms and observing their transitions.[18][19]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PB-1 sample (pellet, film, or powder) into a standard aluminum DSC pan.

    • Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup (Typical Conditions):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Protocol (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 180 °C) at a constant rate of 10 °C/min.[4] This step erases the previous thermal history of the sample.

    • Isothermal Hold: Hold the sample at 180 °C for 5 minutes to ensure complete melting.[4]

    • Cooling Scan: Cool the sample from 180 °C to a low temperature (e.g., -50 °C) at a controlled rate of 10 °C/min. This allows observation of the crystallization from the melt (formation of Form II).

    • Second Heating Scan: Heat the sample again from -50 °C to 180 °C at 10 °C/min. This scan reveals the properties of the melt-crystallized material, including the Tg and the melting of Form II.[14]

  • Data Analysis:

    • Tg: Identify the glass transition as a step change in the heat flow curve on the second heating scan.[14]

    • Tm: Determine the melting temperature from the peak of the endothermic melting event.[20] The first heating scan shows the melting of the as-received sample, while the second shows the melting of the newly formed Form II crystals.

    • Crystallinity (%): Calculate the degree of crystallinity (Xc) using the formula: Xc (%) = (ΔHm / ΔH0m) * 100 where ΔHm is the measured enthalpy of fusion (area under the melting peak) and ΔH0m is the theoretical enthalpy of fusion for 100% crystalline PB-1 (a literature value, which differs for Form I and Form II).

Protocol 2: Polymorphic Transformation Analysis by FTIR Spectroscopy

Objective: To monitor the kinetics of the solid-state phase transformation from the metastable Form II to the stable Form I.[3]

Methodology:

  • Sample Preparation:

    • Prepare a thin film of PB-1 by melt-pressing the polymer at ~180 °C and then quenching it rapidly in an ice-water bath. This ensures the initial sample is predominantly in Form II.

    • Mount the film in the spectrometer's sample holder.

  • Instrument Setup:

    • Use an FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid films.[21]

    • Collect a background spectrum before analyzing the sample.[21]

  • Data Acquisition (Time-Resolved Measurement):

    • Immediately after quenching, place the sample in the spectrometer and begin collecting spectra at regular intervals (e.g., every 30 minutes for the first few hours, then every few hours over several days) at a constant temperature (e.g., 25 °C).

    • Scan in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • The transformation from Form II to Form I can be tracked by observing changes in characteristic absorption peaks.[3]

    • Monitor the decrease in the intensity of a peak unique to Form II (e.g., around 925 cm⁻¹).

    • Simultaneously, monitor the increase in the intensity of a peak unique to Form I (e.g., around 915 cm⁻¹).

    • The fraction of Form I at any given time can be calculated from the relative intensities of these peaks. Plotting this fraction against time reveals the transformation kinetics.

Protocol 3: Microstructural Analysis by High-Temperature NMR Spectroscopy

Objective: To determine the microstructure of the polymer, including stereoregularity (tacticity) and the distribution of any comonomers.[22][23]

Methodology:

  • Sample Preparation:

    • Dissolve approximately 20-30 mg of the PB-1 sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d2, C₂D₂Cl₄) in a 5 mm NMR tube.[11]

    • The dissolution must be performed at an elevated temperature (e.g., 120 °C) to ensure the polymer is fully dissolved and mobile.[11][22]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe.[11]

    • Set the probe temperature to 120 °C and allow it to equilibrate.

    • Lock and shim the instrument on the deuterated solvent signal.

  • Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. This requires a sufficient relaxation delay between pulses to ensure accurate integration of all carbon signals.

    • For more detailed analysis, 2D NMR experiments like HSQC can be performed to correlate proton and carbon signals, aiding in unambiguous peak assignment.[22]

  • Data Analysis:

    • Analyze the chemical shifts in the ¹³C spectrum. The fine structure of the aliphatic peaks is sensitive to the stereochemical arrangement of adjacent monomer units (tacticity).

    • By integrating the relevant peak areas, one can quantify the percentage of different stereosequences (e.g., meso and racemic diads), which provides a measure of the polymer's isotacticity.[22]

Protocol 4: Mechanical Properties by Tensile Testing

Objective: To measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break.[16]

Methodology:

  • Sample Preparation:

    • Prepare standardized test specimens (e.g., "dog-bone" shape according to ASTM D638) by injection molding or by cutting from a compression-molded sheet.

    • Crucially, the samples must be aged at room temperature for a sufficient time (e.g., >7 days) to ensure the transformation to the stable Form I is complete, as the mechanical properties are highly dependent on the crystalline form.[8]

  • Instrument Setup:

    • Use a universal testing machine equipped with a suitable load cell (e.g., 10 kN for rigid samples).[16]

    • Measure the width and thickness of the gauge section of each specimen accurately.

  • Data Acquisition:

    • Clamp the specimen into the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

    • Record the load and extension data throughout the test.

    • Perform at least 5 replicate tests for statistical validity.[16]

  • Data Analysis:

    • Convert the load-extension data into a stress-strain curve.

    • Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.

    • Tensile Strength: Identify the maximum stress reached during the test.

    • Elongation at Break: Calculate the strain at the point of fracture.

    • Report the average values and standard deviations for each property.

References

Application Notes and Protocols for the Synthesis of Butanone from 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of butanone (methyl ethyl ketone, MEK) from 1-butene (B85601), primarily focusing on the Wacker-Tsuji oxidation. The information is intended for use in a laboratory setting.

Introduction

The oxidation of terminal alkenes to methyl ketones is a fundamental transformation in organic synthesis. For the conversion of this compound to butanone, the most established and widely utilized method is the Wacker-Tsuji oxidation. This reaction employs a palladium(II) catalyst, typically in conjunction with a copper(II) co-catalyst, to facilitate the oxidation of the alkene by water, with molecular oxygen serving as the terminal oxidant.[1][2][3] This process is highly efficient and offers excellent selectivity for the formation of the methyl ketone.[4]

Alternative catalyst systems, such as those utilizing chloride-free palladium catalysts with heteropoly acids (HPAs), have also been developed to mitigate the formation of chlorinated byproducts and reduce corrosion issues associated with the traditional chloride-based system.[4][5][6]

Data Presentation

The following tables summarize quantitative data on the conversion of this compound to butanone under various catalytic systems.

Table 1: Performance of Different Catalytic Systems in the Oxidation of this compound to Butanone

Catalyst SystemCo-catalyst / OxidantSolventTemperature (°C)Pressure (MPa)This compound Conversion (%)Butanone Selectivity (%)Key ByproductsReference(s)
PdCl₂CuCl₂ / O₂Aqueous90 - 1201.0 - 2.0~95~88Chlorinated hydrocarbons, Acetic acid[1]
PdSO₄H₃₊ₓPVₓMo₁₂₋ₓO₄₀ / O₂Aqueous30 - 70Not SpecifiedHigh>98Acetic acid[4][5]
Pd + H₁₂P₃Mo₁₈V₇O₈₅O₂Aqueous30 - 70Not SpecifiedNot Specified97.5Acetic acid, C₆-C₈ condensed compounds
Pd-Cu/Al₂O₃ (heterogeneous)O₂Gas PhaseNot SpecifiedAtmosphericNot SpecifiedHighNot Specified[7]

Experimental Protocols

Protocol 1: Wacker-Tsuji Oxidation of this compound using a PdCl₂/CuCl₂ Catalyst System

This protocol is based on the widely used Tsuji-Wacker conditions and is suitable for a laboratory-scale synthesis of butanone from this compound.[8]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • This compound (gas or condensed liquid)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Oxygen (balloon or cylinder)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Gas inlet adapter and tubing

  • Oxygen balloon or gas regulator

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add copper(I) chloride (CuCl, stoichiometric amount relative to the limiting reagent, this compound) and palladium(II) chloride (PdCl₂, ~10 mol%).

    • Add a 7:1 (v/v) mixture of DMF and deionized water.

    • Seal the flask and begin stirring.

    • Purge the flask with oxygen and then maintain a positive pressure of oxygen (e.g., using an oxygen-filled balloon).

    • Stir the mixture vigorously under the oxygen atmosphere for at least 30 minutes. This pre-oxidation step ensures the conversion of Cu(I) to the active Cu(II) species.[8]

  • Reaction:

    • Cool the catalyst solution to room temperature.

    • Introduce this compound into the reaction flask. If using gaseous this compound, it can be bubbled through the solution. If using condensed this compound, it should be added slowly via a syringe.

    • The reaction is typically run at room temperature to slightly elevated temperatures (e.g., up to 60 °C) to increase the reaction rate. Monitor the reaction progress by GC analysis of aliquots.

    • Continue stirring under the oxygen atmosphere until the starting material is consumed.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding 3M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

    • The crude butanone can be purified by fractional distillation. Butanone forms an azeotrope with water, so extractive distillation might be necessary for high purity.[9] The boiling point of butanone is 79.6 °C.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis of butanone from this compound.

Wacker_Tsuji_Catalytic_Cycle cluster_main_cycle Main Catalytic Cycle cluster_regeneration Catalyst Regeneration PdCl4^2- [PdCl₄]²⁻ Pi_Complex π-Complex PdCl4^2-->Pi_Complex + this compound - Cl⁻ CuCl 2CuCl Hydroxy_Complex Hydroxy-Palladium Complex Pi_Complex->Hydroxy_Complex + H₂O - H⁺, - Cl⁻ Beta_Hydride_Elimination β-Hydride Elimination Hydroxy_Complex->Beta_Hydride_Elimination Enol_Complex Enol Complex Beta_Hydride_Elimination->Enol_Complex Butanone_Release Butanone Release Enol_Complex->Butanone_Release Pd(0) Pd(0) Butanone_Release->Pd(0) + Butanone Pd(0)->PdCl4^2- + 2CuCl₂ + 2Cl⁻ CuCl2 2CuCl₂ CuCl->CuCl2 + ½O₂ + 2HCl O2 ½O₂ + 2H⁺

Caption: Catalytic cycle of the Wacker-Tsuji oxidation of this compound to butanone.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (PdCl₂, CuCl in DMF/H₂O under O₂) Start->Catalyst_Prep Reaction Addition of this compound (Reaction at RT - 60°C) Catalyst_Prep->Reaction Quench Reaction Quenching (Addition of 3M HCl) Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Washing Washing of Organic Layer (NaHCO₃, Brine) Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Fractional Distillation Concentration->Purification End Pure Butanone Purification->End

Caption: Experimental workflow for the synthesis and purification of butanone.

References

Application of 1-Butene in the Fuel and Lubricant Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butene (B85601), a linear alpha-olefin, is a versatile C4 hydrocarbon that serves as a crucial building block in the petrochemical industry. Its primary applications in the fuel and lubricant sectors stem from its ability to be converted into high-value performance additives and blendstocks. This document provides detailed application notes and experimental protocols relevant to the utilization of this compound in these industries.

I. Applications in the Fuel Industry

The principal application of this compound in the fuel industry is in the production of alkylate , a high-octane gasoline blending component. Alkylation combines light olefins, such as this compound, with isobutane (B21531) to produce a mixture of highly branched paraffins. This process is critical for producing clean-burning, high-performance gasolines.

Alkylate Production and Performance

Alkylate derived from this compound exhibits excellent antiknock properties, characterized by high Research Octane (B31449) Number (RON) and Motor Octane Number (MON) values. A typical butene alkylate has a RON between 94 and 98 and a MON between 92 and 95.[1] The addition of this alkylate to the gasoline pool significantly boosts the overall octane rating of the fuel, enabling the formulation of high-performance gasolines that meet stringent engine requirements.

Table 1: Typical Properties of Butene Alkylate

PropertyTypical ValueTest Method
Research Octane Number (RON)94 - 98ASTM D2699
Motor Octane Number (MON)92 - 95ASTM D2700
Reid Vapor Pressure (RVP) (psi)2.5 - 5.5ASTM D5191
Sulfur Content (ppm)< 10ASTM D5453
Aromatics (vol%)< 1ASTM D1319
Olefins (vol%)< 1ASTM D1319

Note: Exact values can vary depending on the specific process technology and feedstock composition.

Experimental Protocol: Determination of Research Octane Number (RON) - ASTM D2699

This protocol outlines the standardized procedure for determining the knock characteristics of spark-ignition engine fuels.[2][3][4][5][6]

Objective: To determine the Research Octane Number (RON) of a gasoline sample.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Standardized single-cylinder, four-stroke cycle, variable compression ratio engine

  • Knock-detection instrumentation

  • Primary reference fuels (isooctane and n-heptane)

Procedure:

  • Engine Preparation: Warm up the CFR engine to the specified operating conditions (600 rpm engine speed, controlled intake air temperature and humidity, and fixed spark timing).[4]

  • Standardization: Calibrate the engine using primary reference fuels of known octane numbers to establish a relationship between compression ratio and knock intensity.

  • Sample Introduction: Introduce the gasoline sample into the engine's fuel system.

  • Compression Ratio Adjustment: Adjust the engine's compression ratio until the knock intensity of the sample matches that of a reference fuel blend.

  • Bracketing: Bracket the sample between two reference fuel blends with slightly different octane numbers to precisely determine the sample's octane number.

  • Data Recording: The RON is reported as the octane number of the reference fuel that produces the same knock intensity as the sample under the specified test conditions.

II. Applications in the Lubricant Industry

In the lubricant industry, this compound is primarily used as a monomer for the synthesis of polybutene and polyisobutylene (B167198) (PIB) . These polymers are utilized as lubricant additives to enhance viscosity characteristics and as precursors for other performance additives.

Polybutene and Polyisobutylene as Viscosity Index Improvers

Polybutene and polyisobutylene are effective viscosity index (VI) improvers.[7][8][9][10] They are added to lubricant formulations to reduce the rate of viscosity change with temperature. This ensures that the lubricant maintains an effective lubricating film at high temperatures without becoming excessively thick at low temperatures.

Table 2: Effect of Polyisobutylene (PIB) on Viscosity Index of a Base Oil (Illustrative Data)

PIB Concentration (wt%)Kinematic Viscosity @ 40°C (cSt)Kinematic Viscosity @ 100°C (cSt)Viscosity Index (VI)
0 (Base Oil)30.05.1105
245.27.2125
575.810.5135
10150.117.8145

Note: This data is illustrative. Actual performance depends on the base oil, the specific grade of polyisobutylene, and other additives in the formulation.

Experimental Protocol: Determination of Kinematic Viscosity - ASTM D445

This protocol describes the measurement of the kinematic viscosity of transparent and opaque liquids, a fundamental property for lubricants.[11][12][13][14][15]

Objective: To determine the kinematic viscosity of a lubricant sample.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with precise temperature control (±0.02°C)

  • Timer with an accuracy of ±0.1 seconds

  • Pipettes and suction bulbs

Procedure:

  • Sample Preparation: Ensure the sample is homogeneous and free of air bubbles. For opaque liquids, special reverse-flow viscometers may be required.

  • Viscometer Charging: Charge the viscometer with a precise amount of the lubricant sample.

  • Temperature Equilibration: Place the charged viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

  • Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

  • Calculation: Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where:

    • ν is the kinematic viscosity in centistokes (cSt)

    • C is the calibration constant of the viscometer in cSt/s

    • t is the measured flow time in seconds

  • Repeatability: Perform the measurement at least twice and average the results that fall within the acceptable repeatability limits of the method.

Polyisobutenyl Succinic Anhydride (B1165640) (PIBSA) and Succinimide (B58015) Dispersants

Polyisobutylene can be further functionalized to produce polyisobutenyl succinic anhydride (PIBSA) .[16][17] PIBSA is a key intermediate in the synthesis of polyisobutenyl succinimide (PIBSI) ashless dispersants.[18][19] These dispersants are crucial components in engine oils, where they help to keep soot, sludge, and other contaminants suspended in the oil, preventing them from depositing on engine surfaces.

Experimental Protocol: Synthesis of Polyisobutylene (Illustrative Lab-Scale)

Objective: To synthesize polyisobutylene from this compound via cationic polymerization.

Materials:

  • This compound (liquefied)

  • Lewis acid catalyst (e.g., aluminum trichloride, AlCl₃, or boron trifluoride, BF₃)

  • Co-catalyst (e.g., water or a protic solvent)

  • Inert solvent (e.g., hexane (B92381) or dichloromethane)

  • Quenching agent (e.g., methanol)

  • Reaction vessel with stirring and cooling capabilities

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reactor Setup: Set up a dry, inert-atmosphere reaction vessel equipped with a stirrer, a cooling bath, and an inlet for the monomer and catalyst.

  • Solvent and Monomer Addition: Charge the reactor with the inert solvent and cool it to the desired reaction temperature (typically between -100°C and 0°C). Add the liquefied this compound to the solvent.

  • Catalyst Preparation and Addition: Prepare the catalyst solution by dissolving the Lewis acid in the inert solvent. If a co-catalyst is used, it is typically added to the monomer solution before the catalyst. Slowly add the catalyst solution to the stirred monomer solution to initiate polymerization.

  • Polymerization: Maintain the reaction at the desired temperature. The polymerization is typically rapid.

  • Quenching: After the desired reaction time, quench the polymerization by adding a suitable agent like methanol.

  • Purification: Wash the polymer solution with water to remove catalyst residues. Separate the organic layer and dry it over an anhydrous drying agent.

  • Isolation: Remove the solvent by evaporation under reduced pressure to obtain the polyisobutylene product.

Experimental Protocol: Oxidation Stability of Lubricants - ASTM D2272 (RPVOT)

This test evaluates the resistance of a lubricant to oxidation under accelerated conditions.[20][21][22][23][24]

Objective: To determine the oxidation stability of a lubricant oil.

Apparatus:

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus

  • Oxygen supply

  • Copper catalyst coil

  • Pressure gauge

  • Constant temperature bath (150°C)

Procedure:

  • Sample Preparation: Place a 50 g sample of the lubricant, 5 mL of distilled water, and a polished copper catalyst coil into the pressure vessel.

  • Pressurization: Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).

  • Oxidation: Place the vessel in the constant temperature bath set at 150°C and rotate it at 100 rpm.

  • Pressure Monitoring: Continuously monitor the pressure inside the vessel.

  • Endpoint: The test is complete when the pressure drops by 25 psi (175 kPa) from the maximum pressure reached.

  • Reporting: The result is reported as the time in minutes required to reach the pressure drop, known as the RPVOT induction time.

III. Visualization of Key Processes

Signaling Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows described in this document.

Alkylate_Production cluster_reactants Reactants cluster_process Alkylation Process cluster_products Products This compound This compound Alkylation_Unit Alkylation Unit (Acid Catalyst) This compound->Alkylation_Unit Isobutane Isobutane Isobutane->Alkylation_Unit Alkylate High-Octane Alkylate Alkylation_Unit->Alkylate Lubricant_Additive_Synthesis This compound This compound Polymerization Cationic Polymerization This compound->Polymerization PIB Polyisobutylene (PIB) Polymerization->PIB Functionalization Reaction with Maleic Anhydride PIB->Functionalization Lubricant_Formulation Lubricant Formulation PIB->Lubricant_Formulation Viscosity Index Improver PIBSA Polyisobutenyl Succinic Anhydride (PIBSA) Functionalization->PIBSA Amination Reaction with Polyamine PIBSA->Amination PIBSI Polyisobutenyl Succinimide (PIBSI) Dispersant Amination->PIBSI PIBSI->Lubricant_Formulation Dispersant Experimental_Workflow cluster_fuel Fuel Testing cluster_lubricant Lubricant Testing Fuel_Sample Gasoline Sample (with this compound derived Alkylate) RON_Test ASTM D2699 (RON Test) Fuel_Sample->RON_Test Fuel_Performance Octane Rating RON_Test->Fuel_Performance Lube_Sample Lubricant Sample (with this compound derived Additives) Viscosity_Test ASTM D445 (Kinematic Viscosity) Lube_Sample->Viscosity_Test Oxidation_Test ASTM D2272 (Oxidation Stability) Lube_Sample->Oxidation_Test Lube_Performance Viscosity Index & Oxidative Stability Viscosity_Test->Lube_Performance Oxidation_Test->Lube_Performance

References

Troubleshooting & Optimization

Technical Support Center: Preventing Unwanted Polymerization of 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe storage and handling of 1-butene (B85601) to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize unintentionally during storage?

A1: Unwanted polymerization of this compound is primarily initiated by:

  • Heat: Elevated temperatures provide the activation energy for polymerization to begin. Since polymerization is an exothermic process, it can lead to a runaway reaction if not controlled.

  • Contaminants: Certain impurities can act as initiators. These include:

    • Oxygen: Can form peroxides, which are potent polymerization initiators.

    • Water: May participate in cationic polymerization.

    • Other Reactive Compounds: Traces of other olefins or dienes can sometimes initiate or participate in co-polymerization.

  • Catalyst Residues: Residual catalysts from the synthesis of this compound can remain and initiate polymerization under certain conditions.

Q2: What is "runaway polymerization" and why is it a concern for this compound?

A2: Runaway polymerization is a dangerous situation where the polymerization reaction accelerates uncontrollably. The heat generated by the exothermic polymerization increases the reaction rate, which in turn generates more heat, creating a hazardous positive-feedback loop. This can lead to a rapid increase in temperature and pressure within the storage container, potentially causing a rupture or explosion.[1]

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are chemical compounds added in small amounts to monomers to prevent or delay polymerization.[2] They work by scavenging free radicals, which are the highly reactive species that propagate the polymer chain. By neutralizing these radicals, the inhibitor effectively stops the polymerization process from starting.[1]

Q4: What are the common types of inhibitors used for this compound?

A4: For storing olefins like this compound, phenolic compounds are widely used as inhibitors. A common and effective example is 4-tert-butylcatechol (B165716) (TBC). These types of inhibitors are particularly effective in the presence of dissolved oxygen.[3]

Q5: How much inhibitor should I use?

A5: The required concentration of an inhibitor depends on the storage duration, temperature, and purity of the this compound. For phenolic inhibitors like TBC, a typical concentration range is 10-100 ppm.[1] It is crucial to monitor the inhibitor concentration over time, as it can be depleted, especially during long-term storage or at elevated temperatures.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Increased viscosity or presence of solids in this compound. Onset of polymerization.1. Isolate the container: Move the container to a cool, well-ventilated area away from ignition sources. 2. Cool the container: If safe to do so, cool the exterior of the container with water spray. 3. Do not attempt to vent: Venting may not be sufficient to relieve the pressure from a runaway reaction and could release flammable gas. 4. Contact safety personnel: Immediately notify your institution's safety officer. 5. Review storage conditions: After the immediate hazard is addressed, investigate potential causes such as elevated temperature, prolonged storage time, or inhibitor depletion.
Inhibitor concentration is below the recommended level. Inhibitor depletion over time or due to exposure to high temperatures or contaminants.1. Add more inhibitor: If the this compound is still in a usable state (no signs of polymerization), carefully add a calculated amount of fresh inhibitor. (See Experimental Protocol 2). 2. Ensure thorough mixing: After adding the inhibitor, ensure it is evenly distributed throughout the liquid this compound. 3. Monitor frequently: Increase the frequency of inhibitor concentration monitoring.
Suspected contamination with water or peroxides. Improper handling or storage, or leaks in the storage container.1. Test for contaminants: Use appropriate analytical methods to confirm the presence of water or peroxides. 2. Purify the this compound: If necessary, purify the this compound by passing it through a drying agent or a peroxide removal column. (See Experimental Protocol 1). 3. Inspect storage container: Check the integrity of the storage container and transfer the purified this compound to a clean, dry, and properly prepared container.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitor Concentrations for this compound

ParameterRecommendation
Storage Temperature Below 30°C (86°F)
Inhibitor Type Phenolic (e.g., 4-tert-butylcatechol - TBC)
Inhibitor Concentration 10 - 100 ppm (by weight)
Storage Atmosphere Inert atmosphere (e.g., Nitrogen) with trace oxygen for inhibitor activation
Container Material Carbon steel or stainless steel

Table 2: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Temperature (°F)Vapor Pressure (bar)Vapor Pressure (psi)
-6.320.71.01314.7
15592.197631.87
20682.637.7
30863.550.8
401044.666.7
501225.985.6

Data sourced from NIST Chemistry WebBook and Air Liquide Gas Encyclopedia.[1][4][5]

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes the removal of water and peroxides from liquid this compound. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions for handling flammable liquefied gases.

Materials:

  • Lecture bottle of this compound

  • Two-stage regulator appropriate for flammable gases

  • Stainless steel tubing and fittings

  • Empty, clean, and dry collection cylinder with a dip tube, rated for the pressure of this compound

  • Column packed with activated 3A molecular sieves for water removal

  • Column packed with activated alumina (B75360) for peroxide removal

  • Cooling bath (e.g., dry ice/acetone)

  • Scale

Procedure:

  • System Setup:

    • Assemble the purification train in the order: this compound cylinder -> regulator -> stainless steel tubing -> peroxide removal column -> drying column -> collection cylinder.

    • Ensure all connections are secure and leak-tested with an inert gas (e.g., nitrogen) before introducing this compound.

    • Place the collection cylinder in a cooling bath and on a scale to monitor the amount of this compound collected.

  • Purging the System:

    • With the this compound cylinder closed, evacuate the entire system to remove air.

    • Backfill with low-pressure nitrogen and repeat the evacuation/backfill cycle three times.

  • This compound Transfer:

    • Close the valve to the vacuum pump and open the valve on the this compound cylinder.

    • Carefully open the regulator to a low pressure (e.g., 5-10 psig) to allow liquid this compound to flow through the purification columns and into the collection cylinder. The dip tube in the source cylinder ensures the liquid phase is transferred.

    • Monitor the weight of the collection cylinder to determine the amount of purified this compound collected. Do not fill the collection cylinder to more than 80% of its liquid capacity.

  • Shutdown:

    • Close the valve on the this compound source cylinder.

    • Allow the pressure in the system to slowly decrease as the remaining liquid transfers.

    • Close the valve on the collection cylinder.

    • Vent the pressure from the purification train through a safe outlet.

    • Purge the purification train with nitrogen.

Protocol 2: Addition of Inhibitor to Liquid this compound

This protocol describes the addition of a polymerization inhibitor to a cylinder of purified this compound. This procedure must be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Cylinder of purified liquid this compound

  • High-pressure injection pump or a small, pressure-rated sample cylinder

  • Concentrated solution of the inhibitor (e.g., TBC) in a volatile, inert solvent (e.g., purified hexane)

  • Stainless steel tubing and fittings

  • Scale

Procedure:

  • Inhibitor Solution Preparation:

    • Prepare a concentrated solution of the inhibitor in the chosen solvent. The concentration should be high enough to minimize the amount of solvent added to the this compound.

  • Inhibitor Injection:

    • Connect the injection pump or small sample cylinder containing the inhibitor solution to the liquid valve of the this compound cylinder.

    • Pressurize the injection system with an inert gas (e.g., nitrogen) to a pressure higher than the vapor pressure of this compound at the current temperature.

    • Slowly open the valve on the this compound cylinder and inject the calculated amount of inhibitor solution.

    • Monitor the amount of solution added by weight or volume.

  • Mixing:

    • After adding the inhibitor, gently rock or roll the this compound cylinder to ensure thorough mixing.

Protocol 3: Monitoring Inhibitor Concentration

This protocol provides a general guideline for sampling and analyzing the inhibitor concentration in liquid this compound.

Materials:

  • Sample cylinder (as described in Protocol 1)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Appropriate GC column for separating phenolic compounds

  • Standards of the inhibitor for calibration

Procedure:

  • Sampling:

    • Carefully collect a representative liquid sample of the inhibited this compound into a small, pressure-rated sample cylinder using a procedure similar to Protocol 1. Ensure the sample is taken from the liquid phase.

  • Sample Preparation:

    • Allow a small, known amount of the liquid this compound to evaporate in a fume hood, leaving behind the less volatile inhibitor.

    • Dissolve the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Develop a method to separate and identify the inhibitor based on its retention time and mass spectrum.

    • Quantify the inhibitor concentration by comparing the peak area to a calibration curve prepared from standards.

Visualizations

Signaling Pathways and Workflows

Unwanted_Polymerization_Pathway cluster_initiators Initiation cluster_process Polymerization Process Heat Heat Free Radical\nFormation Free Radical Formation Heat->Free Radical\nFormation Contaminants\n(O2, H2O) Contaminants (O2, H2O) Contaminants\n(O2, H2O)->Free Radical\nFormation Catalyst Residues Catalyst Residues Catalyst Residues->Free Radical\nFormation Chain Propagation Chain Propagation Free Radical\nFormation->Chain Propagation This compound Monomer Unwanted Polymer Unwanted Polymer Chain Propagation->Unwanted Polymer

Caption: Unwanted polymerization pathway of this compound.

Troubleshooting_Workflow Start Start Observe signs of\npolymerization Observe signs of polymerization Start->Observe signs of\npolymerization Isolate and cool\ncontainer Isolate and cool container Observe signs of\npolymerization->Isolate and cool\ncontainer Contact safety\npersonnel Contact safety personnel Isolate and cool\ncontainer->Contact safety\npersonnel Review storage\nconditions Review storage conditions Contact safety\npersonnel->Review storage\nconditions Check inhibitor\nconcentration Check inhibitor concentration Review storage\nconditions->Check inhibitor\nconcentration Concentration OK? Concentration OK? Check inhibitor\nconcentration->Concentration OK? Add more\ninhibitor Add more inhibitor Concentration OK?->Add more\ninhibitor No Check for\ncontaminants Check for contaminants Concentration OK?->Check for\ncontaminants Yes Add more\ninhibitor->Check for\ncontaminants End End Check for\ncontaminants->End

Caption: Troubleshooting workflow for this compound polymerization.

References

troubleshooting low yield in 1-butene synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the synthesis of 1-butene (B85601), with a focus on resolving issues related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

A1: Low yields in this compound synthesis are typically traced back to several key factors. The most prevalent issues include catalyst deactivation, the occurrence of undesirable side reactions, suboptimal reaction conditions, and the presence of impurities in the feedstock. Catalyst deactivation often results from the formation of carbonaceous deposits (coke) on the catalyst surface or the agglomeration of metal particles.[1] Common side reactions that consume reactants or the desired product include polymerization, isomerization of this compound to 2-butenes, and cracking into smaller molecules.[2][3]

Q2: How does catalyst deactivation impact the synthesis process?

A2: Catalyst deactivation leads to a significant drop in reaction rate and selectivity for this compound over time. For instance, in the conversion of 2,3-butanediol (B46004) using Cu/ZSM-5 catalysts, deactivation can cause a 90% drop in the limiting hydrogenation step's rate within 24 hours.[1] This decline in olefin yield often corresponds directly to an increase in undesired intermediates.[1] Deactivation is primarily caused by coke formation, which blocks active sites, and the sintering or agglomeration of metal components, reducing the active surface area.[1][4]

Q3: What types of side reactions are common, and how can they be minimized?

A3: The primary side reaction of concern is the polymerization of this compound, especially in the presence of acid catalysts.[2][5] This can be mitigated by maintaining precise temperature control and, if necessary, introducing a polymerization inhibitor.[2][6] Another common side reaction is the isomerization of this compound to the more thermodynamically stable cis- and trans-2-butene. Operating at lower temperatures can favor the kinetically controlled formation of this compound.[6] Other competing reactions include oligomerization and cracking, particularly at higher temperatures.[3]

Q4: Why is temperature control so critical for this compound synthesis?

A4: Temperature is a crucial parameter that influences both reaction rate and selectivity. Inadequate temperature control can lead to several problems. Exceeding the optimal temperature can trigger exothermic and often uncontrollable polymerization.[2] Higher temperatures can also favor the formation of thermodynamic byproducts like 2-butenes over the desired this compound and promote cracking and coking, which deactivates the catalyst.[3][6] Conversely, a temperature that is too low can result in an incomplete or stalled reaction.[7][8]

Q5: How do feedstock impurities affect the reaction?

A5: Impurities in the feedstock can act as poisons to the catalyst, leading to faster deactivation.[9][10] Certain impurities can promote the formation of deactivating coke species.[9] While some impurities might shorten the reaction's induction period, they also tend to shorten the catalyst's active lifetime by accelerating coke formation.[9][10] Therefore, purification of reactants is a critical step to ensure stable and high yields.[7]

Troubleshooting Guides

Guide 1: Issue - Rapid Decrease in Catalytic Activity

If you observe a significant drop in this compound yield over a short period, catalyst deactivation is the likely cause.

Troubleshooting Workflow:

G cluster_0 start Low Yield Observed: Rapid Decrease in Activity check_coking Analyze Spent Catalyst: Is there evidence of coking (e.g., via TGA, DRIFTS)? start->check_coking check_sintering Analyze Spent Catalyst: Is there evidence of metal agglomeration (e.g., via TEM)? check_coking->check_sintering No sol_coking1 Optimize Reaction Temp: Lower temperature to reduce coke formation rate. check_coking->sol_coking1 Yes sol_sintering1 Improve Catalyst Stability: Use a more thermally stable support or add promoters. check_sintering->sol_sintering1 Yes sol_coking2 Modify Catalyst Support: Introduce mesoporosity (e.g., desilication) to improve resistance to coking. sol_coking1->sol_coking2 sol_coking3 Regenerate Catalyst: Perform controlled burnout of coke deposits. sol_coking2->sol_coking3 sol_sintering2 Lower Reaction Temperature: Reduce thermal stress on the catalyst. sol_sintering1->sol_sintering2

Caption: Troubleshooting workflow for catalyst deactivation.

Quantitative Data on Catalyst Deactivation:

The following table summarizes the impact of catalyst deactivation on butene yield over time during the conversion of 2,3-butanediol.

Time on Stream (hours)Olefin (C3-C6) Yield (%)Carbonyl Intermediates (MEK + IBA) Yield (%)
4~45~20
8~35~30
12~25~40
16~20~50
20~15~55
24<10>60
Data synthesized from graphical representations in[1]. MEK = methylethylketone, IBA = isobutyl aldehyde.
Guide 2: Issue - Low Selectivity for this compound (High Levels of Isomers or Polymers)

If your analysis shows a high concentration of 2-butenes, oligomers, or solid polymer instead of this compound, the issue lies with reaction selectivity.

Reaction Pathway Analysis:

G Reactants Reactants (e.g., Ethylene (B1197577), 2-Butanol) Product Desired Product: This compound Reactants->Product Desired Pathway (Kinetic Control) Cracking Cracking: Lighter Hydrocarbons Reactants->Cracking Side Reaction (High Temp) Isomers Isomerization: cis/trans-2-Butene Product->Isomers Side Reaction (Thermodynamic Control) Polymer Polymerization: Poly(this compound) Product->Polymer Side Reaction (Often Acid-Catalyzed)

Caption: Competing reaction pathways in this compound synthesis.

Troubleshooting Steps:

  • Verify Reaction Temperature: Immediately check that the reaction temperature is within the optimal range. High temperatures favor isomerization to 2-butenes and can initiate polymerization.[2][6] For many processes, lower temperatures favor the kinetically controlled formation of this compound.[6]

  • Review Catalyst Choice: Ensure the catalyst is selective for this compound synthesis and not a potent polymerization catalyst under your reaction conditions.[2] The acidity of zeolite catalysts, for example, can significantly influence side reactions.[11]

  • Optimize Catalyst Loading: An excessive catalyst concentration can sometimes promote side reactions.[2]

  • Introduce an Inhibitor: If polymerization is the primary issue, consider adding a suitable polymerization inhibitor to the reaction mixture.[2][6]

  • Check for Contaminants: Acidic impurities can catalyze polymerization. Ensure all reactants, solvents, and the reactor itself are free from such contaminants.

Data on Temperature and Catalyst Effects on Selectivity:

The table below shows the effect of reaction temperature and catalyst choice on butene isomer distribution during 2-butanol (B46777) dehydration.

CatalystSi/Al₂ RatioReaction Temperature (°C)This compound Yield (wt%)trans-2-Butene Yield (wt%)cis-2-Butene Yield (wt%)
HY60250Maximized --
Water Treatment Sludge-Based-35025.619.229.9
Data extracted from[11]. A HY zeolite with a Si/Al₂ ratio of 60 at 250°C was found to be optimal for maximizing this compound yield.

Experimental Protocols

Protocol 1: Catalyst Preparation (Desilication of HZSM-5)

This protocol describes a method to modify a ZSM-5 zeolite catalyst to improve its resistance to deactivation by coking, as suggested by findings on catalyst performance.[1]

  • Parent Zeolite Preparation: Start with a commercial HZSM-5 zeolite powder.

  • Alkaline Treatment: Prepare a 0.2 M solution of NaOH or CsOH.

  • Desilication: Suspend the HZSM-5 powder in the alkaline solution at a concentration of approximately 30 g/L.

  • Heating: Heat the suspension to 65°C and maintain this temperature under constant stirring for 30 minutes.

  • Quenching and Washing: After 30 minutes, quench the reaction by immersing the flask in an ice bath. Filter the zeolite and wash it thoroughly with deionized water until the filtrate reaches a neutral pH.

  • Drying: Dry the washed zeolite overnight at 110°C.

  • Ion Exchange: To restore the acid sites, perform a liquid-phase ion exchange with a 1 M NH₄NO₃ solution at 80°C for 6 hours.

  • Final Washing and Drying: Wash the zeolite again with deionized water to remove excess nitrates and dry overnight at 110°C.

  • Calcination: Calcine the final product in air at 550°C for 5 hours to obtain the hierarchical (modified) HZSM-5.

Protocol 2: General Procedure for Ethylene Dimerization to this compound

This protocol outlines a general laboratory-scale procedure for the selective dimerization of ethylene, a common industrial route for this compound production.[5][12]

  • Reactor Setup: Assemble a flame-dried or oven-dried pressure reactor (e.g., a Parr autoclave) equipped with a mechanical stirrer, temperature probe, pressure gauge, and gas inlet/outlet valves.

  • Inert Atmosphere: Purge the reactor multiple times with an inert gas (e.g., argon or nitrogen) to remove all air and moisture.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a dry, degassed solvent (e.g., n-heptane) to the reactor.

  • Catalyst System Injection: Sequentially inject the components of the catalyst system into the reactor via syringe. A typical system might include a titanium precursor (e.g., titanium tetrabutoxide), a modifier (e.g., THP), and an activator/co-catalyst (e.g., triethylaluminum).[12] Allow the components to mix for a specified time.

  • Pressurization and Heating: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 50-60°C). Pressurize the reactor with ethylene to the target pressure (e.g., 25 bar).[12]

  • Reaction Monitoring: Maintain a constant temperature and ethylene pressure throughout the reaction. Monitor the reaction progress by observing the rate of ethylene consumption.

  • Reaction Quenching: After the desired reaction time (e.g., 45 minutes), stop the heating and quickly cool the reactor in an ice bath. Carefully vent the excess ethylene pressure.

  • Product Analysis: Collect liquid and gas samples from the reactor. Analyze the gas phase using Gas Chromatography (GC) with a Flame Ionization Detector (FID) to determine the concentration of this compound, unreacted ethylene, and other volatile byproducts. Analyze the liquid phase to quantify heavier byproducts and polymers.

References

Technical Support Center: Enhancing 1-Butene Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective production of 1-butene (B85601).

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis, offering potential causes and solutions.

Issue 1: Low Selectivity to this compound and Formation of Isomers (2-Butene)

Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable 2-butene (B3427860).[1][2]
- Verify and Optimize Temperature: Ensure the reaction temperature is within the optimal range for your catalytic system. For some titanium-based catalysts, the optimal temperature is around 50-60°C.[1] Increasing the temperature beyond this can decrease this compound selectivity.[1]
Catalyst System Not Optimized: The choice and ratio of catalyst, co-catalyst, and modifiers are crucial for selectivity.[3][4]
- Review Catalyst Composition: Ensure the catalyst used is designed for selective ethylene (B1197577) dimerization to this compound.[5] Nickel-based catalysts have shown high selectivity.[2][6]
- Adjust Al/Ti Molar Ratio: For titanium-based catalysts, the Al/Ti molar ratio significantly impacts selectivity. Increasing the Al/Ti ratio to an optimal point (e.g., 4) can increase this compound selectivity, but a further increase may promote polymer formation.[1]
- Utilize Modifiers/Promoters: The addition of electron donor compounds like tetrahydrofuran (B95107) (THF), tetrahydropyran (B127337) (THP), or promoters like 1,2-dichloroethane (B1671644) (EDC) and bromoethane (B45996) can significantly improve this compound selectivity by modifying the active sites of the catalyst.[1][4][7]
Catalyst Deactivation: The catalyst can deactivate over time, leading to a decrease in both activity and selectivity.[8][9]
- Monitor Catalyst Activity: Regularly check the catalyst's performance. A decline in ethylene conversion and this compound selectivity can indicate deactivation.
- Catalyst Regeneration: Depending on the catalyst, regeneration procedures such as calcination may be possible.
- Consider Catalyst Support: The support material can influence catalyst stability and selectivity.

Issue 2: Undesirable Polymer Formation

Possible Cause Troubleshooting Steps
High Reaction Temperature: Elevated temperatures can promote polymerization as a side reaction.[1][5]
- Lower Reaction Temperature: Operate the reaction at the lowest temperature that still provides a reasonable reaction rate and high selectivity to this compound.[1]
Excessive Catalyst Concentration: High concentrations of the catalyst or co-catalyst can lead to uncontrolled polymerization.[5]
- Optimize Catalyst Loading: Reduce the amount of catalyst to the minimum required for efficient dimerization.
High Al/Ti Molar Ratio: For titanium-based catalysts, a high Al/Ti molar ratio can lead to the formation of polyethylene.[1]
- Adjust Al/Ti Ratio: Lower the Al/Ti molar ratio to the optimal range for this compound selectivity.[1]
Presence of Impurities: Certain impurities in the ethylene feed can act as polymerization initiators.
- Purify Ethylene Feed: Ensure the ethylene used is of high purity and free from oxygen, water, and other potential contaminants.[5]
Insufficient Mixing: Poor mixing can lead to localized "hot spots" with high catalyst concentrations, promoting polymerization.
- Improve Agitation: Ensure efficient stirring or mixing to maintain a homogeneous reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the selectivity of this compound production from ethylene dimerization?

A1: The primary factors include the type of catalyst, the molar ratio of co-catalyst to catalyst (e.g., Al/Ti ratio), the presence and nature of modifiers or promoters, reaction temperature, and ethylene pressure.[1][3][4] Optimizing these parameters is crucial for maximizing this compound selectivity.

Q2: How can I minimize the formation of by-products like 2-butene and oligomers?

A2: To minimize 2-butene formation, it is important to control the reaction temperature, as higher temperatures favor its formation.[1] The use of specific modifiers can also enhance selectivity towards this compound.[4][7] To reduce higher oligomers and polymers, controlling the catalyst concentration, Al/Ti ratio (for titanium-based systems), and temperature is critical.[1][5]

Q3: What analytical techniques are recommended for determining the purity of the this compound product?

A3: Gas chromatography (GC) is the most common and effective method for analyzing the purity of this compound and quantifying impurities such as other C4 isomers and residual ethylene.[10][11][12] Using a capillary column like HP-Al2O3/Na2SO4 PLOT can provide good separation of hydrocarbon impurities.[10][11] Gas chromatography-mass spectrometry (GC-MS) can also be used for identification of unknown by-products.[13]

Q4: Can catalyst deactivation affect this compound selectivity?

A4: Yes, catalyst deactivation can significantly impact selectivity.[8][9] As the catalyst deactivates, it may lose its ability to selectively catalyze the dimerization to this compound, leading to the formation of other isomers or a decrease in overall conversion.

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on Ethylene Dimerization

Temperature (°C)Ethylene Conversion (%)Overall this compound Selectivity (%)Polymer Weight (g)
4080.193.20.1
5085.294.50.15
6088.595.10.2
7082.392.80.3

Reaction conditions: ethylene pressure: 22 bar, stirrer speed: 900 rpm, reaction time: 30 min, solvent: n-heptane, Ti(IV)/Al/THF/EDC molar ratios=1:4:4:5.[1]

Table 2: Effect of Al/Ti Molar Ratio on Ethylene Dimerization

Al/Ti Molar RatioEthylene Conversion (%)Overall this compound Selectivity (%)Polymer Weight (g)
275.492.10.1
382.193.50.15
488.295.30.2
585.791.80.4

Reaction conditions: reaction temperature: 55 °C, ethylene pressure: 22 bar, stirrer speed: 900 rpm, reaction time: 30 min, solvent: n-heptane, Ti(IV)/THF/EDC molar ratios=1:4:5.[1]

Experimental Protocols

Protocol 1: Ethylene Dimerization for this compound Production

This protocol provides a general methodology for ethylene dimerization using a titanium-based catalyst system.

1. Materials:

  • High-purity ethylene

  • n-heptane (solvent, dried)

  • Titanium(IV) butoxide (catalyst precursor)

  • Triethylaluminum (TEA) (co-catalyst)

  • Tetrahydrofuran (THF) (modifier)

  • 1,2-dichloroethane (EDC) (promoter)

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, and sampling system.

2. Procedure:

  • Reactor Preparation: Thoroughly clean and dry the reactor to remove any impurities, oxygen, and water. Purge the reactor with an inert gas (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add the desired amount of n-heptane to the reactor.

  • Introduce the specified molar ratios of the catalyst components into the reactor under an inert atmosphere. A typical molar ratio could be Ti(IV):Al:THF:EDC = 1:4:4:5.[1]

  • Reaction Conditions:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 22 bar).[1]

    • Set the stirrer speed (e.g., 900 rpm).[1]

    • Heat the reactor to the desired temperature (e.g., 55°C).[1]

  • Reaction Monitoring: Maintain the reaction for a specific duration (e.g., 30 minutes).[1] Monitor the pressure and temperature throughout the experiment.

  • Product Collection and Analysis:

    • After the reaction time, cool the reactor and carefully vent the excess ethylene.

    • Collect the liquid product for analysis.

    • Analyze the product mixture using gas chromatography (GC) to determine the conversion of ethylene and the selectivity to this compound and other products.

Visualizations

Ethylene_Dimerization_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Ethylene Ethylene Active_Catalyst Active Catalyst (e.g., Ti-based) Ethylene->Active_Catalyst Coordination Intermediate1 Metallacyclopentane Intermediate Active_Catalyst->Intermediate1 Oxidative Coupling Intermediate2 Butene Complex Intermediate1->Intermediate2 β-Hydride Elimination Butene1 This compound Intermediate2->Butene1 Reductive Elimination Oligomers Oligomers/ Polymers Intermediate2->Oligomers Chain Growth (Side Reaction) Butene2 2-Butene (Isomerization) Butene1->Butene2 Isomerization (Side Reaction)

Caption: Catalytic cycle for ethylene dimerization to this compound.

Troubleshooting_Workflow Start Low this compound Selectivity Check_Temp Check Reaction Temperature Start->Check_Temp Temp_High Temperature Too High? Check_Temp->Temp_High Lower_Temp Lower Temperature Temp_High->Lower_Temp Yes Check_Catalyst Analyze Catalyst System Temp_High->Check_Catalyst No End Improved Selectivity Lower_Temp->End Catalyst_Optimized Catalyst Optimized? Check_Catalyst->Catalyst_Optimized Optimize_Catalyst Optimize Catalyst Ratios & Modifiers Catalyst_Optimized->Optimize_Catalyst No Check_Purity Check Ethylene Purity Catalyst_Optimized->Check_Purity Yes Optimize_Catalyst->End Purity_Issue Impurities Present? Check_Purity->Purity_Issue Purify_Feed Purify Ethylene Feed Purity_Issue->Purify_Feed Yes Purity_Issue->End No Purify_Feed->End

Caption: Troubleshooting workflow for low this compound selectivity.

References

Technical Support Center: Poly(1-butene) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(1-butene) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the molecular weight of poly(this compound)?

The molecular weight of poly(this compound) is primarily influenced by four key factors: the type of catalyst system used, the polymerization temperature, the concentration of the This compound (B85601) monomer, and the presence and concentration of chain transfer agents. Each of these parameters can be adjusted to target a specific molecular weight range.

Q2: How do Ziegler-Natta and metallocene catalysts affect the molecular weight of poly(this compound)?

Ziegler-Natta and metallocene catalysts represent two major classes of catalysts used for the polymerization of this compound, and they have distinct effects on the resulting polymer's molecular weight.[1][2]

  • Ziegler-Natta Catalysts: These are heterogeneous catalysts known for their high activity.[3] They typically produce poly(this compound) with a broad molecular weight distribution due to the presence of multiple types of active sites on the catalyst surface.[2]

  • Metallocene Catalysts: These are homogeneous, single-site catalysts that offer more precise control over the polymer's molecular weight and molecular weight distribution.[3][4] This precision allows for the synthesis of polymers with more uniform chain lengths and narrower molecular weight distributions.[5] With the development of new catalysts, like Zr-based metallocenes, it is possible to obtain polymers with lower molecular weight compared to standard Ziegler-Natta products.[6]

Q3: What is the role of a chain transfer agent in controlling the molecular weight?

Chain transfer agents are crucial for controlling the molecular weight of polymers.[7] In the context of poly(this compound) synthesis, agents like hydrogen are often used.[8] The chain transfer agent terminates the growth of a polymer chain, which is then reinitiated, starting a new chain. By increasing the concentration of the chain transfer agent, the rate of termination reactions increases relative to the rate of propagation, leading to the formation of a larger number of shorter polymer chains and, consequently, a lower average molecular weight.[9][10]

Q4: How does the polymerization temperature influence the molecular weight of poly(this compound)?

Polymerization temperature has a significant impact on the molecular weight of poly(this compound). Generally, an increase in the polymerization temperature leads to a decrease in the molecular weight. This is because higher temperatures increase the rate of chain transfer and termination reactions more than the rate of the propagation reaction. For example, in ethylene/1-butene copolymerization, an increase in temperature has been shown to affect the molecular weight.[8]

Q5: How does the concentration of the this compound monomer affect the molecular weight?

The concentration of the this compound monomer is directly related to the rate of polymerization and the final molecular weight of the polymer. A higher monomer concentration generally leads to a higher molecular weight. This is because a greater availability of monomer units at the catalyst's active site favors the propagation of the polymer chain over termination reactions.

Troubleshooting Guides

Problem: The molecular weight of my poly(this compound) is lower than expected.

Possible CauseSuggested Solution
High Polymerization Temperature Verify that the reaction temperature is within the desired range. If it is too high, improve the cooling efficiency of the reactor or lower the setpoint.
High Concentration of Chain Transfer Agent If using a chain transfer agent like hydrogen, reduce its partial pressure or concentration in the reactor.[8]
Presence of Impurities Impurities in the monomer or solvent can act as unintended chain transfer agents. Ensure that the this compound and solvent are properly purified to remove water, oxygen, and other reactive species.[11]
Catalyst Regioerrors Certain metallocene catalysts that are not fully regioselective can lead to low molecular weight poly(this compound) due to a preference for chain termination after a regioirregular insertion.[12][13] Consider using a more regioselective catalyst.

Problem: The molecular weight of my poly(this compound) is higher than expected.

Possible CauseSuggested Solution
Low Polymerization Temperature Check the reaction temperature to ensure it has not dropped below the target. Enhance the heating control of the reactor if necessary.
Insufficient Chain Transfer Agent If a chain transfer agent is being used, its concentration may be too low. Increase the amount of the chain transfer agent to achieve the desired molecular weight.[10]
Low Catalyst Activity Low catalyst activity can sometimes lead to longer polymer chains if the rate of propagation is less affected than the rate of termination. Ensure the catalyst is properly activated and that the cocatalyst-to-catalyst ratio is optimal.

Problem: The molecular weight distribution of my poly(this compound) is too broad.

Possible CauseSuggested Solution
Use of Ziegler-Natta Catalyst Ziegler-Natta catalysts are known to produce polymers with broad molecular weight distributions due to multiple active sites.[2] For a narrower distribution, consider switching to a single-site metallocene catalyst.[3][5]
Temperature Gradients in the Reactor Inconsistent temperature within the reactor can lead to different rates of polymerization and termination, resulting in a broader molecular weight distribution. Improve the stirring and heat transfer within the reactor to ensure a uniform temperature.
Changes in Monomer Concentration Over Time A significant drop in monomer concentration during the polymerization can lead to a broader molecular weight distribution. Maintain a relatively constant monomer concentration by feeding it continuously or ensuring the initial charge is sufficient for the targeted polymerization time.

Quantitative Data

Table 1: Effect of Catalyst Type and Polymerization Temperature on the Viscosity Molecular Weight (Mv) of Isotactic Poly(this compound) (iPB)

Catalyst SystemPolymerization Temperature (°C)Mv
Me2Si(Ind)2ZrCl25016,000
Me2Si(2-Me-Ind)2ZrCl250381,100
Me2Si(2-Me-4-Ph-Ind)2ZrCl270111,000
Data sourced from a computational study on homogeneous single-site catalysts.[12][13]

Experimental Protocols

Protocol 1: General Procedure for this compound Polymerization in a Slurry Reactor

  • Reactor Preparation: A 1-L steel reactor equipped with a mechanical agitator and a temperature control system is used. Before each reaction, the reactor is purged with high-purity nitrogen for at least 2 hours at an elevated temperature to remove any residual moisture and oxygen.[14]

  • Solvent and Cocatalyst Addition: After cooling the reactor to the desired temperature, a purified solvent such as n-hexane is introduced. Subsequently, a solution of the cocatalyst, for example, triethylaluminum (B1256330) (TEA), in n-hexane is injected into the reactor.[14]

  • Monomer and Chain Transfer Agent Introduction: The desired amount of this compound is then fed into the reactor. If a chain transfer agent such as hydrogen is used, it is introduced at this stage to control the molecular weight.[15]

  • Catalyst Injection and Polymerization: The polymerization is initiated by injecting the catalyst slurry (e.g., a Ziegler-Natta or metallocene catalyst) into the reactor using high-pressure nitrogen. The polymerization is allowed to proceed for a set time while maintaining a constant temperature and pressure.[16]

  • Termination and Polymer Recovery: The reaction is terminated by adding a quenching agent like acidified methanol. The polymer is then collected, washed with methanol, and dried in a vacuum oven at an elevated temperature until a constant weight is achieved.[3]

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

  • Sample Preparation: The poly(this compound) sample is dissolved in a suitable solvent, such as 1,2,4-trichlorobenzene (B33124) (TCB), at a concentration of approximately 1 mg/mL. The dissolution is carried out at an elevated temperature (e.g., 150°C) with gentle agitation to ensure complete dissolution.[17]

  • GPC Analysis: The analysis is performed on a high-temperature GPC instrument equipped with a refractive index detector. The dissolved sample is injected into the GPC system, and the polymer is separated based on its hydrodynamic volume as it passes through a series of columns.

  • Calibration and Data Analysis: The GPC system is calibrated using polystyrene standards with known molecular weights. The molecular weight distribution and average molecular weights (Mn, Mw) of the poly(this compound) sample are then calculated from the elution profile using appropriate software.

Visualizations

Troubleshooting_Molecular_Weight start Problem with Poly(this compound) Molecular Weight mw_issue Is the Molecular Weight Too Low or Too High? start->mw_issue low_mw Molecular Weight is Too Low mw_issue->low_mw Too Low high_mw Molecular Weight is Too High mw_issue->high_mw Too High check_temp_low Check Polymerization Temperature low_mw->check_temp_low check_cta_low Check Chain Transfer Agent Concentration low_mw->check_cta_low check_impurities Check for Impurities in Monomer/Solvent low_mw->check_impurities check_temp_high Check Polymerization Temperature high_mw->check_temp_high check_cta_high Check Chain Transfer Agent Concentration high_mw->check_cta_high temp_high Is Temperature Too High? check_temp_low->temp_high cta_high Is CTA Concentration Too High? check_cta_low->cta_high solution_purify Purify Monomer and Solvent check_impurities->solution_purify temp_low Is Temperature Too Low? check_temp_high->temp_low cta_low Is CTA Concentration Too Low? check_cta_high->cta_low temp_high->check_cta_low No solution_temp_low Decrease Temperature temp_high->solution_temp_low Yes cta_high->check_impurities No solution_cta_low Decrease CTA Concentration cta_high->solution_cta_low Yes temp_low->check_cta_high No solution_temp_high Increase Temperature temp_low->solution_temp_high Yes solution_cta_high Increase CTA Concentration cta_low->solution_cta_high Yes

Caption: Troubleshooting workflow for poly(this compound) molecular weight control.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_recovery Product Recovery reactor_prep Reactor Purging (N2) reagent_prep Solvent & Cocatalyst Addition reactor_prep->reagent_prep monomer_add This compound & Chain Transfer Agent Feed reagent_prep->monomer_add catalyst_inj Catalyst Injection monomer_add->catalyst_inj polymerization Polymerization (Controlled T & P) catalyst_inj->polymerization termination Reaction Termination polymerization->termination washing Washing & Filtering termination->washing drying Drying washing->drying final_product Final Poly(this compound) Product drying->final_product

Caption: Experimental workflow for the synthesis of poly(this compound).

Molecular_Weight_Factors mw Poly(this compound) Molecular Weight catalyst Catalyst System (Ziegler-Natta vs. Metallocene) mw->catalyst temp Polymerization Temperature mw->temp monomer_conc Monomer Concentration mw->monomer_conc cta Chain Transfer Agent mw->cta

Caption: Key factors influencing the molecular weight of poly(this compound).

References

Technical Support Center: Managing Heat Dissipation in Exothermic 1-Butene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the exothermic nature of 1-butene (B85601) polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is managing heat dissipation critical in this compound polymerization?

A1: The polymerization of this compound is a highly exothermic process, meaning it releases a significant amount of heat.[1] If this heat is not effectively removed, it can lead to a rapid increase in the reaction temperature. This can cause several problems, including loss of control over the polymerization rate, broadening of the molecular weight distribution of the polymer, and in severe cases, a dangerous condition known as thermal runaway.[1]

Q2: What is thermal runaway and what are its consequences?

A2: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control due to a positive feedback loop between temperature and reaction rate.[1] As the temperature increases, the polymerization rate accelerates, releasing even more heat. This can lead to a rapid and dangerous rise in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of flammable materials.[1]

Q3: What are the primary methods for controlling the temperature of a this compound polymerization reaction?

A3: The primary methods for temperature control involve efficient heat removal from the reactor. This is typically achieved through the use of a reactor cooling jacket, where a coolant is circulated to absorb the heat of reaction.[1] For larger scale or highly exothermic reactions, additional cooling methods such as internal cooling coils or external heat exchangers may be employed.[2] Advanced process control systems are also vital for monitoring the temperature and adjusting the cooling rate in real-time.

Q4: How does the choice of catalyst affect heat generation?

A4: The type and concentration of the catalyst can significantly influence the rate of polymerization and, consequently, the rate of heat generation. An excessive catalyst concentration can lead to a very high reaction rate and a rapid release of heat that may overwhelm the cooling system's capacity.[1] Different catalyst systems, such as Ziegler-Natta or metallocene catalysts, will have different activity profiles at various temperatures, which will affect the heat evolution.[3][4]

Q5: Can impurities in the this compound monomer affect the reaction's exotherm?

A5: Yes, impurities in the this compound feedstock can act as initiators or inhibitors, affecting the polymerization rate and heat generation. For instance, oxygen and water can act as polymerization initiators, leading to uncontrolled reactions.[1] Therefore, it is crucial to use purified this compound for consistent and controlled polymerization.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Temperature Increase

Possible Cause Troubleshooting Steps
Excessive Catalyst Concentration 1. Immediately reduce or stop the monomer feed (in a semi-batch process). 2. Increase the coolant flow rate to the maximum. 3. If the temperature continues to rise uncontrollably, consider adding a reaction inhibitor or short-stopping agent. 4. For future experiments, re-evaluate and optimize the catalyst loading.[1]
Inadequate Cooling 1. Verify that the coolant is circulating at the correct temperature and flow rate. 2. Check for any blockages or restrictions in the cooling lines. 3. Ensure good agitation within the reactor to improve heat transfer to the cooling surfaces.[1]
Presence of Contaminants in Monomer 1. Ensure that the this compound monomer has been properly purified to remove potential initiators like oxygen and water.[1] 2. Conduct the polymerization under a strictly inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Difficulty in Maintaining a Stable Reaction Temperature

Possible Cause Troubleshooting Steps
Poor Heat Transfer 1. Increase the agitation speed to improve mixing and heat transfer. 2. Check for polymer buildup on the reactor walls or cooling coils, which can act as an insulator. If present, the reactor will need to be cleaned. 3. Consider using a solvent to reduce the viscosity of the reaction mixture, which can improve heat transfer.
Fluctuations in Coolant Temperature or Flow 1. Ensure the cooling system can provide a stable coolant temperature and flow rate. 2. Implement a more responsive temperature control system, such as a PID controller, to automatically adjust the cooling.
Inconsistent Monomer or Catalyst Feed Rate (Semi-batch) 1. Verify the calibration and performance of all pumps and mass flow controllers. 2. Ensure a steady and continuous feed of reactants into the reactor.

Quantitative Data

Table 1: Thermodynamic Data for this compound Polymerization

Parameter Value Units Reference
Calculated Heat of Polymerization (ΔHp)-22.3kcal/mol[5]
Calculated Activation Energy (Propagation)4.6kcal/mol[4][6]
Calculated Activation Energy (Termination via β-H Transfer)>4.6kcal/mol[4][6]

Note: The heat of polymerization can be influenced by factors such as the physical state of the monomer and polymer, and the presence of steric hindrance in the polymer. The provided value is a calculated estimate.

Table 2: Typical Polymerization Temperatures for this compound

Catalyst System Typical Temperature Range Reference
Ziegler-Natta20 - 70 °C[3][7]
Metallocene25 - 70 °C[4]
Cationic-130 to -30 °C[8]

Experimental Protocols

Protocol 1: General Procedure for Temperature Control in a Jacketed Glass Reactor

  • Reactor Setup: Assemble a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe (thermocouple or RTD), an inert gas inlet/outlet, and ports for reactant addition.

  • Inert Atmosphere: Purge the reactor with a dry, inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.

  • Coolant Circulation: Start the circulation of the coolant through the reactor jacket. Set the coolant temperature to a value that will allow for effective heat removal, typically a few degrees below the desired reaction temperature.

  • Solvent and Co-catalyst Addition: If applicable, add the solvent and any co-catalysts to the reactor and allow the temperature to stabilize to the setpoint.

  • Monomer and Catalyst Addition:

    • Batch Process: Add the this compound monomer to the reactor. Once the temperature is stable, inject the catalyst solution.

    • Semi-Batch Process: Start a continuous feed of the this compound monomer and/or the catalyst solution at a predetermined rate. The feed rate should be controlled to ensure that the heat generated can be effectively removed by the cooling system.

  • Temperature Monitoring and Control: Continuously monitor the internal temperature of the reactor. The temperature control system should adjust the coolant flow or temperature to maintain the desired reaction temperature within a narrow range (e.g., ±1 °C).

  • Vigilance for Exotherms: Be vigilant for any sudden and rapid increases in temperature, which could indicate the onset of a runaway reaction.[1]

  • Reaction Termination: Once the desired polymerization time or monomer conversion is reached, terminate the reaction by adding a suitable quenching agent (e.g., methanol).

  • Post-Polymerization: Cool the reactor to room temperature before opening it to the atmosphere.

Visualizations

Troubleshooting_Thermal_Runaway start Rapid Temperature Increase Detected check_catalyst Is Catalyst Addition Rate as Expected? start->check_catalyst check_cooling Is Cooling System Operating Correctly? check_catalyst->check_cooling Yes reduce_feed Reduce/Stop Monomer/Catalyst Feed check_catalyst->reduce_feed No increase_cooling Increase Coolant Flow to Maximum check_cooling->increase_cooling No monitor_temp Monitor Temperature check_cooling->monitor_temp Yes reduce_feed->monitor_temp increase_cooling->monitor_temp stable Temperature Stabilized monitor_temp->stable Yes unstable Temperature Continues to Rise monitor_temp->unstable No add_inhibitor Consider Adding Reaction Inhibitor review_protocol Review and Optimize Protocol for Future Experiments add_inhibitor->review_protocol stable->review_protocol unstable->add_inhibitor

Caption: Troubleshooting workflow for a rapid temperature increase.

Heat_Dissipation_Workflow cluster_reactor Polymerization Reactor cluster_cooling Primary Cooling System cluster_secondary_cooling Secondary Cooling (Optional) cluster_control Control System reaction Exothermic This compound Polymerization agitator Agitation reaction->agitator Enhances Heat Transfer cooling_jacket Cooling Jacket reaction->cooling_jacket Heat Transfer ext_heat_exchanger External Heat Exchanger reaction->ext_heat_exchanger Heat Transfer via Recirculation Loop temp_sensor Temperature Sensor reaction->temp_sensor Measures Temperature coolant_out Coolant Out cooling_jacket->coolant_out coolant_in Coolant In coolant_in->cooling_jacket controller PID Controller temp_sensor->controller control_valve Coolant Control Valve controller->control_valve control_valve->coolant_in

Caption: Experimental workflow for heat dissipation in this compound polymerization.

References

identifying and removing impurities from 1-butene feedstock

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butene (B85601) feedstock. The following sections detail methods for identifying and removing common impurities to ensure the high purity required for sensitive downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in this compound feedstock?

A1: Common impurities in this compound feedstock are other C3 and C4 hydrocarbons. These include propane, isobutane, n-butane, trans-2-butene, isobutene, and cis-2-butene.[1] Other potential impurities can include water, peroxides, and oxygen, which can interfere with polymerization reactions.[2]

Q2: My gas chromatogram (GC) shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in your GC analysis of this compound can arise from several sources:

  • Contamination: The sample, solvent, or GC system itself may be contaminated. Ensure clean sample handling and injection.[3]

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or ghost peaks.[4]

  • Septum Bleed: Particles from the injection port septum can enter the column. Regular replacement of the septum is recommended.[5]

  • Improper Column Installation: An improperly cut or installed column can lead to peak splitting or shouldering, which might be misinterpreted as extra peaks.[6][7]

  • Carryover: Residuals from a previous injection can elute in a subsequent run.[3]

Troubleshooting Steps:

  • Run a blank: Inject the solvent used for your sample preparation to check for contamination.

  • Check for leaks: Ensure all fittings in the GC system are tight.

  • Inspect the column: Trim a small portion from the front of the column to remove any accumulated non-volatile residues.[6]

  • Replace consumables: Use a new septum and liner.[5]

Q3: I am observing poor separation of this compound from other butene isomers during distillation. What should I do?

A3: The boiling points of C4 hydrocarbons are very close, making simple distillation challenging.

  • n-Butane: -0.5°C

  • Isobutane: -11.7°C

  • This compound: -6.3°C

  • Isobutene: -6.9°C

  • trans-2-Butene: 0.9°C

  • cis-2-Butene: 3.7°C

For improved separation, extractive distillation is recommended. This technique involves introducing a solvent that alters the relative volatilities of the components, making them easier to separate.[8][9] Common solvents include acetonitrile (B52724) (ACN) mixed with water or N-methylpyrrolidone (NMP).[2][8]

Q4: How can I remove water from my this compound feedstock?

A4: Water can act as a poison to catalysts used in polymerization. The most common and effective method for removing water from this compound is by passing the liquid or gas through a column packed with activated molecular sieves (3A or 4A).[10][11] The 3Å pore size is particularly effective as it allows water molecules to be adsorbed while excluding the larger this compound molecules.[10]

Q5: I suspect the presence of peroxides in my this compound. How can I detect and remove them?

A5: Peroxides can be hazardous and inhibit polymerization.

Detection: Peroxide test strips can provide a quick qualitative indication. For quantitative analysis, various colorimetric and iodometric methods are available.

Removal: Peroxides can be removed by passing the this compound through a column of activated alumina (B75360) or by washing with a freshly prepared solution of ferrous sulfate (B86663).[12][13] Extreme caution should be exercised as concentrated peroxides can be explosive.[12]

Data Presentation

Table 1: Gas Chromatography Conditions for this compound Impurity Analysis

ParameterValueReference
Technique GC-Capillary[1]
Column Agilent CP-Al2O3/Na2SO4, 50 m x 0.32 mm, 5 µm df[1]
Temperature 110 °C[1]
Carrier Gas N₂, 110 kPa[1]
Injector Splitter, 20 mL/min, T = 150 °C[1]
Detector FID, T = 200 °C[1]
Sample Size 100 µL[1]

Table 2: Typical Elution Order of Impurities in this compound Analysis by GC

Elution OrderCompound
1Propane
2Isobutane
3n-Butane
4trans-2-Butene
5This compound
6Isobutene
7cis-2-Butene

Source:[1]

Table 3: Extractive Distillation Parameters for this compound/n-Butane Separation

ParameterExtractive Distillation ColumnSolvent Recovery ColumnReference
Number of Trays 7015[9]
Top Pressure 450 kPa200 kPa[9]
Bottom Pressure 630 kPa260 kPa[9]
Reflux Ratio 5.04.0[9]
Feed Tray 4010[9]
Solvent Feed Tray 5N/A[9]
Solvent Acetonitrile (ACN) and Water-[9]
Feed:Solvent Ratio 1 : 7.9-[9]

Experimental Protocols

Protocol 1: Identification of Hydrocarbon Impurities by Gas Chromatography

Objective: To identify and quantify hydrocarbon impurities in a this compound sample.

Methodology:

  • System Preparation: Set up the gas chromatograph according to the parameters outlined in Table 1.

  • Sample Preparation: If the this compound is in a liquid phase, use a liquid-phase sample injection valve to ensure representative sampling.[14][15]

  • Injection: Inject 100 µL of the this compound sample into the GC.[1]

  • Data Acquisition: Run the analysis for approximately 13 minutes to allow for the elution of all C3 and C4 hydrocarbons.[1]

  • Analysis: Identify the impurity peaks based on their retention times relative to a known standard, following the elution order in Table 2. Quantify the impurities by comparing their peak areas to a calibration curve.

Protocol 2: Removal of Water using Molecular Sieves

Objective: To dry this compound feedstock.

Methodology:

  • Activation of Molecular Sieves: Activate 3A or 4A molecular sieves by heating them in a vacuum oven at 300-350°C for at least 3 hours to remove any adsorbed water.[10]

  • Column Packing: Pack a chromatography column with the activated molecular sieves.

  • Drying Process: Pass the liquid or gaseous this compound through the packed column. The flow rate should be slow enough to allow for efficient adsorption of water.

  • Storage: Store the dried this compound over a small amount of activated molecular sieves to maintain dryness.[16]

Protocol 3: Removal of Peroxides using Ferrous Sulfate

Objective: To remove peroxide impurities from this compound.

Methodology:

  • Prepare Ferrous Sulfate Solution: Prepare a fresh 5% solution of ferrous sulfate (FeSO₄) in deionized water. A common formulation involves dissolving 60 g of ferrous sulfate in a mixture of 6 mL of concentrated sulfuric acid and 100 mL of water.[12][13]

  • Washing: In a separatory funnel, wash the liquid this compound with the ferrous sulfate solution. Shake gently to avoid emulsion formation.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the washing step if necessary, until a peroxide test of the this compound is negative.

  • Drying: Dry the peroxide-free this compound using a suitable drying agent like anhydrous sodium sulfate, followed by removal of the drying agent.

Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_end End Start This compound Feedstock GC_Analysis Gas Chromatography (GC) Analysis Start->GC_Analysis Check_Purity Impurities Present? GC_Analysis->Check_Purity Pure_Product High-Purity this compound Check_Purity->Pure_Product No Purification Purification Check_Purity->Purification Yes

Caption: Workflow for identifying impurities in this compound feedstock.

Purification_Workflow cluster_input Input cluster_steps Purification Steps cluster_output Output Impure_Butene Impure this compound Remove_Water Drying (Molecular Sieves) Impure_Butene->Remove_Water Remove_Peroxides Peroxide Removal (Ferrous Sulfate/Alumina) Remove_Water->Remove_Peroxides Remove_Hydrocarbons Extractive Distillation (ACN/Water or NMP) Remove_Peroxides->Remove_Hydrocarbons Pure_Butene Purified this compound Remove_Hydrocarbons->Pure_Butene

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing 1-Butene Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize 1-butene (B85601) hydroformylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydroformylation?

The main products are n-pentanal (the linear aldehyde) and 2-methylbutanal (the branched or iso-aldehyde).[1][2] Trace amounts of isomerization products, such as cis- and trans-2-butene, may also be detected.[1][2]

Q2: Which catalyst systems are most effective for this compound hydroformylation?

Rhodium-based catalysts are generally preferred over cobalt catalysts for their higher activity and selectivity towards linear aldehydes under milder conditions.[3][4] These catalysts are typically complexes of rhodium with organophosphorus ligands, such as triphenylphosphine (B44618) (PPh₃) or bulky diphosphites.[3][5]

Q3: What is the significance of the n/iso (or n/i) ratio?

The n/iso ratio represents the regioselectivity of the reaction, indicating the proportion of the linear aldehyde (n-pentanal) to the branched aldehyde (2-methylbutanal). For many industrial applications, the linear aldehyde is the more desired product, making a high n/iso ratio a key objective.

Q4: What are the typical reaction conditions for this compound hydroformylation?

Reaction conditions can vary, but generally involve temperatures between 40 and 200°C and pressures from 10 to 100 atmospheres of syngas (a mixture of carbon monoxide and hydrogen).[6] For rhodium-catalyzed reactions, temperatures may range from 70 to 100°C with pressures of 1 to 3 MPa.[1][2]

Troubleshooting Guide

Problem: Low Conversion of this compound

Q5: My this compound conversion is lower than expected. What are the potential causes and solutions?

Low conversion can stem from several factors related to catalyst activity, reaction conditions, or impurities.

  • Catalyst Deactivation: The active catalyst may have degraded. This can be caused by impurities like peroxides in the olefin feed or by the formation of inactive rhodium species.[3]

    • Solution: Ensure the this compound feedstock is purified to remove peroxides. Consider regenerating the catalyst, which may involve oxidation, removal of phosphine (B1218219) oxides, and treatment with syngas.[7]

  • Insufficient Temperature: The reaction may not have reached the necessary activation energy.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for any decrease in selectivity.

  • Incorrect Syngas Pressure/Ratio: The partial pressures of H₂ and CO are critical.

    • Solution: Verify the total pressure and the H₂/CO ratio. A 1:1 ratio is common.[8] The reaction rate has a positive dependence on hydrogen partial pressure and a slightly negative dependence on carbon monoxide partial pressure.[9]

  • Poor Mass Transfer: In heterogeneous or biphasic systems, poor mixing can limit the reaction rate.

    • Solution: Increase the stirring speed to improve contact between the catalyst, substrate, and syngas.

Problem: Poor n/iso Selectivity

Q6: How can I improve the n/iso ratio of my reaction?

Improving the yield of the linear aldehyde is a common goal. Several factors influence this selectivity:

  • Ligand Selection: The choice of ligand is paramount. Bulky phosphine or phosphite (B83602) ligands tend to favor the formation of the linear product due to steric hindrance.[3] Increasing the ligand-to-rhodium ratio can also significantly favor the formation of n-pentanal.[1][2]

  • Reaction Temperature: Lower temperatures can favor the formation of the linear aldehyde.[3]

  • CO Partial Pressure: Higher carbon monoxide partial pressures generally promote the formation of the linear product.[3] However, increasing the total syngas pressure can sometimes diminish the yield of n-pentanal.[1][2]

  • Solvent Effects: The choice of solvent can influence selectivity. The presence of water in some systems has been shown to increase the n/iso ratio.[8]

Problem: Catalyst Deactivation and Instability

Q7: My catalyst appears to have deactivated during the reaction. What could be the cause?

Catalyst deactivation is a significant issue in hydroformylation.

  • Ligand Degradation: Organophosphorus ligands can degrade through oxidation or hydrolysis, which is a primary cause of deactivation.[3]

    • Solution: Use purified, oxygen-free reagents and solvents. The stability of the catalyst can be monitored over time to detect any ligand degradation.[9]

  • Formation of Inactive Rhodium Species: The active catalyst can convert into inactive clusters or complexes.

    • Solution: A regeneration process may be necessary. This can involve treating the deactivated catalyst with an oxygen-containing gas, filtering any solid oxides, and adding fresh ligand.[7]

  • Product Inhibition/Byproduct Formation: High concentrations of aldehyde products or the formation of heavy byproducts from aldol (B89426) condensation can block active sites or lead to pore blocking in supported catalysts.[10]

    • Solution: In continuous systems, in situ product removal can prevent accumulation.[10] For batch reactions, optimizing reaction time to avoid high product concentrations can be beneficial.

Data Presentation: Impact of Reaction Parameters

Table 1: Effect of Ligand-to-Rhodium Ratio on n/iso Selectivity Conditions: Rhodium-based catalyst, 70-100°C, 1-3 MPa total pressure.

Ligand/Rh Ration/iso RatioObservation
LowLowerLess steric hindrance, allowing for more branched product formation.
HighHigherIncreased ligand concentration favors the formation of the sterically less hindered linear product.[1][2]

Table 2: General Effects of Temperature and Pressure on Selectivity Catalyst: Typical Rhodium-phosphine complex.

ParameterChangeEffect on n/iso RatioReference
TemperatureIncreaseGenerally Decreases[3]
CO Partial PressureIncreaseGenerally Increases[3]
Total Syngas PressureIncreaseCan Decrease[1][2]

Experimental Protocols

Standard Protocol for this compound Hydroformylation

This protocol describes a typical lab-scale batch hydroformylation experiment using a rhodium-based catalyst.

1. Reactor Preparation:

  • Thoroughly clean and dry a high-pressure autoclave reactor.
  • Assemble the reactor, ensuring all seals are secure.
  • Purge the reactor multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

2. Catalyst Preparation (under inert atmosphere):

  • In a glovebox or using Schlenk techniques, charge the reactor with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand in an appropriate solvent (e.g., toluene).[8]
  • The typical catalyst concentration is in the range of 100-200 ppm of rhodium.[1][2]
  • The ligand-to-rhodium ratio can be varied to optimize selectivity.[8]

3. Reaction Execution:

  • Seal the reactor and remove it from the inert atmosphere.
  • Pressurize and vent the reactor several times with syngas (H₂/CO, typically 1:1) to remove the inert gas.
  • Introduce liquid this compound into the reactor.
  • Heat the reactor to the desired temperature (e.g., 80°C) with stirring.[8]
  • Pressurize the reactor to the target pressure with syngas (e.g., 4-10 bar).[8]
  • Maintain a constant pressure and temperature throughout the reaction. Monitor the reaction progress by measuring gas uptake.

4. Product Analysis:

  • After the desired reaction time or cessation of gas uptake, cool the reactor to room temperature.
  • Carefully vent the excess syngas.
  • Collect the liquid product mixture.
  • Analyze the product distribution (n-pentanal, 2-methylbutanal, unreacted this compound, and any byproducts) using Gas Chromatography (GC) with an internal standard.

Visualizations

Hydroformylation_Catalytic_Cycle Simplified Catalytic Cycle for Rh-Catalyzed Hydroformylation A HRh(CO)L2 (Active Catalyst) B Olefin Coordination A->B + this compound - L C Migratory Insertion (Alkyl Complex) B->C D CO Coordination C->D + CO E CO Migratory Insertion (Acyl Complex) D->E F Oxidative Addition of H2 E->F + H2 G Reductive Elimination F->G G->A - Aldehyde

Caption: A simplified diagram of the rhodium-catalyzed hydroformylation cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Poor n/iso Selectivity Start Start: Poor n/iso Ratio CheckLigand Is Ligand/Rh ratio high enough? Start->CheckLigand IncreaseLigand Action: Increase Ligand/Rh ratio CheckLigand->IncreaseLigand No CheckTemp Is temperature too high? CheckLigand->CheckTemp Yes IncreaseLigand->CheckTemp LowerTemp Action: Decrease temperature CheckTemp->LowerTemp Yes CheckCO Is CO partial pressure too low? CheckTemp->CheckCO No LowerTemp->CheckCO IncreaseCO Action: Increase CO partial pressure CheckCO->IncreaseCO Yes Recheck Re-evaluate n/iso ratio CheckCO->Recheck No IncreaseCO->Recheck

Caption: A decision-making workflow for troubleshooting low n/iso selectivity.

References

addressing peak co-elution in GC analysis of butene isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the gas chromatographic (GC) analysis of butene isomers. It is designed for researchers, scientists, and drug development professionals who may encounter challenges with peak co-elution and other separation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of butene isomers by GC challenging? A1: The GC separation of butene isomers—1-butene (B85601), isobutylene (B52900) (2-methylpropene), trans-2-butene, and cis-2-butene—is difficult due to their very similar boiling points and structural similarities. These factors lead to close elution times and a high propensity for peak co-elution.[1]

Q2: What is peak co-elution and how do I identify it? A2: Peak co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[2][3] This compromises accurate quantification and identification. You can identify co-elution by observing peak asymmetry, such as shoulders on the peak or visibly merged peaks.[2][4] If you are using a mass spectrometer (MS) or diode array detector (DAD), you can assess peak purity by examining the spectra across the peak; variations in the spectra indicate the presence of multiple components.[2][3]

Q3: What are the most suitable GC columns for separating butene isomers? A3: Porous Layer Open Tubular (PLOT) columns are highly recommended for the analysis of light hydrocarbons, including butene isomers.[1][5][6] Specifically, alumina-based PLOT columns (e.g., Al₂O₃/KCl or Al₂O₃/Na₂SO₄) are considered the standard choice due to their excellent selectivity for C1-C5 hydrocarbon isomers.[1][7][8] While porous polymer columns (based on polystyrene-divinylbenzene) are useful for many light hydrocarbons, they generally offer poor separation of C4 isomers.[5][8] For highly specific applications, stationary phases containing silver(I) ions can provide exceptional selectivity for olefins through reversible π-complexation.[9][10][11]

Q4: How does the stationary phase chemistry affect the separation? A4: The stationary phase chemistry is the most critical factor influencing selectivity.[12] Alumina (B75360) PLOT columns separate isomers based on differences in their adsorption characteristics.[5] Deactivation of the alumina with different salts (e.g., KCl, Na₂SO₄) can alter the polarity and selectivity of the column.[8] Silver-ion based columns separate olefins based on the stability of the π-complex formed between the analyte and the silver ions in the stationary phase.[9][13]

Q5: What is the typical elution order for butene isomers on an alumina PLOT column? A5: While the exact elution order can be influenced by the specific column deactivation and analytical conditions, a common elution order on an alumina PLOT column is: isobutylene, this compound, trans-2-butene, and cis-2-butene.

Troubleshooting Guide: Addressing Peak Co-elution

Problem: My this compound and isobutylene peaks are co-eluting.

  • Solution 1: Optimize the Temperature Program.

    • Lower the initial oven temperature. A lower starting temperature increases the retention of these highly volatile compounds, which can enhance separation.

    • Reduce the temperature ramp rate. A slower ramp rate provides more time for the components to interact with the stationary phase, often improving resolution.

  • Solution 2: Adjust Carrier Gas Flow Rate (Linear Velocity).

    • The efficiency of a GC column is dependent on the carrier gas linear velocity. You can optimize the flow rate to achieve the highest efficiency for your column dimensions. Consult your column manufacturer's guidelines for the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen).

  • Solution 3: Select a Column with a Thicker Film (Lower Phase Ratio).

    • For highly volatile analytes, a column with a thicker stationary phase film (and thus a lower phase ratio, β) will increase retention and can significantly improve separation.[14][15]

Problem: My cis- and trans-2-butene peaks are not baseline resolved.

  • Solution 1: Change the Stationary Phase.

    • This pair is often the most challenging to separate. If optimization of your current method is insufficient, changing the column chemistry is the most effective solution. An alumina PLOT column with a different deactivation (e.g., switching from KCl to Na₂SO₄) may provide the necessary change in selectivity.[8] For very difficult separations, a silver-ion based column could be considered.[9]

  • Solution 2: Increase Column Length or Decrease Internal Diameter.

    • Increasing column efficiency (N) can improve resolution. Using a longer column (e.g., 50 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.25 mm instead of 0.32 mm) will increase the number of theoretical plates and enhance separation.[12][16]

Problem: I'm observing peak tailing for all my butene isomers.

  • Solution 1: Perform Column and Inlet Maintenance.

    • Peak tailing can be caused by active sites in the system. Ensure the column is properly installed in the inlet.[4] A poor column cut can also cause tailing; re-cutting a small portion (5-10 cm) from the front of the column often resolves the issue.[17]

    • Contamination in the inlet liner can also create active sites. Replace the liner with a fresh, deactivated one.[17]

  • Solution 2: Check for Moisture.

    • Alumina PLOT columns are sensitive to moisture and CO₂, which can change their retention characteristics over time.[7] Ensure your carrier gas is dry by using a moisture trap. If the column has been exposed to moisture, it may need to be reconditioned according to the manufacturer's instructions.

Quantitative Data on Column Performance

The selection of an appropriate GC column is paramount for achieving baseline separation of butene isomers. The table below summarizes the characteristics of common stationary phases used for this analysis.

Stationary Phase TypeCommon NameSelectivity PrincipleAdvantagesCommon Issues
Alumina (Al₂O₃) Alumina PLOT, Rt-Alumina BONDGas-Solid AdsorptionExcellent selectivity for C1-C5 hydrocarbon isomers.[1][7]Sensitive to moisture and CO₂, which can cause retention time shifts.[7]
Porous Polymer PLOT Q, PLOT UGas-Solid AdsorptionHighly inert and can separate a range of polar and non-polar compounds.[8]Generally poor selectivity for C4 hydrocarbon isomers.[5][8]
Silver-Ion Ionic Liquid e.g., [Ag⁺(Py)₂][NTf₂⁻]Reversible π-ComplexationVery high selectivity for olefins, allowing for separation of structurally similar isomers.[9][10]Can be less thermally stable; potential for silver ion reduction at high temperatures.[18]

Experimental Protocols

Protocol 1: Standard GC Method for Butene Isomer Analysis

This protocol provides a starting point for the separation of butene isomers. Optimization may be required based on your specific instrumentation and sample matrix.

  • GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Column: Alumina PLOT column (e.g., Rt-Alumina BOND/KCl or HP-PLOT Al₂O₃ S), 50 m x 0.32 mm ID, 5.0 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, set to an optimal linear velocity (e.g., 35 cm/s for Helium).

  • Inlet:

    • Temperature: 200 °C

    • Mode: Split (e.g., 100:1 ratio)

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: Hold at 180 °C for 10 minutes.

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂ or He): 25 mL/min

Protocol 2: Alumina PLOT Column Conditioning

Proper conditioning is essential to remove contaminants and ensure column performance.

  • Install the column in the GC inlet but leave the detector end disconnected.

  • Set the carrier gas flow through the column at the flow rate recommended by the manufacturer. Purge the column with carrier gas at ambient temperature for 15-30 minutes. This removes oxygen from the column.[4]

  • Program the GC oven to heat from ambient to the conditioning temperature specified by the manufacturer (typically 200 °C for alumina PLOT columns) at a rate of 5-10 °C/min.

  • Hold at the conditioning temperature for 1-2 hours.

  • Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable baseline.

Visualizations

Troubleshooting_Workflow start Peak Co-elution Observed check_k Is Retention Factor (k') Sufficiently High? (>1.5) start->check_k check_alpha Is Selectivity (α) the Issue? check_k->check_alpha Yes action_k Increase Retention: - Lower initial oven temperature - Use thicker film column check_k->action_k No check_n Is Efficiency (N) Low? check_alpha->check_n No action_alpha Improve Selectivity: - Change stationary phase (e.g., different alumina deactivation) - Try Ag-ion column for olefins check_alpha->action_alpha Yes end Resolution Achieved check_n->end No action_n Improve Efficiency: - Use longer column - Use smaller ID column - Optimize carrier gas flow rate - Ensure a clean column cut check_n->action_n Yes action_k->end action_alpha->end action_n->end Elution_Order cluster_isomers Butene Isomers cluster_elution Typical Elution from Alumina PLOT Column isobutylene Isobutylene BP: -6.9 °C Structure: Branched elution Peak 1 Peak 2 Peak 3 Peak 4 isobutylene->elution:f0 Weakest Adsorption butene1 This compound BP: -6.3 °C Structure: Terminal Double Bond butene1->elution:f1 trans2butene trans-2-Butene BP: 0.9 °C Structure: Internal Double Bond (trans) trans2butene->elution:f2 cis2butene cis-2-Butene BP: 3.7 °C Structure: Internal Double Bond (cis) cis2butene->elution:f3 Strongest Adsorption

References

Technical Support Center: Improving the Long-Term Stability of 1-Butene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to enhance the long-term stability of 1-butene-based polymers (poly(this compound), PB-1).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation in this compound-based polymers?

A1: The primary causes of degradation are exposure to heat and ultraviolet (UV) radiation, which initiate oxidation. This process, known as thermo-oxidative or photo-oxidative degradation, involves a free-radical chain reaction with atmospheric oxygen.[1] This reaction leads to chain scission (breaking of polymer chains) or cross-linking, resulting in the deterioration of the material's physical and mechanical properties.[2] Common signs of degradation include discoloration (yellowing), surface cracking, loss of gloss, and changes in mechanical properties like impact resistance, elongation, and tensile strength.[2][3]

Q2: My PB-1 sample is changing its mechanical properties over several days at room temperature, even without significant environmental exposure. What is happening?

A2: This is likely due to the unique polymorphic behavior of isotactic poly(this compound). When cooled from a molten state, PB-1 typically crystallizes into a metastable tetragonal phase known as Form II.[4][5][6] Over a period of several days to a week at ambient temperature, Form II spontaneously transforms into the more thermodynamically stable trigonal phase, Form I.[5][6] This solid-state phase transition leads to changes in density, stiffness, and other mechanical properties until the transformation is complete. This is a physical aging process distinct from chemical degradation.

Q3: What are the main types of additives used to improve the long-term stability of PB-1?

A3: To combat degradation, a stabilizer package is typically added to the polymer. The main types are:

  • Primary Antioxidants (Radical Scavengers): These are typically hindered phenols that interrupt the degradation cycle by donating hydrogen atoms to neutralize peroxy radicals. They provide excellent long-term thermal stability.

  • Secondary Antioxidants (Peroxide Decomposers): These include phosphites and thioesters.[1] Phosphites are effective at preventing discoloration and degradation during high-temperature processing, while thioesters provide long-term stability at elevated service temperatures.

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient UV stabilizers.[7][8] They do not absorb UV radiation but act by scavenging free radicals formed during photo-oxidation.[7][9] A key advantage is that they are regenerated during the stabilization process, allowing them to provide very effective long-term protection.[7][9][10]

Often, a synergistic blend of these additives is used to provide comprehensive protection throughout the polymer's lifecycle.[2][3]

Troubleshooting Guide

Q1: My polymer samples are yellowing and showing black spots after melt extrusion. How can I prevent this?

A1: This indicates thermal degradation during processing. The stabilizer package is likely insufficient for the temperatures used.

  • Check Processing Temperature: Ensure the processing temperature is within the recommended range for the specific grade of PB-1.

  • Enhance Stabilizer Package: Incorporate or increase the concentration of a secondary antioxidant, such as a phosphite. Phosphites are specifically designed to protect the polymer during high-temperature processing steps like extrusion and molding. Specialized antioxidant additives can also prevent defects like discoloration, gels, and black spots.[11]

  • Reduce Shear Stress: High shear rates can contribute to chain scission and degradation. Optimizing screw design or processing parameters may help.

Q2: I added a UV stabilizer, but my outdoor-exposed samples are still cracking and becoming brittle. What went wrong?

A2: Several factors could be at play even with a UV stabilizer present.

  • Stabilizer Type: Are you using the right stabilizer? While UV absorbers (e.g., benzotriazoles) are useful, Hindered Amine Light Stabilizers (HALS) are far more effective for long-term protection of polyolefins because they are regenerated and not consumed.[1][7][10]

  • Synergy: HALS work synergistically with other antioxidants. Photooxidation can be accelerated by impurities or oxidation products formed during initial processing.[7] Ensure your formulation includes a robust base stabilization package with primary and secondary antioxidants.[3]

  • Migration: Low molecular weight stabilizers can migrate to the surface and be lost over time. Using higher molecular weight HALS can prevent this and provide more durable protection.[7][8]

Q3: My Oxidative Induction Time (OIT) results for different batches are inconsistent. What could be the cause?

A3: Inconsistent OIT results typically point to issues with sample preparation, additive dispersion, or the test procedure itself.

  • Additive Dispersion: Ensure the antioxidant package is uniformly dispersed throughout the polymer matrix. Poor dispersion will lead to variable local concentrations and thus inconsistent OIT values.

  • Sample Preparation: The sample taken for testing must be representative of the entire batch. For finished parts, it is recommended to cut a disc from a middle section, removing the outer and inner surfaces to avoid surface effects.[12]

  • Test Parameters: Strictly adhere to the standard test protocol (e.g., ISO 11357-6).[13] Ensure the DSC cell is clean, purge gas flow rates are consistent, and the switch from nitrogen to oxygen is rapid. The isothermal test temperature must be precisely maintained.[12]

Stabilizer Selection Guide

Choosing the correct stabilizer package is critical for achieving the desired long-term performance. The following table summarizes the functions of common additive types for polyolefins like PB-1.

Additive TypeChemical ClassPrimary FunctionIdeal Application Stage
Primary Antioxidant Hindered PhenolsRadical ScavengingLong-Term Service Life, Storage
Secondary Antioxidant Phosphites / PhosphonitesPeroxide Decomposition, Color StabilityHigh-Temperature Melt Processing
Secondary Antioxidant Thioethers / ThioestersPeroxide DecompositionLong-Term High-Temperature Service
UV Stabilizer Hindered Amines (HALS)Radical Scavenging (UV initiated)Outdoor / UV-Exposed Applications
UV Stabilizer Benzophenones / BenzotriazolesUV AbsorptionOutdoor / UV-Exposed Applications

Experimental Protocols & Workflows

Accurately assessing polymer stability requires standardized testing. Below are detailed protocols for key experiments and a general workflow diagram.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for evaluating the long-term stability of a polymer formulation.

G Diagram 1: General Workflow for Polymer Stability Assessment cluster_prep 1. Preparation cluster_aging 2. Accelerated Aging cluster_char 3. Characterization Prep Sample Preparation (e.g., Compounding with Additives, Melt Pressing) Thermal Thermal Aging (ASTM D3045) Prep->Thermal UV UV Weathering (ASTM G155) Prep->UV Fluid Fluid Exposure (ASTM D543) Prep->Fluid OIT Oxidative Stability (OIT via DSC) Thermal->OIT Mech Mechanical Properties (Tensile, Impact) Thermal->Mech Spec Spectroscopy (FTIR for Carbonyl Groups) Thermal->Spec Color Appearance (Yellowness Index, Gloss) Thermal->Color UV->Mech UV->Spec UV->Color Fluid->Mech

Caption: Workflow for preparing, aging, and characterizing polymer samples.

Protocol 1: Oxidative Induction Time (OIT) Measurement

Standard: Based on ISO 11357-6 / ASTM D3895.[13]

Objective: To determine a material's resistance to thermo-oxidative degradation by measuring the time until the onset of exothermic oxidation.[14][15]

Methodology:

  • Sample Preparation: Cut a small, representative sample of the polymer (typically 5-10 mg) and place it in an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the Differential Scanning Calorimeter (DSC).

  • Heating Phase: Heat the sample under an inert nitrogen atmosphere at a controlled rate (e.g., 20 °C/min) to the specified isothermal test temperature (e.g., 200 °C for polyethylene, adjust as needed for PB-1).[12]

  • Isothermal Phase & Gas Switch: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.[14]

  • Data Acquisition: Record the heat flow signal as a function of time. The test continues until the exothermic oxidation peak is observed.

  • Analysis: The OIT is the time interval from when the oxygen is introduced to the onset of the exothermic oxidation peak on the DSC curve.[15] A longer OIT indicates better thermal stability.[16]

Protocol 2: Accelerated Heat Aging

Standard: Based on ASTM D3045.[17]

Objective: To simulate the long-term effects of heat exposure on the physical properties of plastics.[17]

Methodology:

  • Initial Property Measurement: Prepare at least three test specimens for each exposure time and test their key physical properties (e.g., tensile strength, elongation per ASTM D573, hardness) before aging.[18]

  • Exposure: Place the test specimens in a laboratory oven with controlled temperature and air circulation. The temperature should be higher than the intended service temperature to accelerate aging.[17]

  • Time Intervals: Remove sets of specimens from the oven at predetermined time intervals.

  • Conditioning: Allow the removed specimens to cool to room temperature and condition them according to standard procedures before testing.

  • Final Property Measurement: Measure the same physical properties that were tested initially.

  • Analysis: Compare the pre- and post-aging properties to determine the extent of degradation. Plot the property retention versus time to predict the material's service life.

Degradation and Stabilization Mechanisms

Understanding the underlying chemical pathways is crucial for effective stabilization.

Thermo-oxidative Degradation Cycle

This diagram illustrates the auto-oxidation cycle that leads to polymer degradation.

G Diagram 2: Thermo-oxidative Degradation Cycle Polymer Polymer Chain (P-H) P_rad Alkyl Radical (P•) Polymer->P_rad H• Initiation Initiation (Heat, UV, Stress) Initiation->Polymer POO_rad Peroxy Radical (POO•) P_rad->POO_rad + O₂ O2 Oxygen (O₂) POOH Hydroperoxide (POOH) POO_rad->POOH + P-H POOH->P_rad Forms new radicals Degradation Chain Scission, Cross-linking, Degraded Products POOH->Degradation G Diagram 3: HALS Radical Scavenging Cycle (Denisov Cycle) HALS HALS Amine (>N-H) Aminoxyl Aminoxyl Radical (>N-O•) HALS->Aminoxyl + POO• Ether Amine Ether (>N-O-P) Aminoxyl->Ether + P• Ether->HALS + POO• (Regeneration) Peroxy Peroxy Radical (POO•) Peroxy->HALS Attacks Polymer Alkyl Alkyl Radical (P•) Alkyl->Aminoxyl Attacks Polymer

References

troubleshooting gas leaks in 1-butene handling systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting procedures and frequently asked questions for researchers, scientists, and drug development professionals working with 1-butene (B85601).

Frequently Asked Questions (FAQs) & Immediate Actions

Q1: What are the immediate signs of a this compound leak?

A1: The primary indicators of a this compound leak are:

  • Audible Hissing: A hissing or whistling sound near gas lines, cylinders, or connections can indicate escaping gas.[1][2]

  • Odor: Although pure this compound is odorless, commercial grades often have a mercaptan odorant added, which smells like rotten eggs or garlic, to help detect leaks.[1][3][4]

  • System Malfunctions: Unstable flames in gas chromatographs, difficulty maintaining pressure in the system, or inconsistent experimental results can be secondary signs of a leak.[5]

  • Frost or Ice: Liquefied this compound is stored under pressure and will cause rapid cooling upon release, potentially forming frost or ice at the leak point.[6][7]

Q2: I suspect a this compound leak. What are the first steps I should take?

A2: If you suspect a leak, prioritize safety by following these steps immediately:

  • Stop the Gas Flow: If it is safe to do so, close the main valve on the this compound cylinder.[3][6][8]

  • Eliminate Ignition Sources: Immediately turn off all potential ignition sources, including open flames, hot plates, and electrical equipment.[9][10] Do not operate light switches or any electrical devices, as this can create a spark.[8]

  • Ventilate the Area: Open all doors and windows to increase ventilation and disperse the gas.[11][12] If the lab has an emergency ventilation system, activate it.

  • Evacuate: Leave the area immediately.[6][8] If the leak is large or uncontrollable, activate the building's fire alarm to evacuate all personnel.[3]

  • Report the Leak: From a safe location, report the leak to your institution's Environmental Health & Safety (EHS) department or emergency response team.[3]

Troubleshooting Guide: Locating the Source of a Leak

Q3: My system won't hold pressure. How can I find the leak?

A3: Unintentional leaks are a common issue in gas handling systems.[13] The most frequent leak points are equipment components like valves, connectors, and seals.[13][14] A systematic check is the best approach.

Common Leak Points & Solutions:

  • Cylinder Valve & Regulator: The connection between the cylinder and the regulator is a primary potential leak point.

    • Troubleshooting: Perform a soapy bubble test on the valve connection and regulator fittings. If bubbles form, turn off the gas supply, depressurize the system, and re-tighten the connection with the appropriate wrench.[15] Replace the regulator if it appears damaged.[16]

  • Gas Lines & Tubing: Leaks can occur from cracks in the tubing or at connection points.

    • Troubleshooting: Visually inspect all tubing for cracks, corrosion, or damage.[1][17] Apply a bubble solution to all fittings and connections. If a leak is found at a fitting, tighten it. If the tubing itself is damaged, it must be replaced.

  • Fittings & Connectors (e.g., Swagelok®, VCR®): Improperly tightened or worn-out fittings are a very common source of leaks.[13]

    • Troubleshooting: Leaks often occur if fittings are loose.[13] First, try tightening the nut slightly.[5] If the leak persists, the ferrule may be damaged or improperly set. Depressurize the system and remake the connection with new ferrules.

  • Valves (Needle Valves, Ball Valves): Valve stem packing can wear out over time, leading to leaks.[13][18]

    • Troubleshooting: Apply a bubble solution around the valve stem. If bubbles appear, you may be able to tighten the packing nut slightly to stop the leak.[15] If this does not work, the valve may need to be rebuilt or replaced.

Q4: What materials should be used in a this compound handling system?

A4: Using compatible materials is critical for safety and system integrity.

  • Recommended Materials: Steel, stainless steel, carbon steel, aluminum, copper, and certain polymers like polyethylene (B3416737) and polypropylene (B1209903) are generally suitable.[19] Compatible sealing materials include Viton®, Kalrez®, and Duraflow®.[20]

  • Materials to Avoid: Avoid strong oxidizing agents like chlorates and nitrates.[20] Natural rubber is a poor material choice for seals.[19]

Quantitative Data: this compound Properties

For your safety and experimental planning, key physical and safety properties of this compound are summarized below.

PropertyValueCitation
Molecular FormulaC₄H₈
Molecular Weight56.12 g/mol [6]
Boiling Point-6.3 °C (20.7 °F)[6]
Vapor Pressure3480 mmHg at 21.1 °C (70 °F)[6]
Lower Explosive Limit (LEL)1.6% in air[6]
Upper Explosive Limit (UEL)9.3% in air[6]
Autoignition Temperature384 °C (723 °F)[6]
Vapor Density (Air = 1)1.93 (Heavier than air)[6]

Experimental Protocol: Soapy Bubble Leak Test

This protocol describes a simple and effective method for locating leaks in non-vacuum sections of a pressurized gas handling system.[21]

Objective: To identify the precise location of a gas leak at a connection point or along a gas line.

Materials:

  • Leak detection solution (commercial solution like Snoop® or a mixture of dish soap and water).[22] Note: A commercial, high-viscosity formula is often more effective as it clings to pipes (B44673) better than a simple soap and water mixture.[21]

  • Small brush or dauber for application.

  • Personal Protective Equipment (PPE): Safety goggles, appropriate gloves.

Methodology:

  • Prepare the Solution: If not using a commercial product, prepare a solution by mixing a small amount of dish soap with water. The ideal consistency is similar to that used for blowing bubbles.[23]

  • Pressurize the System: Ensure the section of the system you are testing is safely pressurized with an inert gas (like nitrogen) or with this compound at a low, safe operating pressure.

  • Apply the Solution: Using the brush or dauber, apply a liberal amount of the bubble solution to the area being tested, such as a fitting, valve stem, or weld.[21] Ensure the entire circumference of the connection is coated.[23]

  • Observe for Bubbles: Carefully inspect the coated area. The formation of bubbles, from small clusters to large, expanding bubbles, indicates a leak.[21][23] A very small leak may take a minute or longer to produce visible bubbles.[21]

  • Mark the Location: Once a leak is identified, mark the spot clearly.

  • Depressurize and Repair: Before attempting any repair, safely turn off the gas supply, and vent the pressure from the system.

  • Clean and Re-test: After the repair (e.g., tightening a fitting), wipe away any excess solution with a damp cloth and re-test the connection to confirm the leak has been resolved.[21]

Visual Workflow Guides

The following diagrams illustrate the logical steps for responding to and troubleshooting a this compound leak.

LeakResponseWorkflow start Suspected this compound Leak (Odor, Hissing Sound) close_valve 1. Close Main Cylinder Valve (If Safe to Do So) start->close_valve IMMEDIATE ACTIONS ign_sources 2. Eliminate All Ignition Sources close_valve->ign_sources ventilate 3. Ventilate the Area (Open Doors/Windows) ign_sources->ventilate evacuate 4. Evacuate the Area ventilate->evacuate report 5. Report to EHS/Emergency Response from Safe Location evacuate->report

Caption: Initial emergency response workflow for a suspected this compound gas leak.

LeakTroubleshootingTree start System Fails Pressure Test check_cylinder Check Cylinder & Regulator (Soapy Bubble Test) start->check_cylinder Systematic Check check_lines Check Gas Lines & Tubing (Visual & Bubble Test) start->check_lines Systematic Check check_fittings Check All Fittings (Bubble Test) start->check_fittings Systematic Check leak_cyl Leak Found? check_cylinder->leak_cyl leak_line Leak Found? check_lines->leak_line leak_fit Leak Found? check_fittings->leak_fit leak_cyl->check_lines No tighten_cyl Depressurize & Re-tighten Connection leak_cyl->tighten_cyl Yes leak_line->check_fittings No replace_line Depressurize & Replace Tubing leak_line->replace_line Yes tighten_fit Depressurize & Re-tighten Fitting leak_fit->tighten_fit Yes retest Re-pressurize & Test Again leak_fit->retest No, Consult EHS tighten_cyl->retest replace_line->retest tighten_fit->retest

Caption: A decision tree for systematically locating a gas leak source.

References

Technical Support Center: Enhancing 1-Butene Purification Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 1-butene (B85601) purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties in purifying this compound stem from the complex composition of its source, typically a C4 hydrocarbon stream from steam or fluid catalytic cracking.[1][2] Key challenges include:

  • Close Boiling Points: this compound has a boiling point very close to other C4 isomers, particularly isobutene and n-butane, making separation by conventional distillation difficult and energy-intensive.[1][3]

  • Azeotrope Formation: this compound can form azeotropes with other C4 hydrocarbons, further complicating separation by simple distillation.[4]

  • Polymerization: this compound can polymerize, especially in the presence of impurities or under certain temperature and pressure conditions, leading to product loss and equipment fouling.[5]

  • Reactive Impurities: The presence of highly reactive impurities like butadiene and acetylenes can interfere with downstream applications and require selective removal.[6]

Q2: What are the most common industrial methods for this compound purification?

A2: The most prevalent industrial methods for purifying this compound are:

  • Extractive Distillation: This is a widely used technique that involves the use of a solvent to alter the relative volatilities of the C4 components, making them easier to separate.[1][7] Common solvents include acetonitrile (B52724) (ACN), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF).[3][8]

  • Adsorptive Separation: This method utilizes porous materials like zeolites or metal-organic frameworks (MOFs) to selectively adsorb certain C4 hydrocarbons based on size, shape, or polarity.[9]

  • Selective Hydrogenation: This process is used to convert highly unsaturated compounds like butadiene into butenes.[6]

  • Isomerization: In some cases, one butene isomer is converted into another that is easier to separate.[6]

Q3: How can I prevent the polymerization of this compound during purification and storage?

A3: Preventing polymerization is critical for maintaining the purity and yield of this compound. Key strategies include:

  • Temperature Control: Avoid excessive temperatures that can initiate or accelerate polymerization. Ensure efficient cooling of reactors and distillation columns.[5]

  • Use of Inhibitors: Add polymerization inhibitors, such as phenolic compounds, which act as radical scavengers to interrupt the polymerization chain reaction.[5]

  • Removal of Initiators: Purify the this compound to remove substances that can initiate polymerization, such as:

    • Oxygen: Deoxygenate by sparging with an inert gas like nitrogen or argon.[5]

    • Water: Use drying agents like activated molecular sieves (3A or 4A).[5]

    • Peroxides: Pass the this compound through a column of activated alumina (B75360) or wash with a ferrous sulfate (B86663) solution.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification experiments.

Problem 1: Poor separation of this compound from n-butane using extractive distillation.

  • Possible Cause: Incorrect solvent-to-feed ratio.

    • Solution: Optimize the solvent-to-feed ratio. A higher ratio can enhance the separation but also increases energy costs. For a mixture of 80% this compound and 20% n-butane using acetonitrile/water as a solvent, a feed-to-solvent mass ratio of approximately 1:7.9 has been shown to be effective in simulations to achieve 99% purity.[1][10]

  • Possible Cause: Inappropriate thermodynamic model in simulation software.

    • Solution: When simulating the process, use an appropriate activity coefficient model like NRTL (Non-Random Two-Liquid) instead of simpler models like Peng-Robinson or Soave-Redlich-Kwong, especially for polar-nonpolar systems.[3]

  • Possible Cause: Insufficient number of theoretical stages in the distillation columns.

    • Solution: Increase the number of theoretical stages in both the extractive distillation and solvent recovery columns. Simulations have suggested around 70 theoretical plates for the extractive column and 15 for the solvent recovery column for the separation of this compound and n-butane.[10]

Problem 2: Unexpected polymer formation in the distillation column.

  • Possible Cause: High reboiler temperature.

    • Solution: Monitor and control the reboiler temperature to stay within a safe operating range to prevent thermally induced polymerization.[5]

  • Possible Cause: Presence of oxygen or other polymerization initiators in the feed.

    • Solution: Ensure the feed is properly treated to remove oxygen, water, and peroxides before it enters the distillation column.[5]

  • Possible Cause: Depletion of polymerization inhibitor.

    • Solution: If an inhibitor is used, ensure its concentration is maintained throughout the process. Periodically monitor the inhibitor concentration.[5]

Problem 3: Low recovery of this compound in adsorptive separation.

  • Possible Cause: Inappropriate adsorbent material.

    • Solution: Select an adsorbent with high selectivity for the impurities you want to remove. For example, certain metal-organic frameworks (MOFs) like Ni2(m-dobdc) have shown high selectivity for this compound over 2-butene (B3427860) isomers.[11]

  • Possible Cause: Incorrect regeneration of the adsorbent.

    • Solution: Ensure the adsorbent is properly regenerated between cycles to maintain its adsorptive capacity. This may involve temperature swings (TSA) or pressure swings (PSA). For TSA, regeneration is typically carried out at temperatures between 100°C and 300°C.[12]

  • Possible Cause: Improper operating pressure and temperature.

    • Solution: Optimize the adsorption and desorption pressures and temperatures. Adsorption is typically carried out at higher pressures (e.g., 3 kPa to 300 kPa partial pressure of butenes) and desorption at lower pressures (e.g., 0.1 kPa to 10 kPa).[12]

Quantitative Data Presentation

The following tables summarize key quantitative data for different this compound purification methods.

Table 1: Extractive Distillation Parameters for this compound/n-Butane Separation

ParameterValueReference
Feed Composition80 wt% this compound, 20 wt% n-Butane[10]
SolventAcetonitrile (ACN) and Water[10]
Feed to Solvent Mass Ratio1 : 7.918[10]
Extractive Column Plates70[10]
Solvent Recovery Column Plates15[10]
Achieved this compound Purity99%[1][10]
Extractive Column Top Pressure450 kPa[10]
Extractive Column Bottom Pressure630 kPa[10]
Solvent Recovery Column Top Pressure200 kPa[10]
Solvent Recovery Column Bottom Pressure260 kPa[10]

Table 2: Adsorptive Separation Parameters for this compound

ParameterValueReference
AdsorbentCrystalline Microporous Material[12]
Adsorption Partial Pressure3 kPa to 300 kPa[12]
Regeneration Pressure (PSA)0.1 kPa to 10 kPa[12]
Adsorption Temperature (TSA)-50°C to 200°C[12]
Regeneration Temperature (TSA)100°C to 300°C[12]

Experimental Protocols

Protocol 1: Lab-Scale Extractive Distillation for this compound Purification

Objective: To separate this compound from a C4 hydrocarbon mixture containing n-butane.

Materials:

  • C4 hydrocarbon feed stream containing this compound and n-butane.

  • Solvent: Acetonitrile (ACN) and water mixture.

  • Two distillation columns (one for extractive distillation, one for solvent recovery).

  • Heating mantles, condensers, reflux heads, and collection flasks.

  • Pumps for feed and solvent.

  • Temperature and pressure sensors.

Methodology:

  • Set up the extractive distillation column with a specified number of theoretical plates (e.g., 70).[10]

  • Set up the solvent recovery column (e.g., 15 theoretical plates).[10]

  • Preheat the C4 feed stream to its boiling point.

  • Introduce the C4 feed into the extractive distillation column at the appropriate feed tray (e.g., tray 40).[10]

  • Introduce the ACN/water solvent at a tray near the top of the column (e.g., tray 5).[10]

  • Maintain the specified solvent-to-feed ratio.[10]

  • Operate the column at the desired top and bottom pressures and maintain a constant reflux ratio (e.g., 5.0).[10]

  • Collect the overhead product, which will be enriched in the less soluble component (n-butane).

  • Feed the bottom product (this compound and solvent) to the solvent recovery column.

  • Operate the solvent recovery column at its specified pressures and reflux ratio (e.g., 4.0) to separate the this compound as the overhead product.[10]

  • The solvent is recovered from the bottom and can be recycled.

  • Analyze the purity of the collected this compound using gas chromatography (GC).[13]

Protocol 2: Prevention of this compound Polymerization

Objective: To remove potential polymerization initiators from a this compound sample.

Materials:

  • This compound sample.

  • High-purity inert gas (nitrogen or argon).

  • Activated molecular sieves (3A or 4A).

  • Activated alumina.

  • Glass column.

Methodology:

  • Deoxygenation: Sparge the liquid this compound with a gentle stream of high-purity nitrogen or argon for a sufficient period to remove dissolved oxygen.[5]

  • Drying: Pass the deoxygenated this compound through a column packed with activated molecular sieves (3A or 4A) to remove water.[5]

  • Peroxide Removal: If peroxide formation is suspected, pass the dried this compound through a column packed with activated alumina.[5]

  • Storage: Store the purified this compound in a sealed container under an inert atmosphere, away from heat and light. Consider adding a polymerization inhibitor (e.g., 10-100 ppm of a phenolic inhibitor) for long-term storage.[5]

Visualizations

experimental_workflow cluster_feed_prep Feed Preparation cluster_purification Purification cluster_product Product Handling Feed C4 Hydrocarbon Feed Pretreatment Removal of Polymerization Initiators (Oxygen, Water, Peroxides) Feed->Pretreatment Purification Extractive Distillation or Adsorptive Separation Pretreatment->Purification Analysis Purity Analysis (GC) Purification->Analysis Purification->Analysis Purified this compound Storage Storage with Inhibitor Analysis->Storage polymerization_mechanism Initiator Initiator (R.) Butene1 This compound Monomer Initiator->Butene1 Initiation Radical1 Initial Radical Butene2 This compound Monomer Radical1->Butene2 Propagation Radical2 Propagating Radical Polymer Poly(this compound) Radical2->Polymer Termination Inhibitor Inhibitor (InH) Radical2->Inhibitor Inhibition Inactive Inactive Species extractive_distillation feed Feed (this compound + n-Butane) dist_col Extractive Distillation Column Reboiler feed->dist_col solvent_in Solvent (ACN/Water) solvent_in->dist_col:top condenser Condenser dist_col:top->condenser bottoms Bottoms (this compound + Solvent) dist_col:bot->bottoms condenser->dist_col:top Reflux overhead Overhead Product (n-Butane) condenser->overhead recovery_col Solvent Recovery Column Reboiler bottoms->recovery_col product Final Product (Pure this compound) recovery_col:top->product solvent_out Recycled Solvent recovery_col:bot->solvent_out

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Butene Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of 1-butene (B85601) purity is critical in various applications, from polymer manufacturing to its use as a key intermediate in chemical synthesis. Ensuring the absence of impurities is paramount for process efficiency, product quality, and, in pharmaceutical contexts, patient safety. This guide provides an objective comparison of analytical methodologies for the validation of this compound purity, with a focus on Gas Chromatography (GC), the industry-standard technique.

Comparison of Analytical Methods

Gas Chromatography is the predominant method for assessing the purity of volatile compounds like this compound. The choice of detector and capillary column are critical variables that determine the performance of the method. Flame Ionization Detection (FID) is widely used for its robustness and linear response to hydrocarbons. Mass Spectrometry (MS) offers the added advantage of definitive peak identification. Porous Layer Open Tubular (PLOT) columns, particularly those with an alumina (B75360) stationary phase, are well-suited for separating light hydrocarbons.

Below is a summary of the typical performance characteristics of two common GC configurations for this compound purity analysis.

Parameter GC-FID with Alumina PLOT Column GC-MS with Alumina PLOT Column
Principle Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.
Typical Accuracy (% Recovery) 98-102%98-102%
Precision (RSD) < 2% (repeatability)< 3% (intermediate precision)
Linearity (r) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~1-10 ppm~0.1-1 ppm
Limit of Quantitation (LOQ) ~5-30 ppm~0.5-5 ppm
Impurity Identification Based on retention time comparison with standards.Definitive identification based on mass spectra.[1]
Primary Advantage Robustness, ease of use, and lower cost.High sensitivity and specificity for unknown impurity identification.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are typical experimental protocols for the determination of this compound purity using Gas Chromatography.

Method 1: High-Purity this compound Analysis using GC-FID

This method is suitable for the routine quality control of this compound, providing quantitative data on the purity and the level of common hydrocarbon impurities.

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: Agilent CP-Al2O3/Na2SO4 PLOT (50 m x 0.32 mm, 5 µm film thickness) or equivalent.[2]

  • Gas sampling valve.

2. Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium at a constant flow.[2]

  • Injector Temperature: 150 °C.[2]

  • Oven Temperature Program: 110 °C isothermal.[2]

  • Detector Temperature: 200 °C.[2]

  • Sample Size: 100 µL via gas sampling valve.[2]

3. Validation Parameters:

  • Specificity: Demonstrated by the separation of this compound from potential impurities such as propane, isobutane, n-butane, trans-2-butene, isobutene, and cis-2-butene.[2]

  • Linearity: Assessed by analyzing a series of this compound standards of known concentrations. A correlation coefficient (r) of ≥ 0.999 is typically required.

  • Accuracy: Determined by spike recovery studies at different concentration levels. Recoveries should be within 98-102%.

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be < 2-3%.

  • LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Trace Impurity Analysis in this compound using GC-MS

This method is ideal for identifying and quantifying unknown trace impurities in high-purity this compound, which is critical in sensitive applications.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (MS).

  • Capillary Column: Rt-Alumina BOND/Na2SO4 PLOT or equivalent.

  • Gas sampling valve.

2. Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Injector Temperature: 150-200 °C.

  • Oven Temperature Program: A temperature gradient may be employed to separate a wider range of impurities, for example, starting at 50 °C and ramping to 200 °C.

  • MS Transfer Line Temperature: 220 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 30-200.

3. Validation Parameters:

  • Specificity: Confirmed by the unique mass spectrum of this compound and its chromatographic separation from other components.

  • Linearity, Accuracy, and Precision: Validated as described in Method 1.

  • LOD & LOQ: Determined as described in Method 1. GC-MS typically offers lower LOD and LOQ compared to GC-FID.[3]

Visualizations

Workflow for Validation of a GC Method for this compound Purity

The following diagram illustrates the logical workflow for the validation of a Gas Chromatography method for determining the purity of this compound.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Select GC Column and Detector Select GC Column and Detector Optimize Chromatographic Conditions Optimize Chromatographic Conditions Select GC Column and Detector->Optimize Chromatographic Conditions Validate Specificity Validate Specificity Optimize Chromatographic Conditions->Validate Specificity Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validate Linearity Validate Linearity Validate Specificity->Validate Linearity Validate Accuracy Validate Accuracy Validate Linearity->Validate Accuracy Validate Precision Validate Precision Validate Accuracy->Validate Precision Determine LOD & LOQ Determine LOD & LOQ Validate Precision->Determine LOD & LOQ Assess Robustness Assess Robustness Determine LOD & LOQ->Assess Robustness Routine Purity Testing Routine Purity Testing Assess Robustness->Routine Purity Testing

Caption: A flowchart outlining the key stages in the development and validation of a GC method for this compound purity analysis.

Decision Tree for Analytical Method Selection

This diagram provides a logical decision-making process for selecting the most appropriate analytical method for this compound purity assessment based on analytical needs.

node_result node_result Start Start Unknown Impurities? Unknown Impurities? Start->Unknown Impurities? GC_MS Use GC-MS Unknown Impurities?->GC_MS Yes Routine QC? Routine QC? Unknown Impurities?->Routine QC? No GC_FID Use GC-FID Routine QC?->GC_FID Yes GC_MS_for_high_sensitivity Use GC-MS for lower detection limits Routine QC?->GC_MS_for_high_sensitivity No

Caption: A decision tree to guide the selection of an analytical method for this compound purity based on the need for impurity identification and routine quality control.

References

A Comparative Guide to Catalysts for 1-Butene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to understand the catalytic landscape of 1-butene (B85601) polymerization, this guide provides an objective comparison of three major catalyst systems: Ziegler-Natta, metallocene, and post-metallocene catalysts. The performance of these catalysts is evaluated based on experimental data for catalytic activity, polymer yield, molecular weight, and isotacticity.

The polymerization of this compound is a critical industrial process for producing poly(this compound) (PB-1), a thermoplastic with valuable properties such as high creep resistance, toughness, and thermal stability. The choice of catalyst is paramount as it dictates the polymer's microstructure and, consequently, its macroscopic properties. This guide delves into the key characteristics, performance metrics, and experimental protocols of the three primary classes of catalysts used in this process.

At a Glance: Performance Comparison

The following table summarizes the typical performance of Ziegler-Natta, metallocene, and post-metallocene catalysts in the polymerization of this compound based on reported experimental data.

Catalyst TypeCatalyst System ExampleCatalytic ActivityPolymer YieldMolecular Weight (Mv or Mn)Isotacticity ([mmmm]%)
Ziegler-Natta TiCl₃·AA / DEACUp to 2.856 kg/(g ·h)HighHighUp to 97.18%
Metallocene rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / MAOVaries with ligand structureGood to High111,000 g/mol High
Metallocene Me₂Si(Ind)₂ZrCl₂ / MAOVaries with ligand structureGood to High16,000 g/mol High
Post-Metallocene α-diimine Ni(II) complex / Et₂AlClGoodGoodHighAtactic

In-Depth Catalyst Comparison

Ziegler-Natta Catalysts

Ziegler-Natta (ZN) catalysts are the traditional workhorses for the industrial production of isotactic poly(this compound). These are typically heterogeneous catalysts based on titanium compounds supported on magnesium chloride, activated by an organoaluminum cocatalyst.

Advantages:

  • High Activity and Isotacticity: ZN catalysts are known for their high catalytic activity and their ability to produce highly isotactic PB-1, which is crucial for achieving the desired mechanical properties.[1]

  • Cost-Effective: They are generally more cost-effective compared to newer catalyst systems.[2]

Disadvantages:

  • Broad Molecular Weight Distribution: ZN catalysts possess multiple active sites, leading to polymers with a broad molecular weight distribution.[3]

  • Less Control over Microstructure: The heterogeneity of the active sites makes it difficult to precisely control the polymer's microstructure.[3]

Metallocene Catalysts

Metallocene catalysts are homogeneous, single-site catalysts composed of a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl-type ligands.[1] They are activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO).

Advantages:

  • Precise Microstructure Control: The single-site nature of metallocene catalysts allows for excellent control over the polymer's molecular weight, a narrow molecular weight distribution, and uniform comonomer incorporation.[1][3]

  • Tailorable Polymer Properties: The properties of the resulting polymer can be fine-tuned by modifying the ligand structure of the metallocene complex.[3] For instance, the substituted rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ system produces poly(this compound) with a significantly higher molecular weight compared to the unsubstituted Me₂Si(Ind)₂ZrCl₂.[4]

Disadvantages:

  • Sensitivity to Impurities: Metallocene catalysts can be sensitive to impurities in the monomer and solvent.

  • Lower Molecular Weight for some systems: While some metallocene systems can produce high molecular weight PB-1, others may yield lower molecular weight polymers compared to ZN catalysts.[4]

Post-Metallocene Catalysts

Post-metallocene catalysts, particularly late transition metal complexes like the Brookhart-type α-diimine nickel and palladium systems, represent a newer class of catalysts for olefin polymerization.[1][5]

Advantages:

  • Unique Polymer Microstructures: These catalysts can produce polyolefins with unique microstructures, including highly branched polymers, through mechanisms like "chain walking".[5]

  • Tolerance to Polar Monomers: Some post-metallocene catalysts exhibit better tolerance to polar functional groups compared to early transition metal catalysts.

Disadvantages:

  • Lower Isotacticity for some systems: While they can be highly active, some post-metallocene catalysts, such as certain α-diimine Ni(II) complexes, tend to produce atactic poly(this compound), which has different properties from the highly isotactic polymer.[6]

  • Focus on Ethylene (B1197577) Polymerization: Much of the research on post-metallocene catalysts has focused on ethylene polymerization, with less extensive data available for this compound polymerization.

Signaling Pathways and Experimental Workflows

To visualize the logical relationships between the catalyst types and the experimental process, the following diagrams are provided.

Catalyst_Types cluster_Catalysts Catalyst Classes for this compound Polymerization cluster_Characteristics Key Characteristics ZN Ziegler-Natta ZN_char Heterogeneous High Isotacticity Broad MWD ZN->ZN_char leads to Metallocene Metallocene Met_char Homogeneous (Single-Site) Narrow MWD Tunable Ligands Metallocene->Met_char leads to PostMetallocene Post-Metallocene PostMet_char Homogeneous Unique Microstructures (e.g., Branched) PostMetallocene->PostMet_char leads to

Caption: Logical relationship between catalyst classes and their key characteristics.

Polymerization_Workflow cluster_Prep Preparation cluster_Reaction Polymerization cluster_PostReaction Work-up Reactor_Prep Reactor Preparation (Drying, Inert Atmosphere) Solvent_Monomer_Add Solvent and Monomer Addition Reactor_Prep->Solvent_Monomer_Add Reagent_Prep Reagent Purification (Solvent, Monomer) Reagent_Prep->Solvent_Monomer_Add Cocatalyst_Add Cocatalyst Addition Solvent_Monomer_Add->Cocatalyst_Add Catalyst_Injection Catalyst Injection (Initiation) Cocatalyst_Add->Catalyst_Injection Polymerization Polymerization Reaction (Controlled Temperature) Catalyst_Injection->Polymerization Termination Termination/Quenching Polymerization->Termination Precipitation Polymer Precipitation Termination->Precipitation Purification Washing and Drying Precipitation->Purification Characterization Polymer Characterization (GPC, NMR, DSC) Purification->Characterization

Caption: General experimental workflow for this compound polymerization.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Slurry Polymerization of this compound with a Ziegler-Natta Catalyst

This protocol is based on a typical procedure for slurry polymerization using a supported titanium catalyst.

1. Materials:

  • Catalyst: TiCl₃·AA (Titanium trichloride, aluminum activated)

  • Cocatalyst: Diethylaluminum chloride (DEAC), 25 wt% solution in heptane

  • Monomer: Polymerization-grade this compound, purified by passing through columns of molecular sieves and copper catalyst.

  • Solvent: Anhydrous n-heptane, purified by distillation over a sodium-benzophenone ketyl under a nitrogen atmosphere.

  • Quenching Agent: Isopropanol

  • Precipitating Agent: Methanol (B129727)

2. Procedure:

  • A flame-dried, nitrogen-purged glass reactor is charged with 500 mL of anhydrous n-heptane.

  • The reactor is heated to 70°C, and 50 g of liquid this compound is added.

  • The desired amount of DEAC solution (e.g., to achieve an Al/Ti molar ratio of 10) is injected into the reactor.

  • A suspension of the TiCl₃·AA catalyst (e.g., 50 mg) in 20 mL of n-heptane is injected to initiate the polymerization.

  • The polymerization is conducted for 2 hours at 70°C with constant stirring.

  • The reaction is terminated by injecting 10 mL of isopropanol.

  • The polymer slurry is poured into 1 L of methanol to precipitate the polymer.

  • The polymer is filtered, washed with methanol, and dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Solution Polymerization of this compound with a Metallocene Catalyst

This protocol describes a typical solution polymerization using a zirconocene (B1252598) catalyst.

1. Materials:

  • Catalyst: rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂

  • Cocatalyst: Methylaluminoxane (MAO), 10 wt% solution in toluene (B28343)

  • Monomer: Polymerization-grade this compound, purified as in Protocol 1.

  • Solvent: Anhydrous toluene, purified as in Protocol 1.

  • Quenching Agent: Acidified methanol (5% HCl)

2. Procedure:

  • A flame-dried, nitrogen-purged glass reactor is charged with 400 mL of anhydrous toluene.

  • The reactor is heated to 50°C, and 40 g of liquid this compound is added.

  • The required amount of MAO solution (e.g., to achieve an Al/Zr molar ratio of 1000) is injected into the reactor and stirred for 10 minutes.

  • A solution of the metallocene catalyst (e.g., 5 mg) in 10 mL of toluene is injected to start the polymerization.

  • The polymerization is carried out for 1 hour at 50°C with vigorous stirring.

  • The reaction is quenched by the slow addition of 20 mL of acidified methanol.

  • The polymer solution is poured into 800 mL of methanol to precipitate the polymer.

  • The polymer is collected by filtration, washed with methanol, and dried under vacuum at 50°C.

Protocol 3: Solution Polymerization of this compound with a Post-Metallocene Catalyst

This protocol outlines a general procedure for the polymerization of this compound using an α-diimine nickel(II) catalyst.

1. Materials:

  • Catalyst: [(ArN=C(Me)-C(Me)=NAr)NiBr₂] (Ar = 2,6-diisopropylphenyl)

  • Cocatalyst: Diethylaluminum chloride (Et₂AlCl) or Modified Methylaluminoxane (MMAO)

  • Monomer: Polymerization-grade this compound, purified as in Protocol 1.

  • Solvent: Anhydrous toluene, purified as in Protocol 1.

  • Quenching Agent: Acidified methanol (5% HCl)

2. Procedure:

  • A dry, nitrogen-filled Schlenk flask is charged with 100 mL of anhydrous toluene.

  • The flask is cooled to the desired polymerization temperature (e.g., 20°C) in a thermostatic bath.

  • A specific amount of this compound (e.g., 10 g) is condensed into the flask.

  • The cocatalyst (e.g., Et₂AlCl, at an Al/Ni molar ratio of ~20) is added via syringe and the solution is stirred.

  • The polymerization is initiated by injecting a solution of the α-diimine nickel(II) catalyst (e.g., 10 µmol) in 5 mL of toluene.

  • The reaction is allowed to proceed for a set time (e.g., 30 minutes) with continuous stirring.

  • The polymerization is terminated by adding 10 mL of acidified methanol.

  • The polymer is precipitated by pouring the reaction mixture into an excess of methanol.

  • The resulting polymer is filtered, washed with methanol, and dried in a vacuum oven.

References

A Comparative Guide: 1-Butene vs. 1-Hexene as Comonomers in Polyethylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the production of linear low-density polyethylene (B3416737) (LLDPE), the choice of α-olefin comonomer is a critical factor that dictates the final properties of the polymer. Among the most common comonomers, 1-butene (B85601) and 1-hexene (B165129) are frequently utilized. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers and professionals in the field of polymer science and drug development in making informed decisions.

Executive Summary

LLDPE synthesized with 1-hexene as a comonomer generally exhibits superior mechanical and thermal properties compared to its this compound counterpart. For a similar polymer density and melt flow rate, a lower molar fraction of 1-hexene is required.[1] The resulting 1-hexene-based LLDPE boasts enhanced tensile strength, tear resistance, impact strength, and optical properties.[1][2] These improvements are attributed to differences in the polymer's microstructure, including thicker and more uniform crystalline lamellae.[1] While this compound is a more readily available and historically more utilized comonomer, the performance advantages of 1-hexene often justify its use in high-performance applications.[1]

Data Presentation

The following tables summarize the key performance differences between LLDPE synthesized with this compound and 1-hexene.

Table 1: Comparison of Mechanical Properties

PropertyThis compound LLDPE1-Hexene LLDPEKey Observations
Tensile Stress at Yield LowerHigher1-hexene copolymers exhibit a higher resistance to initial deformation.[1]
Tensile Stress at Break LowerHigherIndicates greater ultimate strength for 1-hexene based polymers.[1]
Elmendorf Tear Strength LowerSuperiorA significant advantage of 1-hexene, indicating better resistance to tearing.[1]
Spencer Impact Strength LowerSuperiorHighlights the enhanced toughness of 1-hexene copolymers.[1]
Dart Impact Strength LowerHigherAnother measure of toughness where 1-hexene shows superior performance.[2]
Slow Crack Growth (SCG) Resistance LowerMarkedly HigherPartial replacement of this compound with 1-hexene can increase SCG resistance by over 30%.

Table 2: Comparison of Thermal and Structural Properties

PropertyThis compound LLDPE1-Hexene LLDPEKey Observations
Comonomer Molar Fraction (for similar density and MFR) HigherLowerLess 1-hexene is needed to achieve the same density and melt flow characteristics.[1]
Lamella Thickness ThinnerThickerContributes to the different mechanical and thermal behaviors.[1]
Lamella Thickness Distribution BroaderNarrowerMore uniform crystalline structure in 1-hexene LLDPE.[1]
Melting Point (Tm) Generally Higher for a given comonomer contentDecreases with increasing 1-hexene contentThe melting point is inversely related to the comonomer incorporation.[3]
Crystallinity Generally Higher for a given comonomer contentDecreases with increasing 1-hexene contentHigher branching from 1-hexene disrupts the crystalline structure more effectively.[3]
Solubility in Polyethylene LowerHigher1-hexene is significantly more soluble in the polymer matrix.[4]

Experimental Protocols

The characterization of LLDPE derived from this compound and 1-hexene comonomers involves a suite of analytical techniques to determine their molecular, thermal, and mechanical properties. Below are detailed methodologies for the key experiments cited.

Polymerization of Ethylene (B1197577) with this compound or 1-Hexene

A typical experimental setup for the copolymerization of ethylene with either this compound or 1-hexene involves a slurry or gas-phase reactor.

  • Catalyst System: Ziegler-Natta or metallocene catalysts are commonly employed. For instance, a supported metallocene catalyst like (nBuCp)₂ZrCl₂/MAO immobilized on SiO₂-Al₂O₃ can be used.

  • Polymerization Conditions:

    • Reactor: A stirred tank reactor or a fluidized bed reactor.

    • Medium: A hydrocarbon solvent such as hexane (B92381) for slurry polymerization.

    • Temperature: Typically ranges from 40-80°C.

    • Pressure: Ethylene pressure is maintained at a constant level, for example, 5 bar.

    • Comonomer Concentration: The concentration of this compound or 1-hexene is varied to achieve different levels of incorporation, for instance, from 0.1 to 0.4 mol/L.

  • Procedure: The catalyst is introduced into the reactor containing the solvent and the comonomer. Ethylene is then fed into the reactor to initiate polymerization. The reaction is allowed to proceed for a specific duration, after which it is terminated, and the polymer is collected, washed, and dried.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting and crystallization behavior of the polymers.

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer (typically 2-5 mg) is sealed in an aluminum pan.

  • Methodology:

    • The sample is heated to a temperature well above its melting point (e.g., 180°C) and held for several minutes to erase its thermal history.

    • The sample is then cooled at a controlled rate (e.g., 10°C/min) to observe the crystallization temperature (Tc).

    • Finally, the sample is heated again at a controlled rate (e.g., 10°C/min) to determine the melting temperature (Tm) and the degree of crystallinity, which is calculated from the heat of fusion.[5]

Molecular Weight Analysis: Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution of the polymers.

  • Instrument: A high-temperature gel permeation chromatograph.

  • Solvent: A suitable high-temperature solvent such as 1,2,4-trichlorobenzene.

  • Temperature: The analysis is conducted at an elevated temperature (e.g., 140-150°C) to ensure the polymer remains dissolved.

  • Calibration: The instrument is calibrated using polystyrene standards of known molecular weights.

  • Analysis: The polymer solution is injected into the GPC system, and the elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Microstructural Analysis: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR is a powerful technique for determining the comonomer content and distribution within the polymer chains.

  • Instrument: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent capable of dissolving the polymer at high temperatures, such as 1,1,2,2-tetrachloroethane-d₂.

  • Temperature: Spectra are acquired at elevated temperatures (e.g., 120-130°C) to ensure polymer solubility and obtain high-resolution spectra.

  • Analysis: The chemical shifts and integrations of the peaks in the ¹³C NMR spectrum provide quantitative information about the comonomer incorporation, sequence distribution, and the presence of different types of branches.[6]

Visualizations

Experimental Workflow for Comonomer Performance Comparison

G cluster_synthesis Polymer Synthesis cluster_analysis Polymer Analysis cluster_properties Performance Evaluation Ethylene Ethylene Polymerization Slurry or Gas-Phase Polymerization Ethylene->Polymerization Butene This compound Butene->Polymerization Hexene 1-Hexene Hexene->Polymerization Catalyst Catalyst (Ziegler-Natta or Metallocene) Catalyst->Polymerization LLDPE_Butene LLDPE (this compound) Polymerization->LLDPE_Butene LLDPE_Hexene LLDPE (1-Hexene) Polymerization->LLDPE_Hexene DSC DSC Analysis LLDPE_Butene->DSC GPC GPC Analysis LLDPE_Butene->GPC NMR 13C NMR Analysis LLDPE_Butene->NMR Mechanical Mechanical Testing LLDPE_Butene->Mechanical LLDPE_Hexene->DSC LLDPE_Hexene->GPC LLDPE_Hexene->NMR LLDPE_Hexene->Mechanical Thermal Thermal Properties (Tm, Crystallinity) DSC->Thermal Molecular Molecular Weight & Distribution GPC->Molecular Microstructure Comonomer Content & Distribution NMR->Microstructure Mechanical_Props Mechanical Properties (Tensile, Tear, Impact) Mechanical->Mechanical_Props

Caption: Workflow for synthesizing and comparing LLDPE with this compound and 1-hexene.

Logical Relationship of Comonomer Choice to Polymer Properties

G cluster_input Comonomer Selection cluster_structure Polymer Microstructure cluster_performance Final Polymer Performance Butene This compound Branch_Length Short Chain Branch Length Butene->Branch_Length Ethyl Branches Hexene 1-Hexene Hexene->Branch_Length Butyl Branches Branch_Distribution Branch Distribution Branch_Length->Branch_Distribution Crystallinity Crystallinity Branch_Distribution->Crystallinity Mechanical Mechanical Properties Branch_Distribution->Mechanical Optical Optical Properties Branch_Distribution->Optical Lamella Lamella Structure Crystallinity->Lamella Crystallinity->Mechanical Thermal Thermal Properties Crystallinity->Thermal Lamella->Mechanical Lamella->Thermal

Caption: Influence of comonomer choice on the microstructure and performance of LLDPE.

References

Conformational Stability of 1-Butene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the conformational stability of 1-butene (B85601) isomers, primarily focusing on the skew (gauche) and syn (eclipsed) conformers. The information presented herein is a synthesis of experimental data and computational studies, offering a valuable resource for understanding the intramolecular forces that govern the three-dimensional structure and reactivity of this fundamental alkene.

Relative Stability of this compound Conformers

The conformational landscape of this compound is characterized by two primary minima on its potential energy surface, corresponding to the skew and syn rotamers, which arise from the rotation around the C2-C3 single bond. Experimental and theoretical investigations have consistently shown that the skew conformer is the more stable of the two.

Electron momentum spectroscopy (EMS) studies have determined the relative abundances of the skew and syn conformers at room temperature to be approximately 69 (± 6)% and 31 (± 6)%, respectively.[1][2] This distribution corresponds to a Gibbs free energy difference (ΔG) where the skew conformer is more stable than the syn conformer.

Computational studies, employing high-level theoretical models such as G2 and CBS-Q, have corroborated these experimental findings.[3] These calculations provide insights into the electronic and steric factors contributing to the observed stability order.

ConformerRelative Population (Room Temp.)Energy Difference (kcal/mol)Dihedral Angle (C1-C2-C3-C4)
Skew (Gauche)~69%[1][2]0 (Reference)~120°
Syn (Eclipsed)~31%[1][2]0.15 - 0.5[1]

Rotational Barriers in this compound

The interconversion between the skew and syn conformers proceeds through transition states, and the energy required to overcome these barriers is known as the rotational barrier. Understanding these barriers is crucial for predicting the dynamics of conformational changes.

Computational studies have been instrumental in elucidating the rotational energy profile of this compound. The energy barrier for the rotation from the more stable skew conformer to the syn conformer has been calculated using various theoretical methods.

TransitionCalculated Rotational Barrier (kcal/mol)
Skew → Syn~1.6
Syn → Skew~1.1

Experimental and Computational Methodologies

A variety of sophisticated experimental and computational techniques are employed to investigate the conformational stability of this compound.

Experimental Protocols

1. Electron Momentum Spectroscopy (EMS)

Electron Momentum Spectroscopy is a powerful technique for probing the electronic structure of molecules and determining the relative populations of conformers in the gas phase.

  • Principle: A high-energy electron beam is directed at a gaseous sample of this compound. The collision between an incident electron and a target molecule results in the ionization of the molecule and the ejection of an electron. By measuring the energies and momenta of the scattered and ejected electrons in coincidence, the binding energy and momentum distribution of the electron in its orbital prior to ionization can be determined.

  • Experimental Setup: The experiment is typically performed using a non-coplanar symmetric geometry. This setup involves two electron energy analyzers placed at equal polar angles with respect to the incident electron beam.

  • Data Analysis: The experimental electron momentum profiles for the different valence orbitals are compared with theoretical profiles calculated for the skew and syn conformers. The relative abundances of the conformers are then determined by finding the best-fit linear combination of the theoretical profiles to the experimental data.

2. Gas Electron Diffraction (GED)

Gas Electron Diffraction is a primary method for determining the geometric structure of molecules in the gas phase, including bond lengths, bond angles, and dihedral angles of different conformers.

  • Principle: A high-energy beam of electrons is scattered by a jet of gaseous this compound molecules. The scattered electrons form a diffraction pattern that is dependent on the internuclear distances within the molecules.

  • Experimental Setup: The apparatus consists of an electron gun, a nozzle for introducing the gas sample into a vacuum chamber, and a detector (often a photographic plate or a CCD camera) to record the diffraction pattern. To enhance the signal from the less intensely scattered electrons at higher angles, a rotating sector is often placed in front of the detector.

  • Data Analysis: The radial distribution curve, which represents the probability of finding two nuclei at a given distance from each other, is derived from the diffraction pattern. By fitting this curve with a theoretical model that considers the contributions from both the skew and syn conformers, their respective geometries and relative populations can be determined.

3. Microwave Spectroscopy

Microwave spectroscopy provides highly precise information about the rotational constants of molecules, which are directly related to their moments of inertia and, consequently, their three-dimensional structure.

  • Principle: Gaseous this compound molecules are irradiated with microwave radiation. The molecules absorb energy at specific frequencies corresponding to transitions between different rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment.

  • Experimental Setup: A typical microwave spectrometer consists of a microwave source, a sample cell maintained at low pressure, and a detector.

  • Data Analysis: The frequencies of the observed rotational transitions are used to determine the rotational constants of the skew and syn conformers. These experimental rotational constants are then compared with those calculated for theoretically optimized geometries to identify and characterize each conformer.

Computational Protocol: Conformational Analysis using Gaussian

Quantum chemical calculations are indispensable for complementing experimental studies and providing a deeper understanding of conformational preferences. The following outlines a general workflow for performing a conformational analysis of this compound using the Gaussian software package.

  • Structure Building: Construct the initial 3D structures of the skew and syn conformers of this compound using a molecular modeling program like GaussView. Define the C1-C2-C3-C4 dihedral angle to be approximately 120° for the skew conformer and 0° for the syn conformer.

  • Geometry Optimization: Perform geometry optimizations for both conformers to locate the stationary points on the potential energy surface. A common choice of method is Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The Opt keyword is used in the Gaussian input file.

  • Frequency Calculations: After optimization, perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies. The Freq keyword is used.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) with a larger basis set (e.g., aug-cc-pVTZ).

  • Potential Energy Surface Scan: To map the rotational energy profile and locate transition states, perform a relaxed potential energy surface scan by systematically varying the C1-C2-C3-C4 dihedral angle and optimizing the rest of the molecular geometry at each step. This is achieved using the Opt=ModRedundant keyword in Gaussian.

  • Transition State Optimization: The approximate transition state structure obtained from the PES scan can be used as a starting point for a more rigorous transition state optimization using methods like the Berny algorithm (Opt=TS). A subsequent frequency calculation will confirm the presence of a single imaginary frequency corresponding to the rotational motion.

Visualizations

G cluster_0 Potential Energy Landscape of this compound Skew Skew (gauche) (Dihedral ≈ 120°) TS1 Transition State 1 Skew->TS1 Rotational Barrier Syn Syn (eclipsed) (Dihedral = 0°) TS2 Transition State 2 Syn->TS2 Rotational Barrier TS1->Syn TS2->Skew

Caption: Potential energy diagram for this compound rotation.

G cluster_1 Computational Workflow for Conformational Analysis A 1. Build Initial Structures (Skew & Syn) B 2. Geometry Optimization (e.g., DFT/B3LYP) A->B C 3. Frequency Calculation (Confirm Minima, Obtain Thermo Data) B->C E 5. Potential Energy Surface Scan (Map Rotational Profile) B->E D 4. Single-Point Energy Refinement (e.g., MP2, CCSD(T)) C->D F 6. Transition State Optimization (Locate Rotational Barriers) E->F

Caption: Workflow for computational conformational analysis.

References

A Comparative Guide to Kinetic Models for 1-Butene Oxidation and Combustion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prominent kinetic models used to simulate the oxidation and combustion of 1-butene (B85601), a key intermediate in the breakdown of larger hydrocarbon fuels. The performance of these models is evaluated against a range of experimental data, offering insights into their predictive capabilities across different combustion regimes.

Introduction to this compound Kinetic Modeling

This compound (C₄H₈) is the smallest alkene to exhibit isomeric structures and is a significant component in practical fuels.[1] It also serves as a crucial intermediate in the combustion of larger molecules, such as butanols and conventional jet fuels.[2] Developing accurate and detailed chemical kinetic models is essential for designing advanced combustion engines, improving fuel efficiency, and controlling pollutant formation.[2][3] These models are complex networks of elementary reactions that describe the transformation of fuel to final products. Their accuracy is validated by comparing model predictions against experimental data obtained from various standardized apparatuses.[1]

This guide focuses on comparing three widely recognized detailed kinetic mechanisms:

  • Lawrence Livermore National Laboratory (LLNL) Mechanism [1]

  • NUI Galway/Saudi Aramco (AramcoMech) Mechanism [1]

  • University of Southern California (USC) JetSurf 1.0 Mechanism [1]

The comparison is based on their ability to reproduce key combustion phenomena: ignition delay time, laminar flame speed, and species concentration profiles.

Comparative Analysis of Model Performance

The performance of the LLNL, AramcoMech, and USC models is evaluated by comparing their predictions with experimental data for Ignition Delay Time (IDT) and Laminar Burning Velocity (LBV).

2.1. Ignition Delay Time (IDT) Comparison

Ignition delay time is a critical global measure of fuel reactivity, particularly relevant to engine autoignition (knocking). Experiments are typically conducted in shock tubes and rapid compression machines. A comparative analysis indicates that for this compound, the USC and LLNL models demonstrate a higher fitting quality for IDT predictions compared to the AramcoMech model.[1]

Table 1: Ignition Delay Time (IDT) Model vs. Experimental Data for Stoichiometric this compound/Air

Temperature (K)Pressure (atm)Equivalence Ratio (φ)Experimental IDT (μs)LLNL Prediction (μs)AramcoMech Prediction (μs)USC Prediction (μs)
1250101.0ValueValueValueValue
950101.0ValueValueValueValue
750301.0ValueValueValueValue
1250301.0ValueValueValueValue

Note: This table is a representative structure. Specific quantitative values would be extracted from detailed graphical plots in cited literature, such as Li et al.[3] and Pio et al.[1]

2.2. Laminar Burning Velocity (LBV) Comparison

Laminar burning velocity is a fundamental property of a combustible mixture that influences flame propagation and stability. Experimental measurements are often made using the spherically expanding flame method in a combustion vessel.[4] For this compound, the LLNL mechanism shows the best overall fit for reproducing experimental LBV values.[1]

Table 2: Laminar Burning Velocity (LBV) Model vs. Experimental Data for this compound/Air at 1 atm

Equivalence Ratio (φ)Unburned Gas Temp. (K)Experimental LBV (cm/s)LLNL Prediction (cm/s)AramcoMech Prediction (cm/s)USC Prediction (cm/s)
0.8298ValueValueValueValue
1.0298ValueValueValueValue
1.2298ValueValueValueValue
1.4298ValueValueValueValue

Note: This table is a representative structure. Specific quantitative values would be extracted from detailed graphical plots in cited literature, such as Zhao et al.[5] and Pio et al.[1]

Experimental Protocols

The validation of kinetic models relies on precise and repeatable experimental measurements. The following are detailed methodologies for the key experiments cited.

3.1. Ignition Delay Time Measurement: Shock Tube A shock tube is a facility used to study chemical kinetics at high temperatures and pressures.[6]

  • Apparatus : It consists of a long tube separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the test gas mixture (e.g., this compound, O₂, and a diluent like Argon).[7]

  • Procedure :

    • The driver section is filled with a light gas (e.g., Helium) to a high pressure.[8]

    • The diaphragm is suddenly ruptured, generating a shock wave that travels through the test gas mixture in the driven section.

    • This shock wave compresses and heats the gas to a precisely controlled temperature and pressure in less than a microsecond, initiating the chemical reaction.[6]

    • Ignition delay time is defined as the period between the arrival of the reflected shock wave and the onset of rapid combustion.[9] This is typically measured by monitoring the sharp pressure increase or the emission from an excited radical species (like OH*) using optical diagnostics.[10]

  • Conditions : Experiments for this compound have been performed over a wide range of conditions, including pressures from 10 to 50 atm and temperatures from 670 to 1350 K.[3]

3.2. Species Concentration Measurement: Jet-Stirred Reactor (JSR) A JSR is an ideal chemical reactor used to study reaction kinetics in a homogenous environment at steady state.[11]

  • Apparatus : It typically consists of a spherical quartz vessel with four nozzles used to inject the reactant gas mixture, creating vigorous stirring and a uniform concentration and temperature field.[12]

  • Procedure :

    • A pre-vaporized mixture of fuel, oxidizer, and diluent is continuously fed into the reactor, which is maintained at a constant temperature and pressure.[4]

    • After a certain residence time, a fraction of the reacting mixture is continuously extracted through a probe.

    • The extracted samples are rapidly cooled (quenched) to stop further reaction and are then analyzed to determine the mole fractions of various stable species.

    • Analysis is commonly performed using gas chromatography (GC) for stable hydrocarbons and infrared spectrometry.[4][13]

  • Conditions : this compound oxidation has been studied in JSRs at atmospheric pressure in temperatures ranging from 550 K to 1440 K.[4][11]

3.3. Laminar Flame Speed Measurement: Combustion Vessel Laminar flame speed is measured by observing a flame propagating under controlled, quiescent conditions.

  • Apparatus : A common method involves using a constant-volume spherical combustion vessel equipped with optical windows.[14]

  • Procedure :

    • The vessel is filled with a premixed fuel-air mixture at a specified initial temperature and pressure.

    • The mixture is ignited at the center by a spark, creating a spherically expanding flame.

    • The flame propagation is recorded using a high-speed camera.[14]

    • The laminar burning velocity is calculated from the flame propagation speed relative to the unburned gas.

  • Conditions : Data for this compound has been obtained at atmospheric and elevated pressures (1-5 atm) and for unburned gas temperatures from 300 K to 450 K.[4]

Visualization of Model Validation Workflow

The following diagram illustrates the logical workflow for the development and validation of a chemical kinetic model. It shows how different types of experimental data are used to test and refine the model's predictive accuracy.

G cluster_model Kinetic Model Development cluster_exp Experimental Validation Model Proposed Kinetic Mechanism Sim Numerical Simulation (e.g., Cantera, Chemkin) Model->Sim Input Comp Comparison: Model Predictions vs. Experimental Data Sim->Comp Predictions ST Shock Tube / RCM (IDT Data) ST->Comp JSR Jet-Stirred Reactor (Species Data) JSR->Comp LFS Combustion Bomb / Burner (Flame Speed Data) LFS->Comp Refine Mechanism Refinement (Sensitivity & Flux Analysis) Comp->Refine Discrepancy Valid Validated Model Comp->Valid Good Agreement Refine->Model Update Rates & Pathways

References

A Comparative Guide to Ziegler-Natta and Metallocene Catalysts for Poly(1-butene) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of poly(1-butene) (PB), a semicrystalline thermoplastic valued for its excellent creep resistance, toughness, and thermal stability, is critically dependent on the catalyst system employed.[1] Historically, heterogeneous Ziegler-Natta (ZN) catalysts have been the industrial standard for producing isotactic poly(this compound) (iPB).[1][2] However, the advent of homogeneous metallocene catalysts has provided a pathway to polymers with precisely controlled microstructures.[3] This guide offers an objective comparison of these two catalytic systems, supported by experimental data, to aid researchers in catalyst selection and polymer design.

Comparative Performance Analysis

The most significant distinctions between Ziegler-Natta and metallocene catalysts arise from the nature of their active sites. ZN catalysts are heterogeneous systems with multiple, varied active sites, whereas metallocenes are single-site catalysts.[3][4] This fundamental difference profoundly impacts the resulting polymer's molecular architecture and properties.

Metallocene catalysts offer narrower molecular weight distributions and a more uniform, highly organized microstructure compared to traditional ZN systems.[5] The single-site nature of metallocenes ensures that polymer chains grow under nearly identical conditions, leading to enhanced consistency.[4] In contrast, the multiple active sites in heterogeneous ZN catalysts produce polymers with broader molecular weight distributions and less uniform comonomer incorporation.[6]

Below is a summary of quantitative data comparing the performance of the two catalyst types in This compound (B85601) polymerization.

Performance MetricZiegler-Natta CatalystsMetallocene Catalysts
Active Sites Multi-site, heterogeneousSingle-site, homogeneous[4]
Catalytic Activity High; e.g., up to 2.86 kg PB/(g cat·h) reported.[7]Varies significantly with ligand structure; e.g., 2.64 kg PB/(g cat·h) for rac-C₂H₄(IndH₄)₂ZrCl₂/MAO.
Molecular Weight (Mv) Typically highHighly dependent on ligand structure; can range from low (16,000 g/mol for Me₂Si(Ind)₂ZrCl₂/MAO) to high (381,100 g/mol for Me₂Si(2-Me-Ind)₂ZrCl₂/MAO).[1][8]
Molecular Weight Distribution (MWD or PDI) Broad (PDI > 4)[9]Narrow (PDI ≈ 2.0)[9][10]
Comonomer Distribution Non-uniformUniform and random[10]
Stereo- & Regiocontrol Good isotacticity (e.g., >97%) can be achieved with internal/external donors.[7]Precisely tunable via ligand design; however, some systems are prone to regioerrors (2,1-insertions) that can lead to chain termination and lower molecular weights.[1][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the polymerization of this compound using both catalyst systems.

1. Typical Protocol for Ziegler-Natta Catalyzed Polymerization

This protocol is based on a slurry polymerization method using a supported TiCl₄ catalyst.

  • Catalyst System : A MgCl₂-supported TiCl₄ catalyst with triethylaluminum (B1256330) (TEAL) as a cocatalyst and an external electron donor like diisobutyldimethoxysilane (B92060) (DIBDMS) to control stereoselectivity.[7][11]

  • Reactor Preparation : A 1-liter stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with nitrogen.

  • Procedure :

    • The reactor is charged with 500 mL of dry, oxygen-free n-heptane as the solvent.

    • The desired amount of TEAL cocatalyst and DIBDMS external donor are added to the reactor.

    • The reactor is heated to the polymerization temperature (e.g., 20°C–70°C) and pressurized with this compound monomer to the desired partial pressure.[7]

    • The Ziegler-Natta catalyst (e.g., 10-20 mg), suspended in a small amount of n-heptane, is injected into the reactor to initiate polymerization.

    • The polymerization is carried out for a set duration (e.g., 1-2 hours) while maintaining constant temperature and monomer pressure.

    • The reaction is terminated by injecting 10 mL of acidified ethanol (B145695).

    • The resulting polymer is filtered, washed repeatedly with ethanol and acetone, and dried in a vacuum oven at 60°C to a constant weight.

2. Typical Protocol for Metallocene Catalyzed Polymerization

This protocol describes a solution polymerization process using a zirconocene (B1252598) catalyst.

  • Catalyst System : A zirconocene precatalyst, such as rac-Me₂Si(2-Me-Ind)₂ZrCl₂, activated by a cocatalyst, typically methylaluminoxane (B55162) (MAO).[8][12]

  • Reactor Preparation : A 1-liter glass or stainless-steel reactor is baked out under high vacuum and backfilled with argon.

  • Procedure :

    • The reactor is charged with 400 mL of dry, deoxygenated toluene (B28343) and the required amount of MAO solution (e.g., maintaining an Al/Zr molar ratio of 500-2000).

    • The reactor is heated to the polymerization temperature (e.g., 50°C).[1]

    • Liquid this compound monomer is then added to the reactor.[10]

    • The metallocene precatalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.

    • The reaction proceeds for the specified time (e.g., 30-60 minutes) with vigorous stirring.

    • Polymerization is quenched by the addition of 10 mL of a 10% HCl solution in ethanol.

    • The polymer is precipitated by pouring the reactor contents into a large volume of ethanol, filtered, washed, and dried under vacuum at 70°C.

Visualization of Catalyst-Property Relationships

The logical flow from catalyst architecture to final polymer properties can be visualized to highlight the fundamental differences between the two systems. The following diagram illustrates this relationship.

G cluster_0 Catalyst Type cluster_1 Active Site Characteristics cluster_2 Polymer Microstructure cluster_3 Resulting Bulk Properties ZN Ziegler-Natta ZN_Sites Multiple, Heterogeneous Sites ZN->ZN_Sites MC Metallocene MC_Sites Single, Homogeneous Sites MC->MC_Sites ZN_Polymer Broad MWD Non-uniform Comonomer Dist. ZN_Sites->ZN_Polymer MC_Polymer Narrow MWD Uniform Comonomer Dist. MC_Sites->MC_Polymer ZN_Props Heterogeneous Material Properties ZN_Polymer->ZN_Props MC_Props Homogeneous, Precisely-Tuned Properties MC_Polymer->MC_Props

Caption: Catalyst structure dictates polymer properties.

References

relative stability of 1-butene, cis-2-butene, and trans-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the relative thermodynamic stabilities of three butene isomers: 1-butene, cis-2-butene (B86535), and trans-2-butene. The analysis is supported by quantitative data from heats of hydrogenation, with a focus on the underlying principles of hyperconjugation and steric strain that govern their stability.

Quantitative Stability Analysis: Heats of Hydrogenation

The relative stability of alkene isomers can be determined by measuring the amount of heat released upon catalytic hydrogenation. In this exothermic reaction, each butene isomer is hydrogenated to the same product, n-butane. The amount of energy released, known as the heat of hydrogenation (ΔH°hydrog), is inversely proportional to the stability of the starting alkene. A more stable alkene exists at a lower potential energy state and therefore releases less energy during the reaction.

The experimental heats of hydrogenation for the three butene isomers are summarized in the table below.

IsomerStructureSubstitutionHeat of Hydrogenation (kJ/mol)Heat of Hydrogenation (kcal/mol)Relative Stability
This compoundCH₂=CHCH₂CH₃Monosubstituted-127-30.3Least Stable
cis-2-Butenecis-CH₃CH=CHCH₃Disubstituted-119-28.6[1]Intermediate
trans-2-Butenetrans-CH₃CH=CHCH₃Disubstituted-115-27.6[1]Most Stable

The data clearly indicates the stability order: trans-2-butene > cis-2-butene > this compound .

Factors Governing Isomer Stability

Two primary factors explain the observed differences in stability among the butene isomers:

  • Degree of Substitution : The stability of an alkene increases with the number of alkyl groups attached to the double-bonded carbons.[1] This is due to a stabilizing electronic effect known as hyperconjugation , which involves the delocalization of electrons from adjacent C-H σ-bonds into the π-orbital of the double bond.[2][3] The 2-butene (B3427860) isomers are disubstituted and thus have more opportunities for hyperconjugation than the monosubstituted this compound, making them more stable.

  • Steric Strain : In cis-trans isomers, steric strain plays a crucial role. In cis-2-butene, the two bulky methyl groups are positioned on the same side of the double bond, leading to spatial crowding and electron cloud repulsion.[4][5] This steric hindrance destabilizes the molecule.[4][6] In trans-2-butene, the methyl groups are on opposite sides, minimizing steric strain and resulting in a lower energy, more stable configuration.[4][7] The energy difference between the two is approximately 4 kJ/mol.[8]

Experimental Protocol: Catalytic Hydrogenation

The determination of heats of hydrogenation is a fundamental experiment in thermochemistry to quantify alkene stability.

Objective: To measure the enthalpy change (ΔH°) when an alkene reacts with hydrogen gas in the presence of a catalyst to form a saturated alkane.

Materials:

  • Alkene sample (this compound, cis-2-butene, or trans-2-butene)

  • Hydrogen gas (H₂)

  • Catalyst: Typically a finely divided metal such as platinum (Pt), palladium (Pd), or nickel (Ni) supported on carbon.

  • Solvent: An inert solvent like ethanol (B145695) or acetic acid.

  • Calorimeter: A device to measure the heat released during the reaction.

Procedure:

  • A precise, known amount of the alkene isomer is dissolved in an inert solvent and placed into a reaction vessel within a calorimeter.

  • A small quantity of the metal catalyst is added to the solution.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • A known volume of hydrogen gas is introduced into the vessel, initiating the hydrogenation reaction. The reaction is typically carried out at a constant pressure.

  • The reaction is exothermic, causing the temperature of the system to rise. The temperature is monitored until it reaches a maximum and then begins to cool.

  • The total heat evolved is calculated from the temperature change, the heat capacity of the calorimeter, and the moles of alkene reacted.

  • The molar heat of hydrogenation is then determined. Since all three butene isomers yield the same product (n-butane), the differences in their heats of hydrogenation directly correspond to the differences in their initial stabilities.[2][9] A lower heat of hydrogenation indicates a more stable starting alkene.[10][11]

Visualization of Relative Energy Levels

The logical relationship between the initial energy state of each isomer and the energy released upon hydrogenation can be visualized as follows.

G cluster_0 Potential Energy Diagram for Butene Hydrogenation 1_Butene This compound n_Butane n-Butane (Product) 1_Butene->n_Butane ΔH° = -127 kJ/mol cis_2_Butene cis-2-Butene cis_2_Butene->n_Butane ΔH° = -119 kJ/mol trans_2_Butene trans-2-Butene trans_2_Butene->n_Butane ΔH° = -115 kJ/mol

Caption: Relative energy levels of butene isomers.

References

Validating Computational Models for 1-Butene Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of chemical reactivity through computational modeling is paramount. This guide provides an objective comparison of various computational models for 1-butene (B85601) reactions, supported by experimental data and detailed methodologies. The focus is on providing a clear framework for validating these models in the context of combustion, pyrolysis, and isomerization.

The validation of computational models is a critical step in ensuring their predictive power and reliability. For a molecule like this compound, which serves as a fundamental building block in chemical synthesis and a key intermediate in combustion processes, accurate models are essential for process optimization, safety analysis, and the development of new technologies. This guide delves into the performance of different kinetic models and quantum chemical methods against experimental benchmarks.

Comparison of Kinetic Models for this compound Combustion and Pyrolysis

The high-temperature oxidation and pyrolysis of this compound are complex processes involving a multitude of elementary reactions. Large-scale kinetic models, often referred to as detailed mechanisms, are developed to simulate these processes. The accuracy of these models is assessed by comparing their predictions of global parameters, such as ignition delay times (IDTs), and species concentration profiles against experimental data obtained from various reactors.

Below is a summary of the performance of several widely-used kinetic models in predicting ignition delay times for this compound oxidation under different experimental conditions.

Kinetic ModelExperimental SetupTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Model Performance
AramcoMech 3.0 Shock Tube & RCM670 - 135010 - 500.5 - 2.0Good agreement with IDT data across a wide range of conditions.[1]
USC Mech II Jet-Stirred Reactor900 - 144010.25 - 2.0Satisfactory prediction of major species profiles.[2]
NUIGMech 1.1 Shock Tube> 1100~1.50.5, 1.0, 2.0Generally good prediction of high-temperature IDTs.
Li et al. Model Shock Tube & RCM670 - 135010 - 500.5 - 2.0Comprehensive model with good validation against a large set of experimental data.[1]

Similarly, for this compound pyrolysis, kinetic models are validated against speciation data from flow reactors.

Kinetic ModelExperimental SetupTemperature (°C)Pressure (atm)Key Findings
Detailed Kinetic Model Tubular Flow Reactor535 - 810~0.82Accurately predicts fuel conversion and the formation of major products and molecular weight growth species.

Performance of DFT Functionals for Alkene Reaction Barriers

At the heart of detailed kinetic models are the rate constants for elementary reactions, which can be calculated using quantum chemical methods. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost. However, the accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. The table below presents a comparison of the performance of several DFT functionals for predicting reaction barriers for pericyclic reactions, a class of reactions relevant to alkene chemistry. The Mean Absolute Error (MAE) is calculated with respect to high-level CCSD(T)/CBS benchmark values.

DFT FunctionalMAE (kcal/mol) for Reaction BarriersGeneral Observations
M06-2X 1.1Excellent overall performance for pericyclic reaction barriers.
B2K-PLYP 1.4A double-hybrid functional with good accuracy.
mPW2K-PLYP 1.5Another double-hybrid functional showing strong performance.
B3LYP > 2.0A widely used functional, but can show larger errors for barrier heights.
BP86 5.8A GGA functional that provides qualitative trends but with lower accuracy.

Validation of Kinetic Models for this compound Isomerization

The isomerization of this compound to 2-butene (B3427860) is an important industrial reaction. The validation of kinetic models for this process involves comparing model predictions with experimental data from catalytic reactors.

Kinetic Model TypeCatalystTemperature (°C)Key Findings
Langmuir-Hinshelwood Pd/Al2O3-A single-site Langmuir-Hinshelwood model provided the best fit to experimental data for liquid-phase hydroisomerization.[3]
LHHW Model MgO350 - 450The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model showed the best agreement with experimental data for gas-phase isomerization, with the surface reaction as the rate-determining step.[4]

Experimental Protocols

A brief description of the experimental methodologies cited in this guide is provided below.

Shock Tubes (ST) and Rapid Compression Machines (RCM): These apparatuses are used to study gas-phase reactions at high temperatures and pressures. A test gas mixture is rapidly heated and compressed by a shock wave (in a shock tube) or a piston (in an RCM). Ignition delay times are typically measured by monitoring pressure changes or the emission of specific species. Species concentration time-histories can also be measured using techniques like laser absorption spectroscopy.[1][5]

Jet-Stirred Reactors (JSR): A JSR is a type of continuously stirred-tank reactor used to study chemical kinetics in the gas phase at well-controlled temperatures and pressures. Reactants are continuously fed into the reactor, and products are continuously removed. This allows for the measurement of steady-state species concentrations, which are valuable for validating kinetic models, particularly for intermediate species.[2][6]

Tubular Flow Reactors: In a flow reactor, reactants are continuously passed through a heated tube. The composition of the gas mixture is measured at the reactor outlet. By varying the flow rate and temperature, it is possible to study the progress of a reaction as a function of time and temperature. This method is often used for pyrolysis studies.

Berty-Type Reactor: This is a gradientless recycle reactor that behaves like a continuous stirred-tank reactor (CSTR). It is used to study the intrinsic kinetics of catalytic reactions by eliminating mass and heat transfer limitations.[4]

Visualizing the Validation Workflow and Reaction Pathways

To better understand the process of validating computational models and the complexity of this compound reactions, the following diagrams are provided.

Validation Workflow cluster_model Computational Modeling cluster_exp Experimental Work ModelDev Model Development (e.g., DFT, Kinetic Mechanism) Simulation Perform Simulations (e.g., Predict IDT, Species Profiles) ModelDev->Simulation Comparison Comparison & Validation (Model vs. Experiment) Simulation->Comparison ExpDesign Experimental Design ExpData Data Acquisition (e.g., ST, JSR) ExpDesign->ExpData ExpData->Comparison Refinement Model Refinement (Adjust Parameters, Add Reactions) Comparison->Refinement Discrepancy ValidatedModel Validated Model Comparison->ValidatedModel Agreement Refinement->ModelDev 1_Butene_Oxidation_Pathway cluster_abstraction H-Abstraction cluster_addition Radical Addition cluster_isomerization Isomerization Butene This compound AllylRad Allylic Radical Butene->AllylRad e.g., + OH AlkylRad Alkyl Radical Butene->AlkylRad e.g., + OH ButeneIsomers 2-Butene Butene->ButeneIsomers Products Products (CO, CO2, H2O, etc.) AllylRad->Products Further Reactions AlkylRad->Products Further Reactions ButeneIsomers->Products Oxidation

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantification and characterization of 1-butene (B85601). Detailed experimental protocols, quantitative performance data, and workflow visualizations are presented to assist in method selection and validation for research and quality control purposes.

Overview of Analytical Techniques

The analysis of this compound, a key C4 hydrocarbon, is critical in various industrial and research applications, from polymer production to fundamental chemical studies. The choice of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis. This guide focuses on three widely used methods: Gas Chromatography with Flame Ionization Detection (GC-FID), Infrared (IR) Spectroscopy, and Bromine Index/Number Titration.

Data Presentation: A Comparative Summary

The following table summarizes the typical quantitative performance characteristics of the discussed analytical techniques for the analysis of this compound. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Infrared (IR) SpectroscopyBromine Index/Number Titration
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a flame.Measurement of the absorption of infrared radiation by the C=C and C-H bonds in this compound.Titration with a bromine-generating reagent that reacts with the double bond of this compound.
Linearity (R²) ≥ 0.999[1][2]Typically > 0.99 (concentration dependent)Not directly applicable; it is a direct titration to an endpoint.
Accuracy (% Recovery) 95-105% (typical)90-110% (typical)97-103% (typical for standard methods)
Precision (RSD) < 2%[1]< 5% (typical)< 3% (typical)
Limit of Detection (LOD) Low ppm levels~1% v/v (in a suitable matrix)[3]Dependent on titrant concentration and sample size.
Limit of Quantitation (LOQ) Mid-to-high ppm levels~3% v/v (in a suitable matrix)[3]Dependent on titrant concentration and sample size.
Selectivity High (excellent separation of isomers)Moderate (potential interference from other unsaturated compounds)Low (reacts with all unsaturated aliphatic compounds)
Analysis Time 10-30 minutes per sample< 5 minutes per sample5-15 minutes per sample
Primary Application Quantification of this compound and its isomers, impurity profiling.Rapid identification and semi-quantitative analysis.Determination of total unsaturation in a sample.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the separation and quantification of volatile compounds like this compound.

Methodology:

  • Sample Preparation: Gaseous samples of this compound can be introduced directly into the GC system using a gas-tight syringe or a gas sampling valve. Liquid samples containing this compound should be diluted in a suitable volatile solvent (e.g., pentane (B18724) or hexane).

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector is used.

  • GC Conditions:

    • Column: A PLOT (Porous Layer Open Tubular) column, such as an Al₂O₃/Na₂SO₄ PLOT column (e.g., 50 m x 0.32 mm ID, 5 µm film thickness), is highly effective for separating C4 isomers.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program: An isothermal or temperature-programmed method can be used. For example, hold at 40°C for 5 minutes, then ramp to 150°C at 10°C/min.

    • Injector Temperature: 150°C.

    • Detector Temperature: 250°C.

  • Calibration: A multi-point calibration curve is generated by analyzing standards of known this compound concentrations. The peak area of this compound is plotted against its concentration.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that can be used for the identification and quantification of this compound based on its characteristic molecular vibrations.

Methodology:

  • Sample Preparation: Gaseous this compound can be analyzed in a gas cell with IR-transparent windows (e.g., KBr or NaCl). Liquid samples can be analyzed as a thin film between two salt plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Characteristic Absorption Bands for this compound:

    • =C-H stretch: ~3080 cm⁻¹

    • C=C stretch: ~1642 cm⁻¹[4]

    • =C-H bend (out-of-plane): ~995 and 910 cm⁻¹

  • Calibration and Quantification: For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a characteristic peak (e.g., the C=C stretch at 1642 cm⁻¹) for a series of standards with known this compound concentrations. The relationship between absorbance and concentration is described by the Beer-Lambert law.

Bromine Index/Number Titration

This titrimetric method determines the total amount of unsaturated aliphatic compounds in a sample by their reaction with bromine. The Bromine Index is expressed as mg of bromine per 100 g of sample, while the Bromine Number is in g of bromine per 100 g of sample.

Methodology (based on ASTM D2710 - Bromine Index):

  • Sample Preparation: A known weight of the sample is dissolved in a suitable solvent mixture, typically consisting of glacial acetic acid, methanol, and dichloromethane.

  • Instrumentation: An automatic potentiometric or coulometric titrator equipped with a platinum electrode. The titration is performed at a low temperature (0-5°C) to minimize substitution reactions.

  • Titration:

    • The sample solution is titrated with a standardized bromide-bromate solution, which generates bromine in situ.

    • The endpoint is detected potentiometrically, where a sharp change in potential indicates the presence of excess free bromine.

  • Calculation: The bromine index is calculated based on the volume of titrant consumed, its normality, and the weight of the sample.

Mandatory Visualizations

Logical Workflow for Cross-Validation of Analytical Techniques

CrossValidationWorkflow DefineObjective Define Analytical Objective (e.g., Quantification of this compound) SelectTechniques Select Analytical Techniques (GC-FID, IR, Titration) DefineObjective->SelectTechniques DevelopMethods Develop & Optimize Methods SelectTechniques->DevelopMethods ValidateMethods Validate Each Method Individually (Linearity, Accuracy, Precision, LOD, LOQ) DevelopMethods->ValidateMethods PrepareSamples Prepare Standard & Test Samples ValidateMethods->PrepareSamples AnalyzeSamples Analyze Samples by All Techniques PrepareSamples->AnalyzeSamples CompareResults Compare & Statistically Analyze Results AnalyzeSamples->CompareResults AssessPerformance Assess Performance & Select Optimal Method CompareResults->AssessPerformance

Caption: Logical workflow for the cross-validation of different analytical techniques.

Comparative Principles of Analytical Techniques for this compound

AnalyticalPrinciples cluster_GCFID Gas Chromatography-FID cluster_IR Infrared Spectroscopy cluster_Titration Bromine Index Titration GC_Sample This compound Sample (Gas/Liquid) GC_Separation Separation in Column (based on volatility) GC_Sample->GC_Separation GC_Detection Flame Ionization Detection (Ion generation & measurement) GC_Separation->GC_Detection IR_Source IR Radiation Source IR_Sample This compound Sample IR_Source->IR_Sample IR_Detector Detector (Measures transmitted light) IR_Sample->IR_Detector T_Sample This compound in Solvent T_Reaction Electrophilic Addition (Reaction at C=C bond) T_Sample->T_Reaction T_Titrant Bromine Titrant T_Titrant->T_Reaction

Caption: Fundamental principles of the compared analytical techniques for this compound.

Conclusion

The cross-validation of analytical techniques is paramount for ensuring the reliability and accuracy of data in scientific research and industrial quality control. For the analysis of this compound:

  • GC-FID offers the highest selectivity and is ideal for quantifying this compound in the presence of its isomers and other hydrocarbons. Its high precision and accuracy make it a preferred method for rigorous quantitative analysis.

  • Infrared Spectroscopy provides a rapid, non-destructive method for the identification and semi-quantitative estimation of this compound. It is particularly useful for in-situ and online process monitoring.

  • Bromine Index/Number Titration is a classical and cost-effective method for determining the total unsaturation in a sample. While not specific to this compound, it is a valuable tool for assessing the overall olefin content.

The selection of the most appropriate technique should be guided by the specific analytical requirements, including the desired level of accuracy, precision, and selectivity, as well as practical considerations such as sample throughput and cost. This guide provides the foundational information to aid researchers and professionals in making an informed decision.

References

benchmarking the performance of novel 1-butene polymerization catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three major classes of novel catalysts for 1-butene (B85601) polymerization: Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts. The selection of an appropriate catalyst system is critical as it dictates the microstructure, and consequently the physical and mechanical properties, of the resulting poly(this compound). This document summarizes key performance indicators, provides detailed experimental protocols for benchmarking, and visualizes essential workflows and relationships to aid in catalyst selection and experimental design.

Performance Benchmarks of this compound Polymerization Catalysts

The efficiency and effectiveness of this compound polymerization are highly dependent on the catalyst employed. The following table summarizes representative performance data for selected Ziegler-Natta, Metallocene, and Late-Transition Metal catalysts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Catalyst ClassCatalyst System ExampleCo-catalystPolymerization Temperature (°C)Activity (kg polymer / mol catalyst · h)Molecular Weight (Mv, g/mol )Polydispersity Index (PDI)Isotacticity ([mmmm] %)
Ziegler-Natta TiCl₃·AADEAC7050 - 150700,000 - 1,000,000> 5~95%
High-yield TiCl₄/MgCl₂/DIBPTEA70> 300500,000 - 800,0004 - 8> 96%
Metallocene rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂MAO70180111,000[1][2][3]2.0 - 2.5> 98%
Me₂Si(Ind)₂ZrCl₂MAO5012016,000[1][2][3]~2.0High
Me₂Si(2-Me-Ind)₂ZrCl₂MAO50250381,100[1][2][3]~2.0High
Late-Transition Metal α-Diimine Ni(II) Complex (Brookhart-type)MAO or Et₂AlCl25 - 50Moderate to HighVariable (oligomers to polymers)VariableGenerally atactic or low isotacticity
Bis(imino)pyridine Fe(II) ComplexMAO25 - 80HighVariableBroadTypically produces linear α-olefins

Detailed Experimental Protocols

Reproducible and comparable experimental data are fundamental for catalyst benchmarking. Below are detailed protocols for slurry and solution polymerization of this compound, which can be adapted for evaluating novel catalysts.

Protocol 1: Slurry Polymerization of this compound with a Ziegler-Natta or Metallocene Catalyst

This protocol is suitable for heterogeneous Ziegler-Natta catalysts and supported Metallocene catalysts.

1. Materials:

  • Catalyst: e.g., TiCl₃·AA (Titanium trichloride, aluminum activated) or a supported Metallocene catalyst.

  • Co-catalyst: e.g., Diethylaluminum chloride (DEAC) or Triethylaluminum (TEA) for Ziegler-Natta; Methylaluminoxane (MAO) for Metallocene. Typically a 10-25 wt% solution in a suitable solvent like heptane (B126788) or toluene.

  • Monomer: Polymerization-grade this compound, purified by passing through columns of molecular sieves and deoxygenating agent.

  • Solvent: Anhydrous heptane or toluene, purified similarly to the monomer.

  • Quenching Agent: Acidified methanol (B129727) (e.g., 5% HCl in methanol).

  • Inert Gas: High-purity nitrogen or argon.

2. Reactor Setup and Preparation:

  • A jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports for gas and liquid is required.

  • The reactor must be thoroughly dried and purged with inert gas to remove all traces of oxygen and moisture.

3. Polymerization Procedure:

  • Charge the reactor with the desired amount of anhydrous solvent (e.g., 500 mL of heptane).

  • Pressurize the reactor with inert gas and bring it to the desired polymerization temperature (e.g., 70 °C).

  • Introduce the liquid this compound monomer into the reactor.

  • Inject the co-catalyst solution (e.g., DEAC or MAO) into the reactor and stir for a few minutes.

  • Inject a suspension of the catalyst in the solvent to initiate the polymerization.

  • Maintain a constant temperature and pressure throughout the polymerization for the desired reaction time (e.g., 1-2 hours).

  • Terminate the polymerization by injecting the quenching agent.

  • Vent the reactor and cool it down to room temperature.

4. Polymer Isolation and Characterization:

  • Filter the polymer slurry to separate the solid poly(this compound).

  • Wash the polymer with fresh solvent and then with an alcohol (e.g., methanol) to remove any catalyst residues.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

  • Characterize the polymer for its molecular weight, polydispersity index (by Gel Permeation Chromatography - GPC), and isotacticity (by ¹³C NMR spectroscopy).

Protocol 2: Solution Polymerization of this compound with a Late-Transition Metal Catalyst

This protocol is suitable for homogeneous Late-Transition Metal catalysts.

1. Materials:

  • Catalyst: e.g., an α-Diimine Nickel(II) complex or a Bis(imino)pyridine Iron(II) complex.

  • Co-catalyst: e.g., Methylaluminoxane (MAO) or a borate (B1201080) activator.

  • Monomer: Polymerization-grade this compound, purified as in Protocol 1.

  • Solvent: Anhydrous toluene, purified as in Protocol 1.

  • Quenching Agent: Acidified methanol.

  • Inert Gas: High-purity nitrogen or argon.

2. Reactor Setup and Preparation:

  • Similar to the slurry polymerization setup, ensuring a completely inert atmosphere is crucial.

3. Polymerization Procedure:

  • Charge the reactor with anhydrous toluene.

  • Bring the solvent to the desired polymerization temperature (e.g., 25-80 °C).

  • Introduce the this compound monomer.

  • In a separate glovebox, prepare the active catalyst solution by reacting the Late-Transition Metal complex with the co-catalyst in toluene.

  • Inject the activated catalyst solution into the reactor to start the polymerization.

  • Monitor the reaction for the desired duration.

  • Terminate the reaction with the quenching agent.

4. Polymer Isolation and Characterization:

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration.

  • Wash and dry the polymer as described in the slurry protocol.

  • Characterize the polymer for its molecular weight, PDI, and microstructure (e.g., branching, tacticity) using GPC and NMR.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and relationships involved in catalyst benchmarking, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis reactor_prep Reactor Preparation (Drying & Purging) charging Reactor Charging (Solvent & Monomer) reactor_prep->charging reagent_prep Reagent Preparation (Purification of Monomer & Solvent) reagent_prep->charging activation Catalyst Activation (Injection of Co-catalyst & Catalyst) charging->activation polymerization Polymerization (Controlled T & P) activation->polymerization termination Termination (Quenching) polymerization->termination isolation Polymer Isolation (Filtration & Washing) termination->isolation drying Drying isolation->drying characterization Characterization (GPC, NMR) drying->characterization

Caption: Experimental workflow for benchmarking this compound polymerization catalysts.

logical_relationship cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_performance Performance Metrics catalyst_type Catalyst Type activity Catalytic Activity catalyst_type->activity mw Molecular Weight catalyst_type->mw pdi Polydispersity (PDI) catalyst_type->pdi tacticity Isotacticity catalyst_type->tacticity ligand_structure Ligand Structure ligand_structure->activity ligand_structure->mw ligand_structure->tacticity cocatalyst Co-catalyst cocatalyst->activity temperature Temperature temperature->activity temperature->mw pressure Pressure / Monomer Conc. pressure->activity pressure->mw solvent Solvent solvent->activity

Caption: Logical relationship between catalyst system, conditions, and performance.

References

Safety Operating Guide

Proper Disposal of 1-Butene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Butene, an extremely flammable gas, is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the proper handling and disposal of this compound, thereby minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a controlled and safe environment. This substance is an extremely flammable gas that can form explosive mixtures with air.[1][2][3] It is also a gas under pressure and may explode if heated.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear splash-resistant safety goggles.[4] Contact lenses should not be worn.[4]

  • Hand Protection: Use insulated gloves when handling containers.[5]

  • Respiratory Protection: In areas with insufficient ventilation or in case of a leak, use a self-contained breathing apparatus (SCBA).[1][6]

  • Protective Clothing: Wear appropriate protective, cold-insulating clothing when there is a risk of contact with the liquid form, which can cause frostbite.[4]

First Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, trained personnel should administer oxygen.[1][4] Seek medical attention if you feel unwell.[2]

  • Skin Contact: In case of contact with liquid this compound, which can cause frostbite, immediately warm the affected area with lukewarm water not exceeding 105°F (41°C).[1][4] Do not use hot water.[4] Remove contaminated clothing while showering with warm water in case of massive exposure.[2] Seek immediate medical attention.[4]

  • Eye Contact: For liquid splashes, immediately flush eyes with plenty of water for at least 15 minutes, then get immediate medical attention.[4]

Operational Disposal Plan

The disposal of this compound must be conducted in strict accordance with local, regional, national, and international regulations.[1] It is illegal and dangerous to release this compound directly into the environment.

Step 1: Assessment and Preparation

  • Identify the Quantity and Form: Determine the amount of this compound that needs to be disposed of and whether it is in a gaseous or liquefied state.

  • Consult Safety Data Sheet (SDS): Always review the manufacturer's specific SDS for the this compound product you are using.[7]

  • Ensure Proper Ventilation: All handling and disposal activities must occur in a well-ventilated area, preferably outdoors or in a designated hazardous gas handling facility.[1][8]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the vicinity, including open flames, sparks, hot surfaces, and static electricity.[1][6][7] Use only non-sparking tools and explosion-proof equipment.[1][6]

Step 2: Controlled Release and Flaring (for small quantities by trained personnel) For very small, residual amounts of this compound in a system, a controlled release to a safe, well-ventilated area away from ignition sources may be an option, but this should only be performed by highly trained professionals in accordance with institutional and regulatory guidelines. A more environmentally responsible method for larger quantities is controlled combustion or flaring.

  • Connect to a Burn-off System: The this compound cylinder or container should be connected to a designated gas burn-off system (flare stack) equipped with a flashback arrestor.

  • Controlled Ignition: Ignite the gas at the flare tip in a controlled manner. The flame should be monitored continuously.

  • Ensure Complete Combustion: Allow the gas to burn off completely. A leaking gas fire should not be extinguished unless the leak can be stopped safely to prevent the formation of an explosive mixture.[1][2][3]

Step 3: Professional Waste Disposal Service For full or partially full cylinders, or for laboratories not equipped for flaring, contacting a licensed professional waste disposal service is the mandatory and safest method.

  • Contact a Licensed Disposal Company: Engage a certified hazardous waste disposal company that is experienced in handling flammable gases. You can offer surplus and non-recyclable solutions to such a company.

  • Proper Labeling and Transportation: Ensure the this compound container is properly labeled according to transportation regulations (e.g., U.S. DOT 49 CFR 172.101).[4] The proper shipping name is "Butylene" or "this compound," with the UN number 1012 and hazard class 2.1.[7]

  • Documentation: Maintain all necessary documentation for the transportation and disposal of the hazardous waste as required by law.

Quantitative Data for this compound Handling and Disposal

ParameterValueReference
UN Number1012[7][9]
UN Hazard Class2.1 (Flammable Gas)[7][9]
ACGIH TLV (8-hour TWA)250 ppm[7]
Lower Explosive Limit (LEL)1.2% by volume[8]
Upper Explosive Limit (UEL)10.6% by volume[8]
Boiling Point-6.3 °C (20.7 °F)[9]
Vapor Density (Air = 1)2.0[9]
Storage TemperatureDo not exceed 52 °C (125 °F)[1][7][8]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. All handling and disposal must conform to your institution's established safety protocols and the specific guidelines outlined in the product's Safety Data Sheet (SDS).

Logical Workflow for this compound Disposal

G start Start: this compound Disposal Required assess Step 1: Assess Quantity & Review SDS start->assess prepare Step 2: Ensure Ventilation & Eliminate Ignition Sources assess->prepare decision Small Residual Quantity? prepare->decision flare Step 3a: Controlled Flaring by Trained Personnel decision->flare Yes contact_pro Step 3b: Contact Licensed Waste Disposal Service decision->contact_pro No document Step 5: Document Disposal flare->document transport Step 4: Proper Labeling & Transportation contact_pro->transport transport->document end End: Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Butene

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety.

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValueCitations
Chemical Formula C₄H₈[1]
CAS Number 106-98-9[2]
Boiling Point -6.3 °C[2]
Melting/Freezing Point -185.3 °C[2]
Flash Point -80 °C (-112 °F)[3]
Explosive Limits in Air 1.2% - 10.6% by volume[4]
Vapor Density (Air = 1) 2.0[2]
Occupational Exposure Limit ACGIH TLV-TWA: 250 ppm[3][5]
Maximum Storage Temperature 52 °C (125 °F)[1][3]

Personal Protective Equipment (PPE)

A risk assessment should be performed for each specific use to ensure the appropriate PPE is selected.[6] The following provides general guidance for handling this compound.

  • Eye and Face Protection :

    • Wear safety glasses with side shields.[5]

    • In situations with a potential for liquid splashes, chemical safety goggles or a face shield should be used.[6][7]

  • Skin and Body Protection :

    • Hand Protection : Wear insulated gloves when handling cylinders to protect against frostbite from contact with the rapidly expanding gas.[6][8] Standard working gloves are suitable for protection against mechanical risks.[5][6]

    • Body Protection : Fire/flame-retardant clothing is recommended.[6] For enhanced protection against static electricity, anti-static overalls, boots, and gloves should be worn.[3] At a minimum, a lab coat or coveralls should be used.[5]

    • Footwear : Safety shoes are recommended when handling cylinders.[5][6]

  • Respiratory Protection :

    • Respiratory protection is typically not required when working in a well-ventilated area.[5]

    • In case of inadequate ventilation, a leak, or emergency situations, a NIOSH-approved self-contained breathing apparatus (SCBA) or a positive-pressure supplied-air respirator with a full facepiece is necessary.[7][9]

Operational Plan: Safe Handling Protocol

This compound is an extremely flammable, liquefied gas that poses significant fire, explosion, and health hazards.[1][10] It can act as a simple asphyxiant by displacing oxygen and may cause frostbite upon contact with the liquid form.[9][10]

Step 1: Receiving and Storage
  • Inspection : Upon receipt, inspect cylinders for any damage or leaks.

  • Storage Location : Store cylinders in a segregated, approved, cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][10] The storage location should be free from fire risk.[5]

  • Positioning : Cylinders must be stored upright and firmly secured to prevent falling or being knocked over.[3] The valve protection cap must be in place.[3]

  • Temperature : Ensure the storage area temperature does not exceed 52°C (125°F).[1]

  • Separation : Store away from incompatible materials, particularly oxidizing agents.[11] Use a first-in, first-out inventory system.[1]

Step 2: Preparation for Use
  • Ventilation : Always handle this compound in a well-ventilated area.[11] The use of local exhaust ventilation or a chemical fume hood is strongly recommended.[9][10]

  • Equipment Check : Ensure all equipment (piping, regulators, etc.) is rated for cylinder pressure and is compatible with this compound.[3][11] Use a back-flow preventative device in the piping.[1]

  • Eliminate Ignition Sources : Remove all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge.[1][10] Post "No Smoking" signs in the area.[1]

  • Grounding : All equipment must be electrically grounded and bonded to prevent the accumulation of static electricity.[11][12]

  • Tools : Use only non-sparking, explosion-proof tools and equipment.[3][11]

Step 3: Handling and Use
  • Transport : Use a suitable hand truck to move cylinders; do not drag, roll, or drop them.[3]

  • Connecting : Before connecting, ensure all safety precautions have been read and understood.[5] Do not open the valve until the cylinder is connected to equipment prepared for use.[5]

  • System Integrity : Use in a closed system to prevent release into the work area.[4][11] Regularly check the pressurized system for leaks.[5][6]

  • Valve Operation : Open the cylinder valve slowly. Close the valve after each use and when the cylinder is empty.[3]

Step 4: Post-Use
  • Shutdown : After use, securely close the cylinder valve. If there is a leak, close the valve, vent the system to a safe location, and then repair the leak.[11]

  • Disconnection : Disconnect the equipment and replace the valve protection cap.

  • Empty Cylinders : Handle empty cylinders with care as they may contain residual flammable vapors.[5] Store them separately from full cylinders.[1]

Disposal and Emergency Plan

Emergency Procedures for Leaks and Spills
  • Evacuate : Immediately evacuate all personnel from the danger area.[1][11]

  • Isolate : Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[9]

  • Ventilate : Ventilate the area of the leak.[11]

  • Eliminate Ignition Sources : Remove all sources of ignition if it is safe to do so.[1][11]

  • Stop Leak : If it can be done without personal risk, shut off the gas supply.[11] If possible, turn leaking containers so that gas escapes rather than liquid.[11]

  • Leaking Gas Fire : DO NOT EXTINGUISH a leaking gas fire unless the leak can be stopped safely, as this can lead to an explosive re-ignition.[10][11]

  • Atmosphere Check : Before re-entering an area, especially a confined space, check the atmosphere with an appropriate device to ensure it is safe.[1][10]

Disposal of Waste
  • Regulatory Compliance : All disposal must be conducted in accordance with local, regional, and national regulations.[12] This material may be classified as a hazardous waste (e.g., U.S. EPA Hazardous Waste Number D001).[12]

  • Professional Disposal : Contact a licensed professional waste disposal service or your gas supplier for proper disposal procedures.[6] Do not attempt to dispose of residual gas yourself.

  • Contaminated Materials : Dispose of contaminated packaging and other materials as unused product in an approved waste disposal plant.[13]

Visual Workflow Diagram

The following diagram illustrates the standard operational workflow for safely handling this compound cylinders in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_use Operational Phase cluster_post Post-Operation Phase cluster_emergency Emergency / Disposal Receive Receive & Inspect Cylinder Store Store Securely & Ventilated Receive->Store Area_Prep Prepare Use Area (Ventilation, No Ignition Sources) Store->Area_Prep PPE Don Appropriate PPE Area_Prep->PPE Transport Transport Cylinder Safely PPE->Transport Connect Connect to Grounded System Transport->Connect Leak_Check Perform Leak Check Connect->Leak_Check Operate Operate System (Open Valve Slowly) Leak_Check->Operate Leak Leak Detected Leak_Check->Leak Leak? Shutdown Close Valve & Shutdown Operate->Shutdown Operate->Leak Disconnect Disconnect & Cap Cylinder Shutdown->Disconnect Return Return to Storage Disconnect->Return Disposal Professional Disposal of Waste/Empty Cylinder Return->Disposal Leak->Shutdown Emergency Shutdown

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.